Pentitol
描述
属性
IUPAC Name |
pentane-1,2,3,4,5-pentol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBKCHPVOIAQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042514 | |
| Record name | Xylitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7643-75-6, 6917-36-8, 2152-56-9, 488-82-4, 488-81-3, 87-99-0 | |
| Record name | L-Arabitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7643-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6917-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arabitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2152-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Arabitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-arabinitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Arabitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | xylitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | adonitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xylitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Stereoisomers of Pentane-1,2,3,4,5-pentol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of pentane-1,2,3,4,5-pentol, commonly known as pentitols. It details their structural chemistry, physicochemical properties, relevant experimental protocols for their synthesis and analysis, and their roles in significant biological pathways.
Introduction to Pentitols
Pentane-1,2,3,4,5-pentol (C₅H₁₂O₅) is a five-carbon sugar alcohol, or pentitol. The core structure contains three chiral centers at carbons 2, 3, and 4, giving rise to a total of 2³ = 8 possible stereoisomers. These isomers can be classified into three pairs of enantiomers and two meso compounds. The most well-known of these are xylitol (B92547), ribitol (B610474) (also known as adonitol), and the enantiomeric pair D-arabitol and L-arabitol. These compounds play significant roles in various biological and industrial processes, from being key components of bacterial cell walls to their use as sugar substitutes in the food and pharmaceutical industries.
Stereoisomers of Pentane-1,2,3,4,5-pentol
The eight stereoisomers of pentane-1,2,3,4,5-pentol are distinguished by the spatial arrangement of the hydroxyl groups at the chiral centers (C2, C3, and C4). The relationship between these isomers is a critical aspect of their chemical and biological identity.
Fischer Projections and Configurations
The stereochemical configurations of the eight isomers are presented below as Fischer projections, along with their systematic names and common names where applicable.
| Configuration (C2, C3, C4) | Common Name | Fischer Projection |
| (2R, 3r, 4S) | Xylitol (meso) | ![]() |
| (2R, 3s, 4S) | Ribitol (Adonitol) (meso) | ![]() |
| (2R, 3S, 4R) | D-Arabitol | ![]() |
| (2S, 3R, 4S) | L-Arabitol | ![]() |
| (2R, 3R, 4R) | Unnamed Enantiomer A | ![]() |
| (2S, 3S, 4S) | Unnamed Enantiomer B | ![]() |
| (2R, 3R, 4S) | Unnamed Enantiomer C | ![]() |
| (2S, 3S, 4R) | Unnamed Enantiomer D | ![]() |
Note: The 'r' and 's' designations for the central carbon in the meso compounds follow Cahn-Ingold-Prelog priority rules, where the overall molecule's symmetry is considered.
The stereoisomeric relationships can be visualized as follows:
Physicochemical Properties
The stereochemistry of pentitols significantly influences their physical and chemical properties. A summary of key quantitative data for the most common isomers is presented below for comparative analysis.
| Property | Xylitol | Ribitol (Adonitol) | D-Arabitol | L-Arabitol |
| Systematic Name | (2R, 3r, 4S)-pentane-1,2,3,4,5-pentol | (2R, 3s, 4S)-pentane-1,2,3,4,5-pentol | (2R, 3S, 4R)-pentane-1,2,3,4,5-pentol | (2S, 3R, 4S)-pentane-1,2,3,4,5-pentol |
| CAS Number | 87-99-0 | 488-81-3 | 488-82-4 | 7643-75-6 |
| Molecular Formula | C₅H₁₂O₅ | C₅H₁₂O₅ | C₅H₁₂O₅ | C₅H₁₂O₅ |
| Molar Mass ( g/mol ) | 152.15 | 152.15 | 152.15 | 152.15 |
| Appearance | White crystalline solid | White crystalline powder | White crystalline powder | White powder |
| Melting Point (°C) | 92–96 | 102 | 103 | 101–104 |
| Boiling Point (°C) | 345.4 | N/A | N/A | N/A |
| Solubility in Water | 200 g/100 mL (25 °C) | 100 mg/mL | 50 mg/mL | 50 mg/mL |
| Specific Optical Rotation ([α]D) | 0° (achiral, meso) | 0° (achiral, meso) | Positive (enantiomer of L-arabitol) | -9.0 ± 2.0° (c=5 in 4% borax (B76245) solution) |
| Sweetness (vs. Sucrose) | 1.0 | N/A | 0.7 | N/A |
Note: Enantiomers have identical physical properties except for the direction in which they rotate plane-polarized light. Therefore, D-arabitol is expected to have a specific optical rotation of +9.0 ± 2.0° under the same conditions as L-arabitol.
Experimental Protocols
This section details methodologies for the synthesis and analysis of pentitols, which are crucial for research and quality control in drug development and other scientific applications.
Synthesis of Xylitol by Catalytic Hydrogenation of D-Xylose
Xylitol is commercially produced by the catalytic hydrogenation of D-xylose, which is typically derived from the hydrolysis of xylan-rich lignocellulosic biomass.
Principle: The aldehyde group of D-xylose is reduced to a primary alcohol group, yielding xylitol.
Materials:
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D-xylose solution (e.g., 5-10% w/v in water)
-
Raney Nickel or Ruthenium on carbon (Ru/C) catalyst
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
Preparation: A solution of D-xylose is prepared in a suitable solvent, typically water.
-
Catalyst Addition: The hydrogenation catalyst (e.g., Raney Nickel or Ru/C) is added to the xylose solution in the high-pressure reactor. The catalyst loading is typically in the range of 1-5% by weight of xylose.
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Hydrogenation: The reactor is sealed and purged with hydrogen gas to remove air. The reaction is then carried out under elevated hydrogen pressure (typically 20-50 bar) and temperature (100-160 °C). The reaction mixture is agitated to ensure good contact between the catalyst, xylose, and hydrogen.
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Monitoring: The reaction progress is monitored by measuring the consumption of hydrogen or by analyzing samples for the disappearance of xylose and the appearance of xylitol using techniques like HPLC.
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Catalyst Removal: Upon completion of the reaction, the mixture is cooled, and the pressure is released. The catalyst is removed by filtration.
-
Purification and Crystallization: The resulting xylitol solution is purified through a series of steps, which may include ion exchange chromatography to remove ionic impurities, and activated carbon treatment to remove color. The purified solution is then concentrated by evaporation, and xylitol is crystallized. The crystals are separated by centrifugation and dried.
Analysis by Gas Chromatography (as Alditol Acetates)
Due to their low volatility, pentitols must be derivatized before analysis by gas chromatography (GC). A common method is the preparation of their alditol acetate (B1210297) derivatives.
Principle: The hydroxyl groups of the pentitols are acetylated with acetic anhydride (B1165640) to form volatile esters, which can be separated and quantified by GC.
Materials:
-
This compound sample
-
Sodium borohydride (B1222165) (NaBH₄)
-
Acetic acid
-
Acetic anhydride
-
Pyridine (B92270) or 1-methylimidazole (B24206) (catalyst)
-
Dichloromethane (or other suitable organic solvent)
-
Internal standard (e.g., myo-inositol)
-
Gas chromatograph with a flame ionization detector (FID)
Procedure:
-
Reduction (if starting from sugars): If analyzing a mixture of sugars, they are first reduced to their corresponding alditols with sodium borohydride. This step is not necessary if the sample already consists of pentitols.
-
Derivatization (Acetylation): a. The dried this compound sample (and internal standard) is placed in a reaction vial. b. Acetic anhydride and a catalyst (e.g., pyridine or 1-methylimidazole) are added. c. The vial is sealed and heated (e.g., at 100°C for 30-60 minutes) to complete the acetylation.
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Work-up: a. The reaction is quenched by the addition of water. b. The alditol acetates are extracted into an organic solvent like dichloromethane. c. The organic layer is washed with water to remove excess reagents and then dried over an anhydrous salt (e.g., sodium sulfate).
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GC Analysis: a. The derivatized sample is injected into the GC. b. Column: A capillary column suitable for sugar analysis (e.g., a polar phase like BPX-70) is used. c. Temperature Program: An appropriate temperature program is used to separate the different alditol acetates. For example, an initial temperature of 170°C, ramped to 230°C. d. Detection: The separated compounds are detected by FID. e. Quantification: The concentration of each this compound is determined by comparing its peak area to that of the internal standard.
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of pentitols. Both ¹H and ¹³C NMR are used to confirm the identity and purity of the isomers.
Principle: The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are unique to the specific stereochemical environment of each nucleus in the molecule.
Sample Preparation:
-
Dissolve the this compound sample in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O).
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum of a this compound will show complex, overlapping signals in the 3.5-4.0 ppm region, corresponding to the methine and methylene (B1212753) protons.
-
For meso compounds like xylitol and ribitol, the chemical symmetry results in fewer signals than for the chiral isomers. For example, in ribitol, the protons on C1 and C5 are equivalent, as are the protons on C2 and C4.
-
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often necessary to assign the specific proton and carbon signals.
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum provides distinct signals for each carbon atom.
-
In meso compounds, carbons that are related by the plane of symmetry will have the same chemical shift. For instance, in ribitol, C1 and C5 are equivalent, and C2 and C4 are equivalent, resulting in only three signals in the ¹³C spectrum.
-
In contrast, the chiral arabitol isomers will show five distinct carbon signals.
Biological Pathways and Clinical Relevance
Pentitols are involved in several key metabolic pathways and have important clinical implications.
Pentose Phosphate (B84403) Pathway (PPP)
The Pentose Phosphate Pathway is a fundamental metabolic pathway that is parallel to glycolysis. It is crucial for the production of NADPH, which is essential for reductive biosynthesis and for protecting cells against oxidative stress. The PPP also produces the precursor for nucleotide biosynthesis, ribose-5-phosphate, and the precursors for pentitols.
Ribitol in Bacterial Wall Teichoic Acid (WTA) Biosynthesis
In many Gram-positive bacteria, such as Staphylococcus aureus, ribitol phosphate is a key structural component of wall teichoic acids (WTAs). These anionic polymers are crucial for cell wall integrity, ion homeostasis, and pathogenesis.
D-Arabitol as a Biomarker for Invasive Candidiasis
D-arabitol is a metabolite produced by several pathogenic Candida species. In patients with invasive candidiasis, elevated levels of D-arabitol can be detected in serum and urine, making it a valuable non-invasive biomarker for the diagnosis and monitoring of this life-threatening infection.
An In-depth Technical Guide to the Natural Sources, Distribution, and Analysis of Xylitol, Ribitol, and Arabitol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence, distribution, and analytical methodologies for three key pentitols: xylitol (B92547), ribitol (B610474), and arabitol. These sugar alcohols are of significant interest in various fields, including food science, microbiology, and pharmaceutical development, due to their diverse biological roles and potential applications.
Natural Sources and Distribution
Xylitol, ribitol, and arabitol are naturally occurring sugar alcohols found in a variety of organisms, from plants and fungi to bacteria. Their distribution and concentration can vary significantly depending on the species, environmental conditions, and metabolic state of the organism.
Xylitol
Xylitol is a five-carbon sugar alcohol that is widely recognized for its sweet taste and dental health benefits. It is found in various natural sources, including fruits, vegetables, and microorganisms.
Fruits and Vegetables: Xylitol is present in small quantities in many fruits and vegetables. The highest concentrations are typically found in fibrous plant materials. Some notable examples include plums, strawberries, cauliflower, and pumpkin.[1][2] Industrial production of xylitol often utilizes lignocellulosic biomass, such as birch bark and corn cobs, from which xylan (B1165943) is extracted and hydrolyzed to xylose, the precursor for xylitol synthesis.[1][3][4][5]
Microorganisms: Certain yeasts, fungi, and bacteria are capable of producing xylitol, often through the fermentation of xylose. Species of the yeast genus Candida, such as Candida tropicalis, are particularly known for their ability to produce xylitol.[2]
Ribitol
Ribitol, also known as adonitol, is a pentose (B10789219) alcohol that plays a crucial role in the structure of certain bacterial cell walls and is a component of a vital coenzyme.
Plants: Ribitol occurs naturally in some plants, with a notable example being Adonis vernalis.[6] However, its widespread quantitative distribution in common fruits and vegetables is not as extensively documented as that of xylitol.
Bacteria: Ribitol is a fundamental component of teichoic acids in the cell walls of many Gram-positive bacteria.[6][7] These polymers of ribitol phosphate (B84403) are essential for cell wall integrity and function.
Fungi and Lichens: Ribitol has been identified in various fungi and lichens. In lichens, it is produced by the algal partner and transferred to the fungal partner.
Arabitol
Arabitol, another five-carbon sugar alcohol, is commonly found in the fungal kingdom where it is involved in various metabolic processes.
Fungi, Yeasts, and Lichens: Arabitol is a significant polyol in many fungi, yeasts, and lichens.[8] It can act as a storage carbohydrate and an osmoprotectant, helping the organism to survive in high-sugar or low-water environments.[8] Various yeast species, including those from the genera Zygosaccharomyces, Pichia, and Debaryomyces, are known to produce arabitol.[9]
Other Microorganisms: Some bacteria are also capable of metabolizing and producing arabitol.
Quantitative Data on Natural Occurrences
The following tables summarize the reported concentrations of xylitol, ribitol, and arabitol in various natural sources. It is important to note that these values can vary based on factors such as the specific cultivar, ripeness, and analytical methods used.
Table 1: Xylitol Concentration in Various Natural Sources
| Natural Source | Concentration (mg/100g dry solids) |
| Plum (Prunus domestica) | 935[2] |
| Strawberry (Fragaria var.) | 362[2] |
| Cauliflower (Brassica oleracea L. var. botrytis) | 300[2] |
| Raspberry (Rubus idaeus L.) | 268[2] |
| Endive (Cichorium endivia L.) | 256[2] |
| Bilberry (Vaccinium myrtillus) | 213[2] |
| Aubergine (Solanum melongena L.) | Not specified, but present[2] |
| Pumpkin (Cucurbita pepo L.) | Present in small amounts[1][2] |
| White Mushroom (Boletus edulis Bull.) | Present in small amounts[2] |
| Spinach (Spinacia oleracea L.) | Present in small amounts[2] |
| Onion (Allium cepa L.) | Present in small amounts[2] |
| Carrot (Daucus carota L.) | Present in small amounts[2] |
| Banana (Musa sapientum L.) | Present in small amounts[2] |
Table 2: Ribitol and Arabitol Concentrations in Various Natural Sources
| Natural Source | Polyol | Concentration |
| Adonis vernalis (plant) | Ribitol | Present[6] |
| Jujube (Ziziphus jujuba Mill.) | Arabitol | Present[10] |
| Lichens (Peltigera aphthosa) | Ribitol | ~1.5% of dry weight |
| Lichens (Peltigera aphthosa) | Arabitol | ~3.15% of dry weight |
| Lichens (Parmelia sulcata) | Ribitol | Present |
| Lichens (Parmelia sulcata) | Arabitol | Present |
| Fungi (Puccinia graminis) | Ribitol | Major component in mycelium |
| Fungi (Puccinia graminis) | Arabitol | Present |
| Yeasts (Candida albicans) | Arabitol | Produced during growth |
Metabolic Pathways
The biosynthesis and metabolism of xylitol, ribitol, and arabitol are linked to central carbohydrate metabolic pathways.
Xylitol Metabolism in Microorganisms
In many microorganisms, xylitol is an intermediate in the metabolism of D-xylose, a major component of hemicellulose. The pathway typically involves the reduction of D-xylose to xylitol, followed by the oxidation of xylitol to D-xylulose, which then enters the pentose phosphate pathway.
Ribitol and Teichoic Acid Biosynthesis in Gram-Positive Bacteria
Ribitol is a key structural component of wall teichoic acids (WTA) in many Gram-positive bacteria. The biosynthesis of ribitol phosphate, the monomeric unit of these polymers, originates from the pentose phosphate pathway.
Arabitol and the Pentose Phosphate Pathway in Fungi
In many fungi, arabitol is synthesized from intermediates of the pentose phosphate pathway (PPP). D-ribulose-5-phosphate is a key precursor which can be converted to D-arabitol. This pathway is particularly active under osmotic stress conditions.
Experimental Protocols for Extraction and Quantification
The accurate quantification of xylitol, ribitol, and arabitol in various matrices requires robust extraction and analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the most commonly employed techniques.
Sample Preparation and Extraction
A general workflow for the extraction of polyols from solid and liquid samples is outlined below.
Detailed Methodologies:
-
Extraction from Plant Material:
-
Homogenization: A known weight of fresh or freeze-dried plant material is homogenized in a suitable solvent, typically 80% ethanol or deionized water, at a specific ratio (e.g., 1:10 w/v).
-
Incubation: The mixture is incubated, often with shaking or sonication, at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 15-60 minutes) to enhance extraction efficiency.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g) for a specified time (e.g., 15 minutes) to pellet solid debris.
-
Supernatant Collection: The supernatant containing the extracted polyols is carefully collected. The extraction process may be repeated on the pellet to ensure complete recovery.
-
Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step using ion-exchange resins may be employed to remove interfering compounds such as organic acids and amino acids.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of non-volatile, polar compounds like polyols.
-
Chromatographic System:
-
Column: A specialized carbohydrate analysis column, such as an amino-propyl or a ligand-exchange column (e.g., Aminex HPX-87 series), is typically used.
-
Mobile Phase: The mobile phase is often an isocratic mixture of acetonitrile (B52724) and water for amino-propyl columns, or deionized water for ligand-exchange columns.
-
Detector: A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is commonly used for the detection of polyols as they lack a strong UV chromophore.
-
-
Example Protocol (HPLC-RID):
-
Sample Preparation: The extracted sample is filtered through a 0.22 µm syringe filter before injection.
-
Injection: A specific volume (e.g., 10-20 µL) of the sample is injected into the HPLC system.
-
Separation: The polyols are separated on the column under isocratic conditions at a constant flow rate and temperature.
-
Detection: The eluted compounds are detected by the RID.
-
Quantification: The concentration of each polyol is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of volatile compounds. Since polyols are non-volatile, a derivatization step is mandatory.
-
Derivatization:
-
Drying: An aliquot of the extract is dried completely under a stream of nitrogen or in a vacuum concentrator.
-
Oximation: The dried residue is treated with a solution of hydroxylamine (B1172632) hydrochloride in pyridine (B92270) to convert the carbonyl groups of any reducing sugars to oximes, preventing the formation of multiple peaks.
-
Silylation: The sample is then treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the hydroxyl groups of the polyols into volatile trimethylsilyl (B98337) (TMS) ethers.
-
-
GC-MS System:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in split or splitless mode.
-
Temperature Program: A temperature gradient is applied to the oven to separate the derivatized compounds.
-
Mass Spectrometer: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.
-
-
Example Protocol (GC-MS):
-
Derivatization: The sample extract is derivatized as described above.
-
Injection: The derivatized sample is injected into the GC-MS system.
-
Separation and Detection: The compounds are separated based on their volatility and detected by the mass spectrometer.
-
Identification: Compounds are identified by comparing their retention times and mass spectra to those of authentic standards and spectral libraries.
-
Quantification: The concentration of each polyol is determined using an internal standard and a calibration curve.
-
This technical guide provides a foundational understanding of the natural occurrence, metabolic context, and analytical methodologies for xylitol, ribitol, and arabitol. For further in-depth research and application development, it is recommended to consult the cited literature and validate the analytical methods for the specific matrix of interest.
References
- 1. [Method of quantitative analysis by HPLC and confirmation by LC-MS of sugar alcohols in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Characterization of D-Arabitol as Newly Discovered Carbon Source of Bacillus methanolicus [frontiersin.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Publication : USDA ARS [ars.usda.gov]
An In-depth Technical Guide to Pentitol Biosynthesis Pathways in Microorganisms and Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentitols, five-carbon sugar alcohols, play crucial roles in the metabolism of a wide range of organisms, from microorganisms to plants. In microorganisms, they function as osmolytes, storage compounds, and metabolic intermediates. In plants, they are involved in stress tolerance. The biosynthetic pathways of pentitols, particularly arabitol, xylitol (B92547), and ribitol (B610474), are of significant interest for various biotechnological applications, including the production of sugar substitutes and pharmaceuticals. This technical guide provides a comprehensive overview of the core biosynthesis pathways of these pentitols in both microorganisms and plants. It includes detailed pathway diagrams, a summary of quantitative data on key enzymes, and experimental protocols for the analysis of these pathways.
Pentitol Biosynthesis in Microorganisms
Microorganisms, particularly yeasts and fungi, are well-known producers of pentitols. The biosynthesis of these sugar alcohols is intricately linked to the pentose (B10789219) phosphate (B84403) pathway (PPP), a central metabolic route for the synthesis of NADPH and pentose sugars.
Arabitol Biosynthesis
D-arabitol is synthesized from the PPP intermediate D-ribulose-5-phosphate.[1][2] The pathway involves two key enzymatic steps:
-
Dephosphorylation: D-ribulose-5-phosphate is dephosphorylated to D-ribulose.
-
Reduction: D-ribulose is then reduced to D-arabitol, a reaction catalyzed by an NAD(P)H-dependent D-arabitol dehydrogenase.[1][2]
In some microorganisms, L-arabitol can be produced from L-arabinose via reduction by an L-arabitol dehydrogenase.
Xylitol Biosynthesis
The production of xylitol in microorganisms, particularly yeasts, primarily occurs through the metabolism of D-xylose.[3][4] This pathway consists of a two-step conversion:
-
Reduction of D-xylose: D-xylose is reduced to xylitol by an NAD(P)H-dependent xylose reductase (XR).[4][5]
-
Oxidation of Xylitol: Xylitol is subsequently oxidized to D-xylulose by an NAD⁺-dependent xylitol dehydrogenase (XDH).[4][5] D-xylulose can then be phosphorylated to enter the pentose phosphate pathway.
The accumulation of xylitol is often a result of a redox imbalance between the cofactor preferences of XR (often preferring NADPH) and XDH (strictly requiring NAD⁺).[6][7]
Ribitol Biosynthesis
Ribitol is a component of teichoic acids in the cell walls of some Gram-positive bacteria and is also found in some yeasts and plants.[8] Its biosynthesis starts from the pentose phosphate pathway intermediate, D-ribulose-5-phosphate. The pathway involves the following key steps:
-
Reduction to Ribitol-5-Phosphate: D-ribulose-5-phosphate is reduced to ribitol-5-phosphate by an NADPH-dependent ribitol-5-phosphate dehydrogenase.
-
Dephosphorylation: Ribitol-5-phosphate is then dephosphorylated to ribitol.
Alternatively, ribitol can be formed by the reduction of ribose.[8]
This compound Biosynthesis in Plants
The biosynthesis of pentitols in plants is less well-characterized compared to microorganisms. However, evidence suggests that plants can synthesize and metabolize pentitols, particularly in response to abiotic stress.[9][10] The pathways are thought to be analogous to those for other polyols, such as sorbitol.
Putative Arabitol and Xylitol Biosynthesis
In plants, the synthesis of arabitol and xylitol likely originates from pentoses derived from the pentose phosphate pathway. The key enzymes are believed to be aldose reductases, which can reduce various aldose sugars to their corresponding alcohols.
-
Putative Arabitol Pathway: D-arabinose can be reduced to D-arabitol by an aldose reductase.
-
Putative Xylitol Pathway: D-xylose can be reduced to xylitol by an aldose reductase.
Ribitol Metabolism in Plants
Studies in tomato have shown that ribitol accumulates under abiotic stress conditions.[9][10] The pathway is thought to involve a sorbitol dehydrogenase (SDH)-like enzyme that can interconvert ribitol and ribulose. This suggests a potential role for ribitol in stress tolerance and as a precursor for other important molecules like riboflavin.[9]
Quantitative Data on Key Biosynthetic Enzymes
The efficiency of this compound biosynthesis is largely determined by the kinetic properties of the key enzymes involved. The following tables summarize available quantitative data for some of the central enzymes in these pathways.
Table 1: Kinetic Parameters of Microbial Xylose Reductases (XR)
| Organism | Substrate | Coenzyme | Km (mM) | Vmax (U/mg) | Reference |
| Spathaspora arborariae | D-Xylose | NADPH | 19.1 ± 1.5 | 3.2 ± 0.1 | [11] |
| D-Xylose | NADH | 28.3 ± 3.4 | 1.2 ± 0.1 | [11] | |
| Chaetomium thermophilum | D-Xylose | NADPH | 16.4 ± 1.3 | 11.2 | [3] |
| D-Xylose | NADH | 25.6 ± 2.1 | 3.5 | [3] | |
| Pichia stipitis | D-Xylose | NADPH | 48 | 8.7 | [1] |
| D-Xylose | NADH | 90 | 2.9 | [1] |
Table 2: Kinetic Parameters of Microbial Xylitol Dehydrogenases (XDH)
| Organism | Substrate | Coenzyme | Km (mM) | Vmax (U/mg) | Reference |
| Spathaspora passalidarum | Xylitol | NAD⁺ | 11.3 ± 0.9 | 10.7 ± 0.3 | [11] |
| Meyerozyma caribbica | Xylitol | NAD⁺ | 16.1 | - | [12] |
Table 3: Kinetic Parameters of Other Key this compound Biosynthesis Enzymes
| Enzyme | Organism | Substrate | Km (mM) | Reference |
| D-Arabitol Dehydrogenase | Klebsiella aerogenes | D-Arabitol | 0.44 | [11] |
| L-Arabitol Dehydrogenase | Meyerozyma caribbica | L-Arabitol | 31.1 | [12] |
| Ribitol Dehydrogenase | Zymomonas mobilis | Ribitol | 25.1 ± 1.2 | [1] |
| Sorbitol Dehydrogenase | Arabidopsis thaliana | Ribitol | 10.5 ± 0.9 | [13] |
| Xylitol | 138 ± 12 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.
General Experimental Workflow
The study of this compound biosynthesis pathways typically follows a structured workflow, from sample preparation to data analysis.
Spectrophotometric Assay for Dehydrogenases (General Protocol)
This protocol can be adapted for measuring the activity of various NAD(P)⁺-dependent dehydrogenases involved in this compound metabolism (e.g., xylose reductase, xylitol dehydrogenase, arabitol dehydrogenase, ribitol dehydrogenase). The principle is to monitor the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of NAD(P)H.
Materials:
-
Spectrophotometer with temperature control
-
Quartz or UV-transparent cuvettes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.0-9.5, depending on the enzyme)
-
Substrate solution (e.g., 1 M D-xylose, 1 M xylitol, 1 M D-arabitol, 1 M ribitol)
-
Coenzyme solution (e.g., 10 mM NAD⁺, NADH, NADP⁺, or NADPH, prepared fresh)
-
Enzyme extract or purified enzyme solution
-
Deionized water
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the following in order:
-
Reaction Buffer
-
Deionized water to bring the final volume to 1 mL
-
Coenzyme solution
-
Substrate solution
-
-
Incubation: Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 25°C, 30°C, or 37°C) for 3-5 minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Initiate the reaction by adding a small volume of the enzyme extract or purified enzyme. Mix gently by inverting the cuvette.
-
Absorbance Measurement: Immediately start monitoring the change in absorbance at 340 nm for a period of 3-5 minutes. Record the absorbance at regular intervals (e.g., every 15 or 30 seconds).
-
Calculation of Enzyme Activity:
-
Determine the linear rate of change in absorbance per minute (ΔA340/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA340/min * Total reaction volume (mL)) / (ε * Path length (cm) * Volume of enzyme (mL)) Where ε (molar extinction coefficient) for NAD(P)H at 340 nm is 6.22 mM⁻¹cm⁻¹.
-
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
-
Quantification of Pentitols by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of pentitols in fermentation broths or plant extracts.
Materials:
-
HPLC system with a Refractive Index (RI) detector
-
Carbohydrate analysis column (e.g., Aminex HPX-87H)
-
Mobile phase (e.g., 5 mM H₂SO₄)
-
This compound standards (arabitol, xylitol, ribitol)
-
Sample filtration units (0.22 µm)
Procedure:
-
Sample Preparation:
-
Microbial cultures: Centrifuge the culture to remove cells. Filter the supernatant through a 0.22 µm filter.
-
Plant tissues: Homogenize the tissue in a suitable solvent (e.g., 80% ethanol). Centrifuge to remove debris and evaporate the solvent. Re-dissolve the extract in deionized water and filter through a 0.22 µm filter.
-
-
Standard Curve Preparation: Prepare a series of standard solutions of known concentrations for each this compound.
-
HPLC Analysis:
-
Set the column temperature (e.g., 60°C) and the flow rate of the mobile phase (e.g., 0.6 mL/min).
-
Inject the prepared standards and samples into the HPLC system.
-
Record the chromatograms and determine the retention times and peak areas for each this compound.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area versus the concentration for each this compound standard.
-
Determine the concentration of each this compound in the samples by comparing their peak areas to the standard curve.
-
Conclusion
The biosynthesis of pentitols in microorganisms is a well-established field with significant potential for industrial biotechnology. The pathways are centered around the pentose phosphate pathway, and the key enzymes have been identified and characterized. In contrast, our understanding of this compound biosynthesis in plants is still emerging. Further research is needed to elucidate the specific pathways and regulatory mechanisms in plants, which could open new avenues for developing stress-tolerant crops. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working to harness the potential of these important metabolic pathways.
References
- 1. Molecular Determinants of the Cofactor Specificity of Ribitol Dehydrogenase, a Short-Chain Dehydrogenase/Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Activity Measurement for L-Arabinitol 4-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. Enzyme Activity Measurement for L-Arabinitol 2-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. JPH11346797A - Method for measuring xylitol using enzymes - Google Patents [patents.google.com]
- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 6. An automated enzymatic method for measurement of D-arabinitol, a metabolite of pathogenic Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ribitol dehydrogenase. III. Kinetic studies with product inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An automated enzymatic method for measurement of D-arabinitol, a metabolite of pathogenic Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Purification and properties of Klebsiella aerogenes D-arabitol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification and characterization of xylitol dehydrogenase with l-arabitol dehydrogenase activity from the newly isolated pentose-fermenting yeast Meyerozyma caribbica 5XY2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polyol specificity of recombinant Arabidopsis thaliana sorbitol dehydrogenase studied by enzyme kinetics and in silico modeling - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Pentitols in Plant Osmotic Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of abiotic stresses, such as drought and high salinity, poses a significant threat to global agriculture and food security. Plants, in their sessile existence, have evolved intricate mechanisms to cope with these environmental challenges. A key strategy is the accumulation of compatible solutes, or osmolytes, which help maintain cellular turgor, protect cellular structures, and scavenge reactive oxygen species (ROS). Among these osmolytes, pentitols—five-carbon sugar alcohols such as arabitol and xylitol (B92547)—are emerging as crucial players in the plant's defense against osmotic stress. This technical guide provides an in-depth exploration of the function of pentitols in plant osmotic stress responses, detailing the underlying molecular mechanisms, experimental methodologies for their study, and quantitative data on their accumulation.
Core Functions of Pentitols in Osmotic Stress Amelioration
Pentitols, along with other polyols, are integral to a plant's ability to withstand the detrimental effects of osmotic stress. Their primary functions include:
-
Osmotic Adjustment: Under conditions of water deficit, the accumulation of pentitols in the cytoplasm lowers the cellular water potential. This facilitates water uptake from the soil and helps maintain cell turgor, which is essential for growth and physiological processes.[1]
-
ROS Scavenging: Osmotic stress leads to the overproduction of reactive oxygen species (ROS), which can cause significant damage to cellular components. Polyols, including pentitols, act as effective ROS scavengers, thereby mitigating oxidative stress and protecting cellular machinery.[1]
-
Macromolecule Protection: Pentitols can stabilize proteins and membranes by forming hydration shells around them, replacing water molecules under dehydrated conditions. This helps to preserve the structure and function of essential macromolecules.
-
Carbon Storage and Transport: In some plant species, polyols serve as a form of transportable and storable carbon, providing an energy source that can be utilized upon recovery from stress.
Quantitative Analysis of Pentitol Accumulation under Osmotic Stress
While research has extensively documented the accumulation of other osmolytes like proline and mannitol, quantitative data specifically on arabitol and xylitol in response to osmotic stress is less abundant. However, metabolomic studies are beginning to shed light on their importance. The following tables summarize available data on the changes in this compound concentrations in various plant species subjected to drought and salinity stress.
Table 1: Changes in Arabitol Concentration in Response to Osmotic Stress
| Plant Species | Stress Type | Stress Level | Tissue | Fold Change in Arabitol | Reference |
| Vicia faba L. | Osmotic (PEG) | Moderate | Leaves | Increased | [2] |
| Vicia faba L. | Osmotic (PEG) | Severe | Leaves | Increased | [2] |
Table 2: Changes in Xylitol Concentration in Response to Osmotic Stress
| Plant Species | Stress Type | Stress Level | Tissue | Fold Change in Xylitol | Reference |
| Trichoderma reesei | Genetic Modification | Overexpression of xyl1 | Culture | Increased | [3] |
Note: The presented data is based on available literature and highlights the need for more extensive quantitative studies on arabitol and xylitol accumulation under various osmotic stress conditions in a wider range of plant species.
Biosynthesis and its Regulation under Osmotic Stress
The biosynthesis of pentitols is intricately linked to the pentose (B10789219) phosphate (B84403) pathway (PPP). Xylitol is produced from D-xylose through the action of xylose reductase (XR) , while arabitol can be synthesized from either L-arabinose or D-ribulose. The key enzymes involved in these pathways are subject to regulation at both the transcriptional and post-transcriptional levels in response to osmotic stress signals.
The expression of genes encoding enzymes such as xylose reductase (xyl1) and D-xylulokinase (xyiH) has been shown to be modulated under stress conditions, leading to altered xylitol production.[3]
Signaling Pathways Regulating this compound Metabolism
Plants perceive osmotic stress through various sensors, which trigger complex downstream signaling cascades. These pathways ultimately lead to the activation of transcription factors that regulate the expression of stress-responsive genes, including those involved in this compound biosynthesis.
ABA-Dependent and ABA-Independent Signaling
The phytohormone abscisic acid (ABA) is a central regulator of abiotic stress responses.[4][5][6][7] Osmotic stress triggers an increase in ABA levels, which in turn activates a signaling cascade involving SNF1-related protein kinases 2 (SnRK2s) .[7][8] These kinases phosphorylate and activate various transcription factors, including ABA-responsive element binding factors (ABFs) , which bind to the promoters of ABA-responsive genes.[4][5][7] While the direct regulation of this compound biosynthesis genes by ABFs is an area of active research, it is plausible that this pathway plays a significant role.
In addition to the ABA-dependent pathway, plants also utilize ABA-independent signaling mechanisms to respond to osmotic stress. These pathways often involve other signaling molecules and transcription factors that contribute to the overall stress response.
Mitogen-Activated Protein Kinase (MAPK) Cascades
MAPK cascades are highly conserved signaling modules that transduce extracellular stimuli into intracellular responses.[3][9][10][11] In the context of osmotic stress, specific MAPK pathways are activated, leading to the phosphorylation and activation of downstream targets, including transcription factors that regulate stress-responsive gene expression. The precise MAPK modules and their downstream targets that specifically control this compound metabolism are still being elucidated.
Caption: Simplified signaling pathways leading to this compound accumulation under osmotic stress.
Experimental Protocols for the Study of Pentitols
Accurate quantification of pentitols and the analysis of their biosynthetic pathways are crucial for understanding their role in osmotic stress. Below are detailed methodologies for key experiments.
Induction of Osmotic Stress in Plants
A standardized method for inducing osmotic stress is essential for reproducible results.
Protocol: Osmotic Stress Treatment using Polyethylene (B3416737) Glycol (PEG)
-
Plant Material: Grow seedlings of the desired plant species under controlled conditions (e.g., hydroponics or on solid media).
-
Stress Induction: Prepare a solution of polyethylene glycol (PEG) 6000 in the growth medium to achieve the desired water potential. For example, a 15-20% (w/v) PEG solution can induce moderate to severe osmotic stress.
-
Treatment: Gently transfer the seedlings to the PEG-containing medium.
-
Duration: Expose the plants to the stress for a defined period (e.g., 24, 48, or 72 hours).
-
Sampling: Harvest plant tissues (e.g., leaves, roots) at different time points, immediately freeze them in liquid nitrogen, and store them at -80°C until further analysis.
Extraction and Quantification of Pentitols
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with a refractive index detector (HPLC-RID) are the most common and reliable methods for quantifying pentitols.
Protocol: GC-MS Analysis of Pentitols
-
Extraction:
-
Grind the frozen plant tissue to a fine powder in liquid nitrogen.
-
Extract the metabolites with a cold methanol:chloroform:water (12:5:3 v/v/v) solution.[12]
-
Centrifuge to pellet the debris and collect the supernatant.
-
-
Derivatization (Two-step):
-
Oximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract and incubate to convert the carbonyl groups to oximes.[13]
-
Silylation: Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, making the compounds volatile for GC analysis.[13][14][15][16]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5MS).
-
Use a temperature gradient program to separate the different metabolites.
-
Identify and quantify the pentitols based on their retention times and mass spectra compared to authentic standards.
-
Caption: Workflow for the GC-MS analysis of pentitols in plant tissues.
Protocol: HPLC-RID Analysis of Pentitols
-
Extraction:
-
Homogenize the plant tissue in ultrapure water or a suitable buffer.
-
Centrifuge and filter the extract to remove particulate matter.
-
-
HPLC-RID Analysis:
-
Inject the filtered extract into an HPLC system equipped with a refractive index detector (RID).
-
Use a column suitable for sugar and polyol separation (e.g., a ligand-exchange column like Shodex SUGAR SP0810).[17]
-
The mobile phase is typically ultrapure water, and the column is maintained at an elevated temperature (e.g., 80°C) to improve separation.[17]
-
Identify and quantify arabitol and xylitol by comparing their retention times and peak areas with those of known standards.
-
Caption: Workflow for the HPLC-RID analysis of pentitols in plant tissues.
Future Perspectives and Drug Development Implications
The study of pentitols and their role in plant stress tolerance holds significant promise for both fundamental plant science and applied agricultural and pharmaceutical research. A deeper understanding of the regulatory networks controlling this compound biosynthesis could pave the way for the development of crops with enhanced resilience to drought and salinity.
For drug development professionals, the enzymes involved in this compound metabolism, such as xylose reductase, represent potential targets for the development of novel herbicides or plant growth regulators. Furthermore, the osmoprotective properties of pentitols themselves could be explored for various applications in the pharmaceutical and cosmetic industries.
References
- 1. Understanding the roles of osmolytes for acclimatizing plants to changing environment: a review of potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics as a Tool to Investigate Abiotic Stress Tolerance in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dealing with osmostress through MAP kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcription Factors Interact with ABA through Gene Expression and Signaling Pathways to Mitigate Drought and Salinity Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aba-responsive transcription factors: Topics by Science.gov [science.gov]
- 6. Transcription Factors Interact with ABA through Gene Expression and Signaling Pathways to Mitigate Drought and Salinity Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Phosphorylation Signaling and Gene Expression in Drought Stress Responses: ABA-Dependent and ABA-Independent Regulatory Systems [mdpi.com]
- 8. Plant Osmotic Stress Signaling: MAPKKKs Meet SnRK2s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Osmotic stress activates distinct lipid and MAPK signalling pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitogen-activated protein kinases as key players in osmotic stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evolution of osmotic stress signaling via MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 13. mdpi.com [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Pentitol Metabolism in Mammalian Tissues and Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentitols, five-carbon sugar alcohols, are integral components of cellular metabolism, participating in pathways such as the pentose (B10789219) phosphate (B84403) pathway (PPP) and the polyol pathway. Their metabolism in mammalian systems is a complex process involving a series of enzymatic reactions with significant implications for both normal physiological function and the pathophysiology of various diseases, including metabolic disorders and congenital muscular dystrophies. This technical guide provides a comprehensive overview of pentitol metabolism in mammalian tissues and cell lines, with a focus on the core metabolic pathways, key enzymatic players, and regulatory mechanisms. We present quantitative data on enzyme kinetics and metabolite production, detailed experimental protocols for the analysis of pentitols and their metabolizing enzymes, and visual representations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolism, cell biology, and pharmacology.
Introduction to this compound Metabolism
Pentitols, including ribitol (B610474), D-arabitol, and xylitol (B92547), are five-carbon sugar alcohols derived from their corresponding pentoses. In mammalian cells, these molecules are not merely metabolic end-products but are active participants in a network of interconnected metabolic pathways. The metabolism of pentitols is intrinsically linked to central carbon metabolism, particularly the pentose phosphate pathway (PPP), which provides the precursor pentoses, and the polyol pathway, which is involved in the interconversion of sugars and sugar alcohols.
The study of this compound metabolism has gained significant attention due to its association with several human diseases. For instance, defects in the glycosylation of α-dystroglycan, involving ribitol-5-phosphate, are the cause of a group of congenital muscular dystrophies known as α-dystroglycanopathies[1]. Furthermore, the accumulation of pentitols has been observed in certain metabolic disorders, highlighting the importance of understanding their metabolic fate. This guide aims to provide a detailed technical overview of the current knowledge on this compound metabolism in mammalian systems.
Core Metabolic Pathways
Pentose Phosphate Pathway (PPP) and this compound Synthesis
The pentose phosphate pathway is a major route for the synthesis of pentose sugars, which serve as precursors for nucleotide biosynthesis and can be converted to pentitols. The key pentose precursors for this compound synthesis are D-ribose, D-arabinose, D-ribulose, and D-xylulose.
-
Ribitol Synthesis: D-ribose, a product of the PPP, can be reduced to ribitol. Additionally, D-ribulose can also be a precursor for ribitol formation[2].
-
Arabitol Synthesis: D-arabinose can be transported into cells and subsequently reduced to form D-arabitol[2].
Studies in human fibroblasts have shown that these cells can form arabitol from D-arabinose and ribitol from D-ribose and D-ribulose[2]. This indicates that the necessary enzymatic machinery for these conversions is present in these cells.
The Polyol Pathway and this compound Interconversion
The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step metabolic route that converts glucose to fructose (B13574) via the intermediate sorbitol[3][4]. This pathway is particularly active under hyperglycemic conditions and in tissues where glucose uptake is insulin-independent[3][5]. The enzymes of the polyol pathway, aldose reductase (AR) and sorbitol dehydrogenase (SORD), exhibit broad substrate specificity and can also metabolize pentitols.
-
Aldose Reductase (AR), an Aldo-Keto Reductase (AKR1B1): This enzyme catalyzes the NADPH-dependent reduction of aldehydes to their corresponding alcohols. In the context of this compound metabolism, AR can reduce pentoses to their respective pentitols. For example, it is involved in the reduction of ribose to ribitol[2].
-
Sorbitol Dehydrogenase (SORD): This enzyme catalyzes the NAD+-dependent oxidation of sorbitol to fructose. SORD can also oxidize other polyols, including xylitol and ribitol, to their corresponding ketoses[6].
Xylitol Metabolism
Xylitol metabolism in mammals primarily occurs in the liver and is more active compared to that of arabitol and ribitol[7][8]. Absorbed xylitol is metabolized via the glucuronic acid-xylulose cycle, which is a shunt of the pentose phosphate pathway[7][9]. The initial step is the oxidation of xylitol to D-xylulose, a reaction that can be catalyzed by sorbitol dehydrogenase[6]. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the non-oxidative branch of the pentose phosphate pathway[10].
Key Enzymes in this compound Metabolism
The metabolism of pentitols is orchestrated by a group of enzymes, primarily belonging to the aldo-keto reductase and short-chain dehydrogenase/reductase superfamilies.
Aldo-Keto Reductases (AKRs)
The AKR superfamily comprises a large number of enzymes that catalyze the reduction of a wide range of carbonyl compounds[11]. AKR1B1 (aldose reductase) is a key member of this family and plays a crucial role in the polyol pathway and, by extension, in this compound metabolism[4]. It is responsible for the reduction of glucose to sorbitol and can also reduce pentoses to pentitols.
Sorbitol Dehydrogenase (SORD)
SORD is the second enzyme of the polyol pathway and is responsible for the oxidation of sorbitol to fructose[12]. It exhibits activity towards other polyols, including xylitol and ribitol, playing a role in their interconversion with their corresponding ketoses[6].
Quantitative Data on this compound Metabolism
Quantitative analysis of this compound metabolism provides crucial insights into the rates of synthesis and degradation, as well as the kinetic properties of the involved enzymes.
Table 1: this compound Production in Human Fibroblasts
| Precursor (20 mM) | This compound Formed | Production Rate (nmol/4 days/mg protein) | Reference |
| D-Arabinose | Arabitol | 17 ± 4 | [2][5] |
| D-Ribose | Ribitol | 70 ± 15 | [2][5] |
| D-Ribulose (5 mM) | Ribitol | 13 | [2] |
Table 2: Polyol Dehydrogenase Activity in Human Erythrocytes
| Substrate | Enzyme Activity (pmol NADH/min/µL erythrocytes) | Reference |
| Sorbitol | 1.3 - 6.1 | [2] |
| Xylitol | 1.3 - 6.1 | [2] |
| D-Arabitol | No evidence of degradation | [2] |
| L-Arabitol | No evidence of degradation | [2] |
| Ribitol | No evidence of degradation | [2] |
Table 3: Kinetic Parameters of Sorbitol Dehydrogenase (SORD)
| Substrate | Enzyme Source | Km (mM) | Reference |
| D-Sorbitol | Not specified | 3.4 | [13] |
| NAD+ | Not specified | 0.13 | [13] |
| Xylitol | Not specified | - | [13] |
Note: Specific Vmax values were not provided in the searched literature.
Regulation of this compound Metabolism
The metabolic pathways involved in this compound synthesis and degradation are tightly regulated by cellular signaling pathways and the metabolic state of the cell.
Regulation by Substrate Availability and Hyperglycemia
The activity of the polyol pathway, and consequently the metabolism of pentitols, is significantly influenced by the intracellular concentration of glucose. Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway can lead to the accumulation of sorbitol and potentially affect the metabolism of other polyols, including pentitols[14][15].
Regulation by Insulin (B600854) Signaling
Insulin signaling plays a central role in regulating glucose and lipid metabolism[12][16][17]. While the direct regulation of this compound metabolizing enzymes by insulin has not been extensively studied, insulin's control over glucose uptake and flux through glycolysis and the PPP indirectly influences the availability of precursors for this compound synthesis.
Regulation by Oxidative Stress
Oxidative stress can modulate the activity of metabolic pathways, including the pentose phosphate pathway[18][19][20]. The PPP is a major source of NADPH, which is essential for the regeneration of the antioxidant glutathione. Alterations in the redox state of the cell can therefore impact the flux through the PPP and the availability of pentose precursors for this compound synthesis.
This compound Metabolism in Different Tissues and Cell Lines
The metabolism of pentitols can vary significantly between different mammalian tissues and cell lines, reflecting their specialized metabolic functions.
Fibroblasts and Erythrocytes
As detailed in the quantitative data section, human fibroblasts are capable of synthesizing arabitol and ribitol from their precursor pentoses[2]. However, both fibroblasts and erythrocytes show no evidence of arabitol and ribitol degradation, suggesting that in these cell types, these pentitols are metabolic end-products[2][19].
Liver
The liver is the primary site of xylitol metabolism[8]. Primary hepatocytes and hepatocyte cell lines are therefore crucial models for studying the enzymatic pathways involved in xylitol conversion and its integration with central carbon metabolism[21][22].
Kidney
The polyol pathway is active in renal proximal tubule cells, where it can be activated by high glucose levels[2][7]. This suggests that the kidney may also be involved in the metabolism of pentitols that are substrates for the polyol pathway enzymes.
Neuronal Tissues
The accumulation of pentitols, such as in sorbitol dehydrogenase deficiency, can lead to neurotoxicity[6]. Studies on primary neurons and astrocytes are essential to elucidate the mechanisms of this compound-induced neuronal damage and the specific metabolic alterations that occur in these cells[8][23][24][25][26]. While direct acute neurotoxic effects of D-arabitol and ribitol on cortical rat neurons were not observed, it is speculated that they may have secondary effects on brain dysfunction[27].
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
This protocol describes the analysis of pentitols in mammalian cell culture samples.
1. Sample Preparation:
- Quench metabolism by rapidly washing cell monolayers with ice-cold phosphate-buffered saline (PBS).
- Extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).
- Scrape the cells and collect the cell lysate.
- Centrifuge to pellet cell debris and collect the supernatant.
2. Derivatization:
- Dry the metabolite extract under a stream of nitrogen.
- To enhance volatility for GC analysis, derivatize the samples. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or acetylation.
- Incubate the samples at a specific temperature (e.g., 70°C for 1 hour) to ensure complete derivatization.
3. GC-MS Analysis:
- Gas Chromatograph (GC) Column: Use a capillary column suitable for sugar analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
- Temperature Program: Start with an initial oven temperature of around 100-140°C, hold for a few minutes, then ramp up to a final temperature of 280-300°C.
- Mass Spectrometer (MS): Operate in electron ionization (EI) mode. Collect data in full scan mode to identify unknown peaks and in selected ion monitoring (SIM) mode for targeted quantification of specific pentitols.
4. Data Analysis:
- Identify pentitols based on their retention times and mass spectra compared to authentic standards.
- Quantify the abundance of each this compound by integrating the peak area of a characteristic ion and normalizing it to an internal standard and cell number or protein content.
Fluorometric Assay for NAD(P)H-Dependent Dehydrogenase Activity
This protocol measures the activity of enzymes like sorbitol dehydrogenase that produce NADH or NADPH.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer with a pH suitable for the enzyme of interest (e.g., 100 mM Tris-HCl, pH 9.0 for SORD).
- Substrate Solution: Prepare a stock solution of the this compound substrate (e.g., 1.5 M xylitol) in the assay buffer.
- Cofactor Solution: Prepare a fresh solution of NAD+ or NADP+ (e.g., 4.0 mM NAD+).
- Enzyme Preparation: Prepare a cell lysate or a purified enzyme solution.
2. Assay Procedure:
- In a 96-well microplate or a cuvette, add the assay buffer, cofactor solution, and enzyme preparation.
- Initiate the reaction by adding the substrate solution.
- Monitor the increase in fluorescence of NADH (excitation ~340 nm, emission ~460 nm) or NADPH over time using a fluorometer[1].
3. Data Analysis:
- Calculate the initial rate of the reaction from the linear portion of the fluorescence versus time plot.
- Determine the enzyme activity in units (e.g., µmol of NADH produced per minute) and normalize to the amount of protein in the sample.
Visualizations of Pathways and Workflows
Diagram 1: Overview of this compound Metabolism
Caption: Overview of key pathways in mammalian this compound metabolism.
Diagram 2: Experimental Workflow for GC-MS Analysis of Pentitols
Caption: Workflow for the analysis of pentitols using GC-MS.
Diagram 3: Signaling Regulation of this compound Metabolism
Caption: Regulatory inputs influencing this compound metabolism.
Conclusion
The metabolism of pentitols in mammalian tissues and cell lines is a multifaceted process with significant implications for cellular physiology and disease. The interplay between the pentose phosphate pathway and the polyol pathway governs the synthesis and interconversion of these five-carbon sugar alcohols. While xylitol appears to be actively metabolized, particularly in the liver, arabitol and ribitol are largely considered metabolic end-products in many cell types. The regulation of this compound metabolism is complex, involving substrate availability, hormonal signals like insulin, and the cellular redox state.
Further research is needed to fully elucidate the kinetic properties of all the enzymes involved in this compound metabolism, particularly in a wider range of mammalian tissues. Detailed metabolic flux analysis will be crucial to understand the dynamic regulation of these pathways in response to various physiological and pathological stimuli. The development of more specific and sensitive analytical methods will also be vital for advancing our understanding of the role of pentitols in health and disease. This technical guide provides a solid foundation for researchers and clinicians to build upon in their exploration of this important area of metabolism.
References
- 1. A fluorimetric method for red blood cell sorbitol dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 4. AKR1B1 - Wikipedia [en.wikipedia.org]
- 5. Evaluation of this compound metabolism in mammalian tissues provides new insight into disorders of human sugar metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved fluorometric enzymatic sorbitol assay in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Metabolic Interplay between Astrocytes and Neurons Regulates Endocannabinoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. The Aldo-Keto Reductases (AKRs): Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inositols in Insulin Signaling and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Frontiers | Aldo-Keto Reductases 1B in Endocrinology and Metabolism [frontiersin.org]
- 15. Insulin signalling and the regulation of glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. uniprot.org [uniprot.org]
- 18. researchgate.net [researchgate.net]
- 19. Sweet but Bitter: Focus on Fructose Impact on Brain Function in Rodent Models | MDPI [mdpi.com]
- 20. Primary Cultures of Astrocytes and Neurons as Model Systems to Study the Metabolism and Metabolite Export from Brain Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Energy Dynamics in the Brain: Contributions of Astrocytes to Metabolism and pH Homeostasis [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Influence of D-arabitol and ribitol on neuronal network activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. restek.com [restek.com]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
- 27. Methylene blue - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Enzymatic Reactions of the Pentose Phosphate Pathway
For Researchers, Scientists, and Drug Development Professionals
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP), also known as the phosphogluconate pathway or hexose (B10828440) monophosphate shunt, is a crucial metabolic pathway that operates in parallel with glycolysis.[1] Unlike glycolysis, its primary role is not catabolic but anabolic, serving two major functions: the generation of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) for reductive biosynthesis and protection against oxidative stress, and the production of pentose sugars, most notably ribose 5-phosphate (R5P), a key precursor for nucleotide and nucleic acid synthesis.[1] The pathway is divided into two distinct phases: an irreversible oxidative phase and a reversible non-oxidative phase.[1]
The Oxidative Phase: Generation of NADPH
The oxidative phase of the PPP is the primary site of NADPH production. This phase consists of three irreversible enzymatic reactions that convert glucose 6-phosphate (G6P) into ribulose 5-phosphate, yielding two molecules of NADPH and releasing one molecule of carbon dioxide.
Enzymatic Reactions of the Oxidative Phase:
-
Glucose-6-Phosphate Dehydrogenase (G6PD): This is the rate-limiting and first committed step of the PPP. G6PD catalyzes the oxidation of glucose 6-phosphate to 6-phosphoglucono-δ-lactone. This reaction reduces NADP+ to NADPH.[1] The activity of G6PD is a critical point of regulation for the entire pathway. It is allosterically stimulated by its substrate NADP+ and strongly inhibited by its product, NADPH.[1] The cellular ratio of NADPH to NADP+ is the primary determinant of flux through this step.[1]
-
6-Phosphogluconolactonase (6PGL): The lactone produced by G6PD is unstable and is hydrolyzed to 6-phosphogluconate by 6-phosphogluconolactonase. This reaction proceeds to open the ring structure.
-
6-Phosphogluconate Dehydrogenase (6PGDH): This enzyme catalyzes the final step of the oxidative phase: the oxidative decarboxylation of 6-phosphogluconate to yield ribulose 5-phosphate. This reaction generates a second molecule of NADPH and releases a molecule of CO2.[1]
The Non-Oxidative Phase: Interconversion of Sugars
The non-oxidative phase consists of a series of reversible reactions that interconvert pentose phosphates into intermediates of the glycolytic pathway (fructose 6-phosphate and glyceraldehyde 3-phosphate). This phase provides a crucial link between the PPP and glycolysis, allowing the cell to adapt to varying metabolic needs for pentoses, NADPH, and ATP. The key enzymes in this phase are transketolase and transaldolase.
Enzymatic Reactions of the Non-Oxidative Phase:
-
Ribulose 5-Phosphate Isomerase and Epimerase: The ribulose 5-phosphate produced in the oxidative phase is the substrate for two different enzymes. Ribose 5-phosphate isomerase converts it to ribose 5-phosphate (R5P), the precursor for nucleotide synthesis. Ribulose 5-phosphate 3-epimerase converts it to xylulose 5-phosphate (Xu5P).
-
Transketolase (TKT): This enzyme, which requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor, catalyzes the transfer of a two-carbon unit from a ketose to an aldose.[2] It has two key reactions in the pathway:
-
Xylulose 5-Phosphate + Ribose 5-Phosphate ⇌ Glyceraldehyde 3-Phosphate + Sedoheptulose 7-Phosphate
-
Xylulose 5-Phosphate + Erythrose 4-Phosphate ⇌ Glyceraldehyde 3-Phosphate + Fructose (B13574) 6-Phosphate
-
-
Transaldolase (TALDO): This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone moiety.[3]
-
Sedoheptulose 7-Phosphate + Glyceraldehyde 3-Phosphate ⇌ Erythrose 4-Phosphate + Fructose 6-Phosphate
-
The net result of these reversible reactions is the conversion of three pentose phosphates into two fructose 6-phosphates and one glyceraldehyde 3-phosphate, which can then re-enter the glycolytic pathway.
Quantitative Data on Key PPP Enzymes
The kinetic properties of enzymes are fundamental to understanding metabolic flux and regulation. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the affinity of the enzyme for its substrate.
| Enzyme | Organism/Tissue | Substrate | Kₘ (µM) | Vₘₐₓ or Specific Activity (U/mg) | Inhibitor | Kᵢ (µM) |
| G6PD | Rat Liver (Periportal) | Glucose 6-Phosphate | 170 ± 70 | 4.48 ± 1.03 (µmol H₂ cm⁻³ min⁻¹) | - | - |
| G6PD | Human Erythrocyte | Glucose 6-Phosphate | 43 | Not Specified | NADPH | Competitive |
| NADP⁺ | 11 | |||||
| 6PGDH | Rat Liver | 6-Phosphogluconate | 157 | 0.424 U/mg | NADPH | 21 |
| NADP⁺ | 258 | |||||
| 6PGDH | Rat Small Intestine | 6-Phosphogluconate | 595 ± 213 | 8.91 ± 1.92 U/mg | NADPH | 31.91 ± 1.31 |
| NADP⁺ | 53.03 ± 1.99 | |||||
| Transketolase | Rat Liver / Hepatoma | Ribose 5-Phosphate | 300 | Not Specified | - | - |
| Xylulose 5-Phosphate | 500 | |||||
| Transaldolase | Rat Liver / Hepatoma | Erythrose 4-Phosphate | 130 - 170 | Not Specified | - | - |
| Fructose 6-Phosphate | 300 - 350 |
Table 1: Summary of reported kinetic parameters for key enzymes of the Pentose Phosphate Pathway. Note that values can vary significantly based on the organism, tissue, and experimental conditions.[4][5][6][7][8]
Experimental Protocols
The quantitative analysis of PPP enzyme activity is critical for both basic research and drug development. Spectrophotometric assays are commonly employed for this purpose.
Detailed Protocol: Spectrophotometric Assay for Glucose-6-Phosphate Dehydrogenase (G6PD) Activity
This protocol measures G6PD activity by monitoring the rate of NADP⁺ reduction to NADPH, which is accompanied by an increase in absorbance at 340 nm.[9][10]
I. Principle: The G6PD-catalyzed reaction is: Glucose-6-Phosphate + NADP⁺ → 6-Phosphoglucono-δ-lactone + NADPH + H⁺ The rate of increase in absorbance at 340 nm is directly proportional to the G6PD activity, as NADPH has a distinct absorbance peak at this wavelength (Molar extinction coefficient ε = 6220 M⁻¹cm⁻¹).[11]
II. Materials and Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂.
-
Substrate Solution: 10 mM Glucose-6-Phosphate (G6P) stock solution.
-
Cofactor Solution: 10 mM NADP⁺ stock solution.
-
Enzyme Source: Purified G6PD or clarified cell/tissue lysate.
-
Spectrophotometer: Capable of reading absorbance at 340 nm with temperature control.
-
Cuvettes: 1 cm path length quartz or disposable UV-transparent cuvettes.
III. Assay Procedure:
-
Instrument Setup: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 37°C).[12]
-
Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture by adding:
-
880 µL of Assay Buffer
-
50 µL of 10 mM NADP⁺ solution (final concentration: 0.5 mM)
-
50 µL of 10 mM G6P solution (final concentration: 0.5 mM)
-
Note: For Kₘ determination, the concentration of one substrate is varied while the other is kept at a saturating concentration (typically 5-10 times its Kₘ).
-
-
Background Reading: Mix the contents of the cuvette by gentle inversion and incubate in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.[12] Measure the background rate of absorbance change (if any) before adding the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the enzyme sample to the cuvette. Immediately mix by inversion.
-
Data Acquisition: Start recording the absorbance at 340 nm every 30 seconds for a total of 5-10 minutes.[13]
-
Analysis: Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial, linear portion of the reaction curve.
IV. Calculation of Enzyme Activity: Specific Activity (U/mg) = (ΔA₃₄₀/min × Total Volume [mL]) / (ε × Path Length [cm] × Protein Conc. [mg/mL] × Enzyme Volume [mL])
-
Where:
References
- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 2. aklectures.com [aklectures.com]
- 3. quora.com [quora.com]
- 4. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic properties of hexose-monophosphate dehydrogenases. II. Isolation and partial purification of 6-phosphogluconate dehydrogenase from rat liver and kidney cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In situ kinetic parameters of glucose-6-phosphate dehydrogenase and phosphogluconate dehydrogenase in different areas of the rat liver acinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of human erythrocyte glucose-6-phosphate dehydrogenase dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Qualitative and quantitative assay of glucose 6 phosphate dehydrogenase in patients attending tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative G6PD spectrophotometric assay [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. media.path.org [media.path.org]
- 13. d-nb.info [d-nb.info]
Pentitols as Signaling Molecules: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentitols, five-carbon sugar alcohols such as xylitol (B92547) and arabitol, have long been recognized for their roles in metabolic pathways and as sugar substitutes. However, a growing body of evidence reveals their more nuanced and critical functions as signaling molecules in a variety of biological systems. This technical guide provides a comprehensive overview of the current understanding of pentitols as signaling entities, detailing the pathways they modulate, the quantitative data supporting these findings, and the experimental protocols used to elucidate these functions. This guide is intended for researchers, scientists, and drug development professionals interested in the underexplored signaling capabilities of these ubiquitous polyols.
Xylitol as a Modulator of Key Signaling Pathways
Xylitol has emerged as a significant signaling molecule with demonstrated effects on angiogenesis, bacterial communication, and physiological secretions.
Inhibition of Angiogenesis through NF-κB and Akt Signaling
Xylitol has been shown to be a potent inhibitor of angiogenesis, the formation of new blood vessels, a process critically involved in tumor growth and metastasis.[1][2] This inhibitory effect is exerted through the suppression of the nuclear factor-kappa B (NF-κB) and protein kinase B (Akt) signaling pathways, which are central to the inflammatory and angiogenic processes.[1][2]
| Parameter | Xylitol Concentration | Observation | Reference |
| HUVEC Migration | Dose-dependent | Significant decrease compared to control cells after 20 hours. | [3] |
| HUVEC Invasion | Dose-dependent | Suppression of invasiveness compared to control cells after 24 hours. | [3] |
| Tube Formation | 0.1, 0.3, 0.5, 1 mM | Inhibition of capillary-like structure formation on Matrigel. | [1] |
| NF-κB Phosphorylation | Dose-dependent | Suppressed in Human Umbilical Vein Endothelial Cells (HUVECs). | [1] |
| Akt Phosphorylation | Dose-dependent | Inhibited in HUVECs. | [1] |
| mRNA Expression (VEGF, KDR, bFGF, bFGFR-II, MMP-2, MMP-9) | Dose-dependent | Significantly reduced in HUVECs. | [1] |
In Vitro Angiogenesis Assays: [4][5]
-
Tube Formation Assay: HUVECs are seeded on Matrigel-coated plates. The formation of capillary-like structures is observed and quantified after incubation with varying concentrations of xylitol.[1]
-
Wound Healing (Migration) Assay: A scratch is made in a confluent monolayer of HUVECs. The rate of cell migration to close the wound is measured in the presence and absence of xylitol.[3]
-
Transwell Invasion Assay: HUVECs are placed in the upper chamber of a Transwell insert coated with Matrigel. The lower chamber contains a chemoattractant. The number of cells that invade through the Matrigel to the lower chamber is quantified after treatment with xylitol.[3]
Western Blot Analysis for Signaling Proteins:
-
HUVECs are treated with different concentrations of xylitol for a specified time.
-
Cells are lysed, and total protein is extracted.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against phosphorylated and total NF-κB and Akt.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[1]
RT-PCR for Gene Expression Analysis:
-
Total RNA is extracted from xylitol-treated HUVECs using a suitable kit.
-
cDNA is synthesized from the RNA using reverse transcriptase.
-
PCR is performed using specific primers for VEGF, KDR, bFGF, bFGFR-II, MMP-2, MMP-9, and a housekeeping gene (e.g., GAPDH).
-
PCR products are analyzed by agarose (B213101) gel electrophoresis, and band intensities are quantified.[1]
Caption: Xylitol inhibits angiogenesis by suppressing the phosphorylation of Akt and NF-κB.
Interference with Bacterial Quorum Sensing
Xylitol can disrupt quorum sensing (QS), a cell-to-cell communication mechanism in bacteria that regulates virulence factor expression. In the opportunistic pathogen Serratia marcescens, xylitol has been shown to interfere with the QS system by binding to the SmaR receptor, a key regulator of virulence.[6][7][8]
| Parameter | Xylitol Concentration | Observation | Reference |
| Prodigiosin (B1679158) Production (S. marcescens) | Sub-inhibitory | Significantly reduced. | [7][8] |
| Protease Activity (S. marcescens) | Sub-inhibitory | Completely blocked. | [6] |
| Biofilm Formation (S. marcescens) | Sub-inhibitory | Inhibited. | [6] |
| Swimming & Swarming Motility (S. marcescens) | 5% and 10% | Significantly decreased. | [8] |
| Virulence Gene Expression (rsmA, pigP, flhC, etc.) | 5% | Significantly downregulated. | [8] |
In Silico Docking of Xylitol to SmaR: [9][10][11]
-
Protein and Ligand Preparation: The 3D structure of the SmaR receptor is obtained from the Protein Data Bank or modeled using homology modeling. The 3D structure of xylitol is generated using chemical drawing software.
-
Molecular Docking: Docking simulations are performed using software such as AutoDock Vina. The SmaR receptor is treated as a rigid structure, and xylitol is allowed to be flexible. The binding affinity is calculated based on the scoring function of the docking program.
-
Interaction Analysis: The binding pose of xylitol within the SmaR active site is visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions.[6]
Quorum Sensing Inhibition Assays:
-
Prodigiosin Quantification: S. marcescens is cultured in the presence of sub-inhibitory concentrations of xylitol. The red pigment prodigiosin is extracted from the bacterial cells using acidified ethanol, and the absorbance is measured spectrophotometrically at 534 nm.[8]
-
Protease Assay: S. marcescens is grown on skim milk agar (B569324) plates containing sub-inhibitory concentrations of xylitol. The diameter of the clear zone around the colonies, indicating protease activity, is measured.[6]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Xylitol inhibits in vitro and in vivo angiogenesis by suppressing the NF-κB and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology | MDPI [mdpi.com]
- 6. Xylitol Inhibits Growth and Blocks Virulence in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Xylitol Inhibits Growth and Blocks Virulence in Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
Enzyme Kinetics and Substrate Specificity of Pentitol Dehydrogenases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzyme kinetics and substrate specificity of pentitol dehydrogenases. This compound dehydrogenases are a class of oxidoreductases that play crucial roles in the metabolism of five-carbon sugar alcohols (pentitols) across various organisms, from bacteria to plants. Understanding their kinetic properties and substrate preferences is vital for applications in metabolic engineering, biotechnology, and the development of novel therapeutic agents.
Introduction to this compound Dehydrogenases
This compound dehydrogenases catalyze the reversible oxidation of pentitols to their corresponding pentuloses, typically utilizing NAD(P)+ as a cofactor. These enzymes are integral to the catabolic pathways that enable microorganisms to use pentitols as a carbon and energy source. In the context of drug development, understanding the specificity of these enzymes can inform the design of inhibitors or pro-drugs that target microbial metabolic pathways.
This guide summarizes key kinetic parameters, details common experimental protocols for their characterization, and provides visual representations of relevant metabolic pathways and experimental workflows to aid in research and development.
Quantitative Data on Enzyme Kinetics and Substrate Specificity
The kinetic parameters—Michaelis constant (K_m), maximum velocity (V_max), and catalytic efficiency (k_cat/K_m)—are fundamental to characterizing enzyme function. The following tables summarize these parameters for several well-studied this compound dehydrogenases, offering a comparative look at their substrate and cofactor preferences.
Table 1: Kinetic Parameters of D-Arabitol Dehydrogenases
| Enzyme Source | Substrate | K_m (mM) | V_max (U/mg) | Cofactor | Reference |
| Klebsiella aerogenes | D-Arabitol | 1.5 | Not Reported | NAD+ | [1] |
| Klebsiella aerogenes | D-Mannitol | >4.5 | Not Reported | NAD+ | [1] |
Table 2: Kinetic Parameters of Ribitol Dehydrogenase
| Enzyme Source | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) | Cofactor | Reference |
| Zymomonas mobilis (Wild-Type) | Ribitol | 25.3 ± 2.1 | 10.8 ± 0.5 | 0.43 | NAD+ | [2] |
| Zymomonas mobilis (Wild-Type) | Ribitol | 33.8 ± 3.5 | 4.9 ± 0.3 | 0.14 | NADP+ | [2] |
Table 3: Kinetic Parameters of Xylitol (B92547) Dehydrogenases
| Enzyme Source | Substrate | K_m (mM) | k_cat (min⁻¹) | k_cat/K_m (min⁻¹mM⁻¹) | Cofactor | Reference |
| Klebsiella pneumoniae (Evolved) | Xylitol | 1400 | Not Reported | Not Reported | Not Reported | [3] |
| Meyerozyma caribbica 5XY2 | Xylitol | 16.1 | Not Reported | 67.0 | Not Reported | [4] |
| Meyerozyma caribbica 5XY2 | L-Arabitol | 31.1 | Not Reported | 6.5 | Not Reported | [4] |
Table 4: Kinetic Parameters of Sorbitol Dehydrogenase with this compound Substrates
| Enzyme Source | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) | Cofactor | Reference |
| Arabidopsis thaliana | Sorbitol | 2.5 ± 0.3 | 12.3 ± 0.5 | 4.9 | NAD+ | [2] |
| Arabidopsis thaliana | Ribitol | 10.1 ± 1.2 | 8.9 ± 0.4 | 0.9 | NAD+ | [2] |
| Arabidopsis thaliana | Xylitol | 1.8 ± 0.2 | 15.6 ± 0.6 | 8.7 | NAD+ | [2] |
Experimental Protocols
The characterization of this compound dehydrogenase kinetics and substrate specificity relies on a series of well-defined experimental procedures. This section outlines the key protocols for enzyme purification and activity assays.
Purification of Recombinant His-tagged this compound Dehydrogenase
Recombinant expression and subsequent purification are often necessary to obtain sufficient quantities of pure enzyme for kinetic studies. A common approach involves the use of an N- or C-terminal polyhistidine (His) tag, which allows for efficient purification via immobilized metal affinity chromatography (IMAC).
Protocol:
-
Expression: Transform a suitable bacterial expression host (e.g., Escherichia coli BL21(DE3)) with a plasmid vector containing the gene for the His-tagged this compound dehydrogenase. Grow the cells in an appropriate culture medium to a desired optical density, then induce protein expression with an inducing agent (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. The supernatant, containing the soluble His-tagged protein, is collected for purification.
-
IMAC Chromatography:
-
Equilibrate an IMAC column (e.g., Ni-NTA resin) with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound dehydrogenase from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
-
-
Buffer Exchange: The purified enzyme is often buffer-exchanged into a storage buffer (e.g., using dialysis or a desalting column) that is suitable for long-term storage and subsequent kinetic assays.
-
Purity Assessment: The purity of the enzyme preparation should be assessed by SDS-PAGE.
Spectrophotometric Enzyme Activity Assay
The activity of this compound dehydrogenases is typically measured by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NAD(P)H.
Protocol:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:
-
Buffer at the optimal pH for the enzyme (e.g., 100 mM Tris-HCl, pH 9.0).
-
The this compound substrate at a desired concentration.
-
The cofactor, NAD+ or NADP+, at a saturating concentration.
-
-
Enzyme Addition: Initiate the reaction by adding a small, known amount of the purified this compound dehydrogenase to the reaction mixture.
-
Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer set to 340 nm and record the change in absorbance over time. The initial linear rate of the reaction should be used for calculations.
-
Calculation of Activity: The enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient for NADH and NADPH at 340 nm is 6220 M⁻¹cm⁻¹. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.
For determination of kinetic parameters (K_m and V_max):
-
Vary the concentration of one substrate while keeping the concentration of the other substrate (cofactor) constant and saturating.
-
Measure the initial reaction rates at each substrate concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine K_m and V_max. Alternatively, a Lineweaver-Burk plot (1/v vs. 1/[S]) can be used.
Visualizations of Pathways and Workflows
Bacterial this compound Catabolic Pathway
The following diagram illustrates a general pathway for this compound catabolism in bacteria, as exemplified by the pathways for D-arabitol and ribitol.
Caption: Generalized bacterial this compound catabolic pathway.
Experimental Workflow for Kinetic Characterization
This diagram outlines the typical experimental workflow for the purification and kinetic characterization of a recombinant this compound dehydrogenase.
Caption: Workflow for this compound dehydrogenase characterization.
Conclusion
This guide provides a foundational understanding of the enzyme kinetics and substrate specificity of this compound dehydrogenases. The compiled data and detailed protocols serve as a valuable resource for researchers in biochemistry, microbiology, and pharmacology. The continued exploration of these enzymes will undoubtedly uncover new opportunities for their application in various biotechnological and therapeutic areas.
References
- 1. Frontiers | Polyol specificity of recombinant Arabidopsis thaliana sorbitol dehydrogenase studied by enzyme kinetics and in silico modeling [frontiersin.org]
- 2. Polyol specificity of recombinant Arabidopsis thaliana sorbitol dehydrogenase studied by enzyme kinetics and in silico modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed evolution of a second xylitol catabolic pathway in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and characterization of xylitol dehydrogenase with l-arabitol dehydrogenase activity from the newly isolated pentose-fermenting yeast Meyerozyma caribbica 5XY2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Pentitols in Biological Fluids Using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentitols, including common isomers such as arabitol, ribitol, and xylitol, are five-carbon sugar alcohols that play significant roles in various physiological and pathological processes. The quantification of these polyols in biological fluids like urine, plasma, and cerebrospinal fluid is crucial for the diagnosis and monitoring of certain metabolic disorders and infectious diseases. For instance, elevated levels of D-arabinitol in urine and serum can be an indicator of invasive candidiasis.[1][2][3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the reliable identification and quantification of pentitols in complex biological matrices. This application note provides detailed protocols and data for the analysis of pentitols using GC-MS.
Signaling Pathways and Metabolism
Pentitols are involved in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental process in all living organisms for the synthesis of nucleotides, and for the production of NADPH which provides reducing power for various anabolic reactions and antioxidant defense.[6][7][8][9] The pathway can be summarized in the following diagram:
Experimental Protocols
A general workflow for the quantification of pentitols in biological fluids is depicted below. This process involves sample preparation, derivatization to increase volatility, and subsequent analysis by GC-MS.
Sample Preparation
a) Urine:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 3000 x g for 10 minutes to remove particulate matter.
-
Take a 100 µL aliquot of the supernatant.
-
Add an internal standard (e.g., 10 µL of 1 mg/mL xylitol-d7).
-
Proceed to the drying step.
b) Plasma/Serum:
-
Thaw frozen plasma or serum samples on ice.
-
To 100 µL of plasma/serum, add 400 µL of cold methanol (B129727) to precipitate proteins.
-
Add an internal standard (e.g., 10 µL of 1 mg/mL xylitol-d7).
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Proceed to the drying step.
Drying: Evaporate the solvent from the prepared samples under a gentle stream of nitrogen or using a vacuum concentrator.
Derivatization
To increase the volatility of the non-volatile pentitols for GC analysis, a derivatization step is essential. Silylation is a common and effective method.
-
To the dried sample residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized pentitols. These may need to be optimized for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 10:1 |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Mode | Full Scan (m/z 50-600) or Selected Ion Monitoring (SIM) for higher sensitivity |
Selected Ion Monitoring (SIM) Ions for TMS-derivatized Pentitols:
-
Arabitol: m/z 103, 217, 307, 319
-
Ribitol: m/z 103, 217, 307, 319
-
Xylitol: m/z 103, 217, 307, 319
Data Presentation
The following tables summarize typical concentrations of pentitols in human biological fluids. These values can serve as a reference but may vary depending on the population, diet, and analytical methodology.
Table 1: this compound Concentrations in Human Urine
| This compound | Normal Range (µmol/mmol creatinine) | Condition | Reference |
| D-Arabinitol | 1.1 - 4.5 (D/L ratio) | Healthy | [2][3] |
| D-Arabinitol | Up to 19.0 (D/L ratio) | Invasive Candidiasis | [2][3] |
| Ribitol | 0 - 25 | Healthy | [10] |
| Xylitol | Not typically reported | - |
Table 2: this compound Concentrations in Human Serum/Plasma
| This compound | Normal Range (mg/L) | Condition | Reference |
| Arabinitol | 0.37 ± 0.12 | Healthy | [11] |
| Ribitol | Not typically reported | - | |
| Xylitol | 0.05 ± 0.02 | Healthy | [11] |
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of pentitols in biological fluids. Accurate measurement of these compounds is essential for advancing our understanding of metabolic pathways and for the development of diagnostic markers for various diseases. The provided protocols and reference data serve as a valuable resource for researchers, scientists, and drug development professionals working in this field.
References
- 1. Stereoisomeric configuration of arabinitol in serum, urine, and tissues in invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatographic determination of D-arabinitol/L-arabinitol ratios in urine: a potential method for diagnosis of disseminated candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urine d-Arabinitol/l-Arabinitol Ratio in Diagnosis of Invasive Candidiasis in Newborn Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas chromatographic determination of D-/L-arabinitol ratio in healthy Polish children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Carbohydrates: Pentose Phosphate Pathway | Integrative Medical Biochemistry Examination and Board Review | AccessPharmacy | McGraw Hill Medical [accesspharmacy.mhmedical.com]
- 8. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbenotes.com [microbenotes.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Pentitols from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentitols, or five-carbon sugar alcohols such as xylitol (B92547), arabitol, and ribitol, are naturally occurring polyols found in various plant tissues. These compounds are of significant interest to the food, pharmaceutical, and biotechnology industries due to their properties as sugar substitutes, humectants, and potential therapeutic agents. For researchers and drug development professionals, accurate quantification of pentitols in plant extracts is crucial for understanding plant physiology, assessing potential sources for commercial production, and for quality control of plant-based products.
This document provides a detailed protocol for the extraction, purification, and preparation of pentitols from plant tissues for subsequent analysis, typically by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Data Presentation: Pentitol Content in Various Plant Tissues
The concentration of pentitols can vary significantly among different plant species and tissues. The following table summarizes representative quantitative data from various studies.
| Plant Source | This compound | Concentration (mg/100g fresh weight) | Analytical Method | Reference |
| Strawberry (Fragaria nilgerrensis) | Xylitol | 44 | HPLC/GC | [1] |
| Onion (Allium cepa) | Xylitol | 12.6 | HPLC/GC | [1] |
| Various Fruits | Xylitol | Detected in 15 of 32 species | Not specified | [2] |
| Various Vegetables | Xylitol | Detected in 16 of 41 species | Not specified | [2] |
| Jujube (Ziziphus jujuba) | Xylitol, Arabitol | Detected and quantified | HPLC-ELSD, LC-ESI-MS/MS, GC-MS | [3][4] |
Experimental Workflow
The overall workflow for the extraction and analysis of pentitols from plant tissues is depicted below.
Caption: Workflow for this compound Extraction and Sample Preparation.
Experimental Protocols
This protocol is a synthesis of common methods for the extraction of soluble carbohydrates, including pentitols, from plant tissues.[5][6][7]
I. Sample Preparation
Proper sample preparation is critical to prevent the degradation of target analytes.
-
Harvesting: Harvest fresh plant tissue and immediately process it to minimize enzymatic activity.[8]
-
Flash Freezing: Immediately freeze the tissue in liquid nitrogen. This halts metabolic processes that could alter this compound concentrations.[8]
-
Lyophilization (Freeze-Drying): Transfer the frozen samples to a lyophilizer and dry until a constant weight is achieved. This removes water without degrading the sample. Improperly freeze-dried tissue may appear brown and oxidized.[5][7]
-
Grinding: Grind the freeze-dried tissue to a fine, homogenous powder using a ball mill or a similar grinder. Store the powder in a desiccator at -20°C until extraction.[5][7]
II. Hot Ethanol Extraction
This procedure is designed to extract soluble sugars and polyols.
-
Weighing: Accurately weigh 10-15 mg of the dried plant powder into a 2 mL screw-cap microcentrifuge tube.[7]
-
Solvent Addition: Add 1 mL of 80% ethanol to each tube.[7]
-
Homogenization: Vortex the tubes thoroughly until all the powder is suspended in the ethanol.
-
Incubation: Incubate the samples in a water bath at 80°C for 20 minutes. Use screw-cap tubes to prevent evaporation and potential cap popping.[5][7]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., >15,000 x g) for 3 minutes to pellet the solid debris.[7]
-
Supernatant Collection: Carefully decant the supernatant into a new, labeled collection tube (e.g., an 8 mL tube).[5][7]
-
Repeated Extraction: To ensure complete extraction, repeat steps 2-6 at least three more times, collecting the supernatant in the same collection tube after each round.[7]
III. Extract Purification
Purification is necessary to remove interfering compounds such as charged sugars, organic acids, and pigments. Ion-exchange chromatography is a common and effective method.[9][10][11]
-
Solvent Evaporation: Evaporate the pooled ethanol supernatants to dryness using a speed vacuum concentrator or a nitrogen evaporator.[5]
-
Resuspension: Resuspend the dried extract in a small, known volume of ultrapure water.
-
Ion-Exchange Chromatography:
-
Prepare a small column with a strong anion exchange (SAX) resin to remove organic acids and a strong cation exchange (SCX) resin to remove amino acids and other cationic compounds.
-
Pass the resuspended extract through the series of ion-exchange columns.
-
Wash the columns with ultrapure water and collect the eluate, which will contain the neutral pentitols and other neutral sugars.
-
IV. Sample Preparation for Analysis
The final steps prepare the sample for instrumental analysis. The following is tailored for GC-MS, a common method for this compound quantification.[12][13][14]
-
Drying: Freeze-dry the purified eluate to obtain the final this compound-containing fraction.
-
Derivatization (for GC-MS): Since pentitols are not sufficiently volatile for GC analysis, a derivatization step is required. Silylation is a common method.
-
To the dried sample, add a silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine).
-
Incubate at a specified temperature (e.g., 70°C) for a set time to allow the reaction to complete.
-
-
Final Sample: The derivatized sample is now ready for injection into the GC-MS system for separation and quantification.
Concluding Remarks
This protocol provides a robust framework for the extraction and preparation of pentitols from plant tissues for quantitative analysis. Researchers should note that optimization of specific steps, such as the volume of extraction solvent or the type of ion-exchange resin, may be necessary depending on the specific plant matrix and the target pentitols. Adherence to proper sample handling and preparation techniques is paramount for obtaining accurate and reproducible results.
References
- 1. Quantification of xylitol in foods by an indirect competitive immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. prometheusprotocols.net [prometheusprotocols.net]
- 7. Extraction of Non-Structural Carbohydrates (Total Soluble Sugars + Starch) in Plant Tissues [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isolation of natural products by ion-exchange methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uoguelph.ca [uoguelph.ca]
- 13. scioninstruments.com [scioninstruments.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Chiral Separation of D- and L-Arabitol using High-Performance Liquid Chromatography (HPLC)
Abstract
This document provides a detailed methodology for the chiral separation of D- and L-arabitol. Due to the inherent challenges in separating the enantiomers of polyols like arabitol directly, this protocol employs a pre-column derivatization step. The hydroxyl groups of D- and L-arabitol are reacted with a chiral derivatizing agent, (R)-(+)-1-phenylethyl isocyanate, to form diastereomeric carbamates. These diastereomers are then readily separated using standard reversed-phase high-performance liquid chromatography (HPLC) with UV detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of arabitol enantiomers.
Introduction
Arabitol, a five-carbon sugar alcohol, exists as two enantiomers: D-arabitol and L-arabitol. The stereochemistry of arabitol is of significant interest in various fields, including clinical diagnostics, where elevated levels of D-arabitol can be an indicator of certain fungal infections, and in industrial biotechnology for the production of valuable chemicals. Consequently, a robust and reliable analytical method for the separation and quantification of these enantiomers is crucial.
Direct chiral separation of highly polar and flexible molecules like arabitol can be challenging. An effective strategy to overcome this is the formation of diastereomers through derivatization with a chiral reagent. This application note details a method based on the derivatization of D- and L-arabitol with (R)-(+)-1-phenylethyl isocyanate. The resulting diastereomeric carbamates exhibit different physicochemical properties, allowing for their separation on a standard achiral stationary phase, such as a C18 column.
Experimental Workflow
The overall experimental process involves two main stages: the derivatization of the arabitol sample and the subsequent HPLC analysis of the resulting diastereomers.
Application Notes and Protocols for the Derivatization of Pentitols for Gas Chromatography Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of pentitols (e.g., arabitol, xylitol, and adonitol) for analysis by gas chromatography (GC). Derivatization is a critical step to increase the volatility and thermal stability of these polyhydroxy compounds, enabling their separation and quantification by GC. The three most common and effective derivatization methods—silylation, acetylation, and cyclic boronic ester formation—are discussed in detail.
Introduction to Pentitol Derivatization
Pentitols are five-carbon sugar alcohols that play significant roles in various biological and industrial processes. Their analysis by GC is challenging due to their high polarity and low volatility, which can lead to poor chromatographic peak shape and thermal degradation in the GC inlet. Chemical derivatization overcomes these limitations by replacing the polar hydroxyl (-OH) groups with less polar, more volatile functional groups. The choice of derivatization method can significantly impact the stability of the derivatives, reaction efficiency, and the sensitivity of the GC-MS analysis.[1][2]
Derivatization Methods: A Comparative Overview
The selection of an appropriate derivatization technique is contingent upon the specific analytical requirements, such as the need for derivative stability, desired sensitivity, and the complexity of the sample matrix.
-
Trimethylsilylation (TMS) is a rapid and widely used method that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.[3][4] The resulting TMS ethers are highly volatile. However, they are susceptible to hydrolysis and require anhydrous conditions for both the reaction and analysis.[1][4]
-
Acetylation involves the conversion of hydroxyl groups to acetate (B1210297) esters using reagents like acetic anhydride (B1165640).[5] Acetylated derivatives are significantly more stable than their TMS counterparts, making this method suitable for large sample batches or when immediate analysis is not feasible.[1][5]
-
Cyclic Boronic Ester Formation is a selective method for compounds containing cis- or trans-diols, such as pentitols.[6] This method can offer clean derivatization with potentially less complex chromatograms.
The following sections provide detailed protocols and quantitative data for each of these methods.
Quantitative Performance Comparison
The table below summarizes key performance metrics for the silylation and acetylation of pentitols. Direct, comprehensive comparative data for all three methods under identical conditions is limited in the literature. The presented data is a collation from various studies to provide a comparative overview.
| Performance Metric | Trimethylsilylation (TMS Derivatives) | Acetylation (Acetate Esters) | Cyclic Boronic Esters | Key Considerations |
| Derivative Stability | Susceptible to hydrolysis; analysis often recommended within 24 hours.[1] | Highly stable, allowing for delayed analysis and storage.[1][5] | Generally stable, but can be susceptible to hydrolysis.[6] | For large batches or delayed analysis, acetylation is preferred. Silylation requires strict anhydrous conditions.[1] |
| Reaction Conditions | Requires anhydrous conditions; rapid reaction at moderate temperatures (e.g., 70°C).[1] | More tolerant to trace amounts of water; often requires higher temperatures (e.g., 100°C).[2] | Rapid reaction at room temperature.[6] | Silylation reagents are highly sensitive to moisture.[4] Acetylation work-up can be more extensive.[2] |
| GC-MS Sensitivity | Good sensitivity, with Limits of Detection (LOD) reported in the low µg/mL range for xylitol.[1] | Demonstrates good sensitivity. | Good sensitivity, with LODs in the low µg/mL range reported for diols. | All methods are capable of achieving high sensitivity suitable for trace analysis. |
| Byproducts | Volatile byproducts that typically do not interfere with chromatography.[1] | Non-volatile byproducts that may require a work-up step to remove.[2] | Typically clean reactions with minimal byproducts.[6] | Silylation often allows for direct injection of the reaction mixture. |
Experimental Protocols
Detailed methodologies for each derivatization technique are provided below.
Protocol 1: Trimethylsilylation of Pentitols
This protocol is adapted from common practices for the silylation of polyols.[1]
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270)
-
Anhydrous Ethyl Acetate
-
Reaction vials with caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Accurately weigh 1-10 mg of the this compound sample into a reaction vial. If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried sample. Then, add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 70°C for 60-120 minutes in a heating block or oven.[2]
-
Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with anhydrous ethyl acetate to the desired concentration for GC-MS analysis.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Protocol 2: Acetylation of Pentitols (Alditol Acetates)
This protocol is a standard method for the formation of alditol acetates.[2]
Materials:
-
This compound standard or dried sample extract
-
Pyridine
-
Acetic Anhydride
-
Ethyl Acetate
-
Water (deionized)
-
Reaction vials with caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Evaporate the sample containing the this compound to dryness under a stream of nitrogen.
-
Acetylation: Add 100 µL of pyridine and 100 µL of acetic anhydride to the dry sample.
-
Reaction: Cap the vial tightly and heat at 100°C for 60 minutes.[2]
-
Work-up: a. Cool the reaction mixture to room temperature. b. Evaporate the pyridine and acetic anhydride under a stream of nitrogen. c. Add 200 µL of ethyl acetate and 200 µL of water to partition the derivative. d. Vortex thoroughly. e. Allow the layers to separate and transfer the upper ethyl acetate layer to a clean vial for analysis.[2]
-
Analysis: Inject 1 µL of the ethyl acetate solution into the GC-MS system.
Protocol 3: Cyclic Boronic Ester Formation of Pentitols
This protocol is a general procedure for the formation of cyclic boronate esters from diols and can be applied to pentitols.[6]
Materials:
-
This compound standard or dried sample extract
-
An appropriate boronic acid (e.g., phenylboronic acid)
-
Reaction vials with caps
Procedure:
-
Reaction Setup: To a solution of the this compound (1 equivalent) in dichloromethane (DCM) (1 M), add the boronic acid (1 equivalent).
-
Reaction: Stir the resultant mixture at room temperature for 30 minutes.[6]
-
Solvent Removal: Remove the solvent in vacuo, and dry the resultant residue under a high vacuum for 1 hour.
-
Reconstitution: Redissolve the dried derivative in cyclohexane for GC-MS analysis.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization of pentitols for GC analysis.
Caption: Workflow for this compound derivatization and GC analysis.
Example Gas Chromatography Data
The following table presents example retention times for acetylated pentitols. Retention times are highly dependent on the specific GC column and conditions used.
| This compound | Derivatization Method | Reported Retention Time (min) |
| Arabitol | Acetylation | ~7.29[7] |
| Xylitol | Acetylation | ~7.42[7] |
Note: The provided retention times are examples and will vary based on the gas chromatograph, column, and temperature program.
Conclusion
The derivatization of pentitols is essential for their successful analysis by gas chromatography. Trimethylsilylation, acetylation, and the formation of cyclic boronic esters are all effective methods, each with its own advantages and disadvantages. The choice of method should be guided by the specific requirements of the analysis, including the need for derivative stability, sample throughput, and the available instrumentation. The protocols and comparative data provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals working with these important analytes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Machine Learning-Based Retention Time Prediction of Trimethylsilyl Derivatives of Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pentitols as Potential Biomarkers for Inborn Errors of Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inborn errors of metabolism (IEMs) are a diverse group of genetic disorders that result from defects in specific enzymes or transport proteins, leading to the accumulation or deficiency of metabolites. Early and accurate diagnosis is crucial for effective management and therapeutic intervention. Pentitols, five-carbon sugar alcohols such as D-arabitol and ribitol, have emerged as significant biomarkers for certain IEMs, particularly those affecting the pentose (B10789219) phosphate (B84403) pathway (PPP). This document provides detailed application notes and protocols for the utilization of pentitols in the diagnosis and study of these metabolic disorders.
Two key IEMs associated with elevated pentitols are Transaldolase (TALDO) deficiency and Ribose-5-phosphate isomerase (RPI) deficiency . In these conditions, enzymatic blocks in the PPP lead to the accumulation of pentose phosphates, which are subsequently reduced to pentitols, resulting in their increased excretion in urine and accumulation in other body fluids.[1][2][3]
Data Presentation: Quantitative Pentitol Levels in IEMs
The following tables summarize the reported concentrations of key pentitols in patients with Transaldolase deficiency and Ribose-5-phosphate isomerase deficiency compared to control individuals. These values are indicative and may vary between laboratories.
Table 1: this compound Concentrations in Transaldolase (TALDO) Deficiency
| Analyte | Specimen | Patient Concentration Range | Control/Reference Range |
| D-Arabitol | Urine (mmol/mol creatinine) | Elevated | Normal |
| Ribitol | Urine (mmol/mol creatinine) | Elevated | Normal |
| Erythritol | Urine (mmol/mol creatinine) | Elevated | Normal |
| D-Arabitol | Plasma (µmol/L) | Elevated | Normal |
| Ribitol | Plasma (µmol/L) | Elevated | Normal |
| Erythritol | Plasma (µmol/L) | Elevated | Normal |
| D-Arabitol | CSF (µmol/L) | Mildly Elevated | Normal |
| Ribitol | CSF (µmol/L) | Mildly Elevated | Normal |
| Sedoheptulose | Urine | Significantly Increased | Not typically detected |
| Sedoheptulose 7-phosphate | Urine | Significantly Increased | Not typically detected |
Data compiled from multiple sources indicating characteristic elevations.[4][5][6]
Table 2: this compound Concentrations in Ribose-5-Phosphate Isomerase (RPI) Deficiency
| Analyte | Specimen | Patient Concentration | Control/Reference Range |
| D-Arabitol | Urine | Highly Elevated (>10x upper limit) | Normal |
| Ribitol | Urine | Highly Elevated (>10x upper limit) | Normal |
| D-Arabitol | Plasma | Elevated | Normal |
| Ribitol | Plasma | Elevated | Normal |
| D-Arabitol | CSF | Highly Elevated (>100x upper limit) | Normal |
| Ribitol | CSF | Highly Elevated (>100x upper limit) | Normal |
| Xylulose | Urine | Highly Elevated | Normal |
Concentrations in RPI deficiency are reported to be extremely high, with a significant gradient observed between the brain, cerebrospinal fluid (CSF), and plasma.[1][2][7]
Metabolic Pathway and Diagnostic Workflow
The following diagrams illustrate the metabolic context of this compound accumulation and a general workflow for diagnosis.
Caption: Pentose Phosphate Pathway and sites of IEMs.
Caption: Diagnostic workflow for this compound analysis in IEMs.
Experimental Protocols
Protocol 1: Quantification of Urinary Pentitols by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline for the analysis of urinary polyols.
1. Sample Preparation (Urine)
-
Collection: Collect a random or first-morning void urine sample in a sterile container. For quantitative analysis, a 24-hour urine collection can be used, and results are expressed per 24 hours. For random samples, results are typically normalized to creatinine (B1669602) concentration.
-
Storage: Samples should be stored at -20°C or lower until analysis.
-
Internal Standard Addition: To 200 µL of urine, add a known amount of an internal standard (e.g., meso-erythritol-d4 or a non-endogenous polyol).
-
Purification:
-
Dilute the sample with 3 mL of distilled water.[8]
-
Apply the diluted urine to a mixed-bed ion-exchange resin to remove interfering charged molecules.
-
Lyophilize (freeze-dry) the purified sample to complete dryness.
-
-
Derivatization: To make the polyols volatile for GC analysis, they must be derivatized.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) to the dried sample.
-
Incubate at 60-80°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
2. GC-MS Analysis
-
Gas Chromatograph: Use a GC system equipped with a capillary column suitable for sugar analysis (e.g., DB-5ms, HP-5ms).
-
Injection: Inject 1-2 µL of the derivatized sample into the GC inlet.
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 100°C), ramps up to a high temperature (e.g., 280-300°C) to elute all compounds.
-
Mass Spectrometer: Operate the MS in either scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity and specificity.
-
Data Analysis: Identify peaks based on retention time and mass spectra compared to pure standards. Quantify by comparing the peak area of the analyte to the peak area of the internal standard.
Protocol 2: Quantification of Pentitols in Plasma/Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high specificity and sensitivity and does not typically require derivatization.
1. Sample Preparation
-
Plasma:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of a cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing a stable isotope-labeled internal standard (e.g., [13C2]arabitol).
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection.
-
-
Urine:
-
Desalting: To 100 µL of urine, add the internal standard. The sample is then desalted using a mixed-bed ion-exchange resin.[9]
-
The eluate can be directly analyzed or dried and reconstituted as with plasma samples.
-
2. LC-MS/MS Analysis
-
Liquid Chromatograph: An HPLC or UPLC system is used. For separation of polyol isomers, specialized columns like an Aminex HPX-87C or a HILIC column can be employed.[9][10]
-
Mobile Phase: The mobile phase composition will depend on the column used. For HILIC, a gradient of acetonitrile (B52724) and water with a buffer is common. For ion-exchange columns, an aqueous mobile phase is used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative mode is often effective for polyols.[9]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each this compound and internal standard to ensure specificity and accurate quantification. For example, for pentitols (C5-polyols), a transition of m/z 151/89 might be used.[11]
-
-
Data Analysis: Create a calibration curve using standards of known concentrations. Quantify the pentitols in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Conclusion
The quantification of pentitols, particularly D-arabitol and ribitol, is a powerful tool in the diagnostic investigation of suspected inborn errors of the pentose phosphate pathway. Elevated levels of these biomarkers in urine and plasma provide strong evidence for Transaldolase or Ribose-5-phosphate isomerase deficiency. The choice between GC-MS and LC-MS/MS for analysis will depend on the specific laboratory setup and expertise, with both methods capable of providing reliable and clinically relevant results. These protocols and data provide a framework for researchers and clinicians to effectively utilize this compound analysis in the study and diagnosis of these rare metabolic disorders.
References
- 1. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 2. Ribose-5-Phosphate Isomerase Deficiency: New Inborn Error in the Pentose Phosphate Pathway Associated with a Slowly Progressive Leukoencephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribose-5-phosphate isomerase deficiency: new inborn error in the pentose phosphate pathway associated with a slowly progressive leukoencephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of transaldolase deficiency by quantification of novel seven-carbon chain carbohydrate biomarkers in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transaldolase Deficiency: Liver Cirrhosis Associated with a New Inborn Error in the Pentose Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. pharmacologyjournal.in [pharmacologyjournal.in]
- 8. Simultaneous measurement of urinary polyols using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of polyols in urine by liquid chromatography-tandem mass spectrometry: a useful tool for recognition of inborn errors affecting polyol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
Application of pentitols in cryopreservation of cells and tissues.
Application Notes and Protocols for Pentitols in Cryopreservation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pentitols, a class of five-carbon sugar alcohols including xylitol (B92547), arabitol, and ribitol (B610474), as cryoprotective agents (CPAs) for the cryopreservation of cells and tissues. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of workflows and potential mechanisms of action.
Introduction to Pentitols in Cryopreservation
Cryopreservation is a critical technology for the long-term storage of biological materials. The process, however, can induce cellular stress and damage through the formation of ice crystals, osmotic shock, and oxidative stress. Cryoprotective agents are essential to mitigate this damage. While glycerol (B35011) and dimethyl sulfoxide (B87167) (DMSO) are the most commonly used CPAs, their inherent cytotoxicity can be a concern.
Pentitols have emerged as promising alternative or supplementary cryoprotectants. These sugar alcohols are known for their low toxicity and ability to protect biological structures during freezing. Their cryoprotective effects are attributed to several mechanisms, including antioxidant activity and the stabilization of macromolecules like proteins and membranes.
Mechanisms of Pentitol Cryoprotection
The cryoprotective properties of pentitols are believed to stem from two primary mechanisms:
-
Antioxidant Activity: The cryopreservation process can lead to an increase in reactive oxygen species (ROS), causing oxidative damage to cells. Pentitols, such as xylitol, have been shown to act as antioxidants, reducing the levels of free radicals and thereby improving cell viability post-thaw.[1]
-
Macromolecule Stabilization: Pentitols possess multiple hydroxyl groups that can form hydrogen bonds with proteins and membrane components.[2] This interaction is thought to replace water molecules at the surface of these macromolecules, stabilizing their native structure and preventing denaturation and aggregation during the freezing and thawing processes.[2] This "water replacement hypothesis" suggests that pentitols help maintain the integrity of cellular structures in the absence of liquid water.
Data Presentation: Efficacy of Pentitols in Cryopreservation
The following tables summarize the quantitative data from studies evaluating the efficacy of pentitols in the cryopreservation of various cell and tissue types.
Table 1: Efficacy of Xylitol in Human Sperm Cryopreservation
| Parameter | Fresh Control | Frozen Control (without Xylitol) | Frozen with 55 mM Xylitol |
| Sperm Motility (%) | Not specified | Significantly lower than fresh | Significantly improved vs. Frozen Control |
| Sperm Viability (%) | Not specified | Significantly lower than fresh | Significantly improved vs. Frozen Control |
| Membrane Swelling (%) | Not specified | Significantly lower than fresh | Significantly improved vs. Frozen Control |
| Free Radical Levels | Baseline | Significantly increased | Significantly decreased vs. Frozen Control |
Data adapted from a study on human sperm cryopreservation, indicating a significant improvement in sperm parameters and a reduction in free radicals when the freezing medium was supplemented with 55 mM xylitol.[1]
Table 2: Efficacy of Pentitols (Mannitol and Sorbitol) in Ram Spermatozoa Cryopreservation
| Parameter | Glucose/Fructose (Control) | Mannitol (B672) | Sorbitol | Xylitol |
| Post-Thaw Motility (%) | Baseline | Significantly Improved | Significantly Improved | No Significant Improvement |
| Pathway Velocity (µm/s) | Baseline | Significantly Improved | Significantly Improved | No Significant Improvement |
| Curve Velocity (µm/s) | Baseline | Significantly Improved | Significantly Improved | No Significant Improvement |
| Acrosome Integrity (%) | Baseline | Significantly Improved | Significantly Improved | Significantly Improved |
| Membrane Integrity (%) | Baseline | Significantly Improved | Significantly Improved | No Significant Improvement |
| Mitochondrial Membrane Potential | Baseline | Significantly Improved | Significantly Improved | Significantly Improved |
This table summarizes a comparative study on ram spermatozoa, showing that mannitol and sorbitol significantly improved most post-thaw parameters compared to traditional monosaccharides. Xylitol showed improvements in acrosome integrity and mitochondrial membrane potential.[3]
Table 3: Cryoprotective Effects of Xylitol and Mannitol on Pacific White Shrimp (Litopenaeus vannamei) Muscle
| Parameter | Water Soaked (Control) | 3% Xylitol Soaked | 3% Mannitol Soaked |
| Thawing Loss (%) | Increased over storage | Significantly Reduced | Significantly Reduced |
| Cooking Loss (%) | Increased over storage | Significantly Reduced | Significantly Reduced |
| Myofibrillar Protein Content (mg/g) | Decreased over storage | Significantly Higher | Significantly Higher |
| Ca2+-ATPase Activity | Decreased over storage | Significantly Higher | Significantly Higher |
This data, from a study on shrimp muscle, indicates that both xylitol and mannitol significantly reduced thawing and cooking losses and helped maintain the integrity of myofibrillar proteins during frozen storage.[2][4]
Experimental Protocols
The following protocols provide detailed methodologies for the application of pentitols in cell and tissue cryopreservation.
Protocol 1: Cryopreservation of Human Spermatozoa using Xylitol
This protocol is adapted from a study demonstrating the antioxidant role of xylitol in human sperm cryopreservation.[1]
Materials:
-
Freshly collected human semen samples
-
Sperm freezing medium (e.g., TYB with glycerol)
-
Xylitol solution (to be added to the freezing medium for a final concentration of 55 mM)
-
Cryovials
-
Liquid nitrogen dewar
Procedure:
-
Sample Preparation:
-
Collect semen samples and allow them to liquefy at 37°C for 30 minutes.
-
Perform initial semen analysis (motility, viability, etc.) according to WHO criteria.
-
-
Cryoprotectant Addition:
-
Prepare the freezing medium. For the experimental group, supplement the freezing medium with xylitol to a final concentration of 55 mM.
-
Slowly add the freezing medium (with or without xylitol) to the semen sample in a 1:1 ratio, mixing gently.
-
Equilibrate the mixture at room temperature for 10 minutes.[5]
-
-
Freezing:
-
Aliquot the semen-cryoprotectant mixture into cryovials.
-
Place the cryovials in a controlled-rate freezer or a manual freezing container (e.g., Mr. Frosty) that provides a cooling rate of approximately -1°C/minute.[6]
-
Once the temperature reaches -80°C, transfer the cryovials to a liquid nitrogen dewar for long-term storage at -196°C.
-
-
Thawing:
-
To thaw, remove a cryovial from the liquid nitrogen and immediately place it in a 37°C water bath until completely thawed.[5]
-
Gently mix the thawed sample.
-
-
Post-Thaw Analysis:
-
Perform post-thaw analysis of sperm parameters (motility, viability, membrane integrity) and assess free radical levels if desired.
-
Protocol 2: General Protocol for Cryopreservation of Adherent Mammalian Cells with Pentitols
This is a general protocol that can be adapted for various adherent mammalian cell lines using pentitols as cryoprotectants. Note: Optimal concentrations of pentitols and other parameters should be determined empirically for each cell type.
Materials:
-
Healthy, log-phase adherent cell culture
-
Complete growth medium
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA or other cell dissociation reagent
-
Cryopreservation medium: Basal medium supplemented with 10-20% Fetal Bovine Serum (FBS) and the desired concentration of this compound (e.g., 0.5 M - 1.5 M Xylitol).
-
Cryovials
-
Controlled-rate freezing container
-
-80°C freezer
-
Liquid nitrogen dewar
Procedure:
-
Cell Harvesting:
-
Ensure cells are in the log phase of growth with high viability (>90%).
-
Aspirate the growth medium and wash the cell monolayer with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
-
Cell Pellet Resuspension:
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of complete growth medium.
-
Perform a cell count and viability assessment (e.g., using Trypan Blue).
-
-
Cryopreservation Medium Addition:
-
Centrifuge the cells again and resuspend the pellet in cold (4°C) cryopreservation medium containing the this compound to a final concentration of 1-5 x 10^6 viable cells/mL.
-
-
Freezing:
-
Aliquot 1 mL of the cell suspension into pre-labeled cryovials.
-
Place the cryovials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer overnight to achieve a cooling rate of approximately -1°C/minute.[6]
-
Transfer the vials to a liquid nitrogen dewar for long-term storage.
-
Protocol 3: Post-Thaw Viability Assessment using Trypan Blue Exclusion
This protocol outlines a standard method for assessing cell viability after thawing.[7][8]
Materials:
-
Thawed cell suspension
-
0.4% Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Thawing:
-
Quickly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a tube containing pre-warmed complete growth medium.
-
Centrifuge to pellet the cells and remove the cryoprotectant-containing medium.
-
Resuspend the cell pellet in fresh, pre-warmed growth medium.
-
-
Staining:
-
Take a small aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[7]
-
Incubate for 1-2 minutes at room temperature.
-
-
Counting:
-
Load the stained cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid.
-
-
Calculation:
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
-
Visualizations
Experimental Workflows and Mechanisms
Caption: General workflow for cell cryopreservation using pentitols.
Caption: Proposed mechanisms of cryoprotection by pentitols.
Caption: Workflow for post-thaw cell viability assessment.
Caption: Generalized signaling pathway of cryoinjury-induced apoptosis.
Prospective Applications and Future Research
While research has demonstrated the potential of xylitol, mannitol, and sorbitol in cryopreservation, the application of other pentitols like arabitol and ribitol remains largely unexplored. Based on their structural similarities to other sugar alcohols, it is plausible that they may also exhibit cryoprotective properties. Future research should focus on:
-
Comparative Studies: Conducting head-to-head comparisons of all pentitols (xylitol, arabitol, ribitol) against each other and against standard cryoprotectants like DMSO and glycerol for a variety of cell types, including primary cells and stem cells.
-
Mechanism of Action: Elucidating the specific molecular pathways through which pentitols exert their cryoprotective effects. This could involve studying their impact on apoptosis signaling, membrane fluidity, and protein folding during cryopreservation.
-
Optimization of Protocols: Developing optimized cryopreservation protocols for specific cell and tissue types using pentitols, including determining ideal concentrations, exposure times, and cooling/warming rates.
-
Toxicity Profiles: Establishing comprehensive toxicity profiles for each this compound in different cell lines to ensure their safety for clinical and research applications.
By addressing these research gaps, the full potential of pentitols as a class of effective and low-toxicity cryoprotectants can be realized.
References
- 1. The antioxidant role of xylitol on the cellular parameters of human sperm during the sperm cryopreservation [cell.ijbio.ir]
- 2. tandfonline.com [tandfonline.com]
- 3. The Replacement of Monosaccharide by Mannitol or Sorbitol in the Freezing Extender Enhances Cryosurvival of Ram Spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human Sperm Cryopreservation: Update on Techniques, Effect on DNA Integrity, and Implications for ART - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Enzymatic Detection of Specific Pentitols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the enzymatic determination of specific pentitols—xylitol (B92547), ribitol (B610474), D-arabitol, and L-arabitol. The protocols are designed for quantitative analysis in various sample types and are adaptable for high-throughput screening.
Introduction
Pentitols, or five-carbon sugar alcohols, play significant roles in various biological and industrial processes. Xylitol is widely used as a sugar substitute, while ribitol is a component of the cell walls of some bacteria. D-arabitol can be an indicator of certain fungal infections.[1] The ability to accurately quantify these pentitols is crucial for clinical diagnostics, food quality control, and metabolic research. Enzymatic assays offer a highly specific and sensitive method for their detection.
The principle of these assays is based on the enzymatic oxidation of the target pentitol by a specific dehydrogenase. This reaction is coupled with the reduction of a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), to NADH. The amount of NADH produced is directly proportional to the concentration of the this compound and can be measured spectrophotometrically at 340 nm. Alternatively, the reaction can be coupled to a colorimetric or fluorometric detection system for enhanced sensitivity.
Enzymatic Assay for Xylitol
This protocol describes the determination of xylitol using xylitol dehydrogenase.
Signaling Pathway
References
Application Note: Analysis of Pentitols in Food and Beverage Products by HPLC-RID
Abstract
This application note provides a detailed protocol for the quantitative analysis of pentitols, such as xylitol (B92547), sorbitol, and mannitol (B672), in various food and beverage products using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). This method is robust, reliable, and suitable for the routine analysis of sugar alcohols in matrices such as chewing gum, candies, beverages, and fruit juices. The protocol covers sample preparation, chromatographic conditions, and data analysis. Additionally, representative quantitative data and method validation parameters are presented.
Introduction
Pentitols are five-carbon sugar alcohols that are widely used as sugar substitutes in a variety of "sugar-free" and "low-calorie" food and beverage products.[1] Their popularity stems from their sweetness, lower caloric value compared to sucrose (B13894), and non-cariogenic properties.[1] Accurate quantification of these compounds is essential for quality control, nutritional labeling, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) is a well-established and cost-effective technique for the analysis of these non-UV absorbing compounds.[1][2] This application note details a comprehensive HPLC-RID method for the determination of pentitols in food and beverage samples.
Data Presentation
The following tables summarize typical quantitative data and validation parameters for the analysis of pentitols in various food and beverage products by HPLC-RID.
Table 1: Quantitative Analysis of Pentitols in Commercial Food Products
| Food Product | Pentitol | Average Concentration ( g/100g ) |
| Chewing Gum | Xylitol | 40.940 |
| Candy | Xylitol | 10.423 |
| Beverage | Xylitol | 3.708 |
| Tea | Xylitol | 2.437 |
| Other Processed Products | Xylitol | 7.526 |
| Beverage Base | Xylitol | 1.646 |
| Peach | Sorbitol | 0.87 - 1.91 |
| Apple | Sorbitol | 0.87 - 1.91 |
| Cherry | Sorbitol | 0.87 - 1.91 |
| Diet Chocolate | Sorbitol | Concentration determined |
Data compiled from multiple sources.[1][3][4]
Table 2: Method Validation Parameters for this compound Analysis by HPLC-RID
| Parameter | Xylitol | Sorbitol | Mannitol |
| Linearity Range (mg/mL) | 0.1 - 20 | 0.1 - 5 | 0.1 - 5 |
| Correlation Coefficient (r²) | > 0.999 | > 0.997 | > 0.997 |
| LOD (mg/L) | 40 | 170 | - |
| LOQ (mg/L) | 110 | 560 | - |
| Recovery (%) | 91.5 - 97.3 | 91 - 105 | - |
| Repeatability (RSD %) | < 2 | < 5 | - |
LOD (Limit of Detection) and LOQ (Limit of Quantification) values can vary based on the specific method and matrix.[1][5]
Experimental Protocols
This section provides a detailed methodology for the analysis of pentitols in food and beverage products using HPLC-RID.
1. Sample Preparation
The sample preparation procedure should be adapted based on the sample matrix.
-
Liquid Samples (Beverages, Juices):
-
Solid Samples (Chewing Gum, Candy):
-
Homogenize the sample.
-
Weigh approximately 2.5 - 5 g of the homogenized sample.[1]
-
Dissolve in 30 mL of deionized water, using ultrasonic extraction for 10 minutes to aid dissolution.[1]
-
Bring the final volume to 50 mL with deionized water.[1]
-
Centrifuge the extract at 4435 x g for 10 minutes.[1]
-
Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.[1]
-
-
Complex Matrices (Chocolates):
-
Weigh a representative portion of the sample.
-
Perform a triple extraction with 80% ethanol (B145695) to effectively recover the sugar alcohols.
-
Combine the extracts and filter through a 0.45 µm filter.
-
2. HPLC-RID Analysis
-
Instrumentation: A standard HPLC system equipped with a refractive index detector.
-
Chromatographic Columns:
-
Amino Column (e.g., Waters NH2): Offers good separation for a variety of sugar alcohols.[2]
-
Ion-Exclusion Column (e.g., Rezex RPM-Monosaccharide, Aminex HPX-42C): Provides excellent separation of isomeric sugar alcohols like mannitol and sorbitol.[4]
-
HILIC Column (e.g., Atlantis Premier BEH Z-HILIC): Increases retention of highly polar analytes.
-
-
Chromatographic Conditions (Example using an Amino Column):
-
Chromatographic Conditions (Example using an Ion-Exclusion Column):
3. Calibration and Quantification
-
Prepare a series of standard solutions of the pentitols of interest (e.g., xylitol, sorbitol, mannitol) in deionized water at known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extracts.
-
Quantify the amount of each this compound in the sample by comparing its peak area to the calibration curve.
Workflow Diagram
Caption: Experimental workflow for this compound analysis.
Conclusion
The HPLC-RID method described in this application note is a reliable and efficient approach for the determination of pentitols in a wide range of food and beverage products. The protocol provides a solid foundation for routine quality control analysis, ensuring accurate product labeling and compliance with food safety regulations. The choice of sample preparation technique and chromatographic column can be optimized to suit specific sample matrices and analytical requirements.
References
- 1. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Sugar Alcohol in Foods by HPLC Method [spkx.net.cn]
- 3. Simultaneous separation and determination of fructose, sorbitol, glucose and sucrose in fruits by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ftb.com.hr [ftb.com.hr]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Current Analytical Methods for Qualitative and Quantitative Measurement of d-Xylitol | Semantic Scholar [semanticscholar.org]
- 7. scribd.com [scribd.com]
Monitoring Pentitol Production During Industrial Fermentation Processes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentitols, such as xylitol (B92547) and arabitol, are five-carbon sugar alcohols with significant applications in the food, pharmaceutical, and biotechnology industries. Xylitol, in particular, is widely used as a sugar substitute due to its low caloric value and non-cariogenic properties. The industrial production of these polyols often relies on microbial fermentation, where careful monitoring of their concentration is crucial for process optimization, yield maximization, and quality control. This document provides detailed application notes and protocols for the effective monitoring of pentitol production during industrial fermentation.
Analytical Methods for this compound Quantification
Several analytical techniques are available for the quantification of pentitols in fermentation broth. High-Performance Liquid Chromatography (HPLC) is the most common and robust method. Other techniques include Gas Chromatography (GC), enzymatic assays, and emerging technologies like in-situ Fourier Transform Infrared (FTIR) spectroscopy and biosensors for real-time monitoring.[1][2]
High-Performance Liquid Chromatography (HPLC)
HPLC offers excellent separation and quantification of various components in a complex fermentation matrix.[3] Different detection methods can be coupled with HPLC for this compound analysis, with Refractive Index Detection (RID) and Evaporative Light Scattering Detection (ELSD) being the most prevalent due to the lack of a UV chromophore in these molecules.
A comparison of different HPLC detection methods for xylitol analysis reveals varying levels of sensitivity and linear ranges.[4] The choice of detector will depend on the required sensitivity and the concentration range of the pentitols in the fermentation broth.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linear Range | Reference |
| HPLC-RID | Xylitol | 40 mg/L | 110 mg/L | 100–20,000 mg/L | [4] |
| Arabitol | 1.88 µg/mL | 6.27 µg/mL | 25–1010 µg/mL | [5] | |
| HPLC-ELSD | Xylitol | 2.85 mg/L | 8.63 mg/L | 25–1000 mg/L | [4] |
| Arabitol | - | - | - | ||
| HPLC-UVD * | Xylitol | 0.01 mg/L | 0.04 mg/L | 0.1–50 mg/L | [4] |
Note: UVD requires derivatization of the pentitols.
Real-Time Monitoring Techniques
For continuous process control, real-time monitoring techniques are gaining importance. In-situ FTIR spectroscopy allows for the direct measurement of multiple components, including sugars and alcohols, within the fermenter, providing immediate feedback on the process dynamics.[6][7][8] Biosensors, which utilize biological recognition elements, are also being developed for the specific and sensitive real-time monitoring of pentitols and other metabolites.[9][10]
Experimental Protocols
Protocol 1: Quantification of Xylitol and Arabitol using HPLC-RID
This protocol details the steps for quantifying xylitol and arabitol in a fermentation broth sample using High-Performance Liquid Chromatography with a Refractive Index Detector.
1. Sample Preparation:
-
Withdraw a representative sample from the fermenter.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet cells and other solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered sample with ultrapure water to a concentration within the linear range of the HPLC method.
2. HPLC Instrumentation and Conditions:
-
Column: A column suitable for sugar alcohol separation, such as a Bio-Rad Aminex HPX-87P or a similar column packed with a polystyrene-divinylbenzene sulfonated cation-exchange resin in the lead (Pb2+) form, is recommended.[11]
-
Mobile Phase: Ultrapure water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 85°C.
-
Detector: Refractive Index Detector (RID), maintained at a stable temperature.
-
Injection Volume: 20 µL.
3. Calibration:
-
Prepare a series of standard solutions of xylitol and arabitol of known concentrations in ultrapure water.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration for each this compound.
4. Data Analysis:
-
Inject the prepared fermentation sample into the HPLC system.
-
Identify the xylitol and arabitol peaks based on their retention times compared to the standards.
-
Quantify the concentration of each this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for monitoring this compound production using HPLC.
Caption: Workflow for this compound analysis.
Metabolic Pathway of this compound Production
In many industrially relevant yeasts, such as Saccharomyces cerevisiae, this compound production is closely linked to the pentose (B10789219) phosphate (B84403) pathway (PPP).[12][13][14] Xylitol is primarily produced from D-xylose through the action of xylose reductase. Arabitol can also be produced from intermediates of the PPP.
Caption: this compound production pathway.
Conclusion
The methodologies and protocols outlined in this document provide a comprehensive guide for the accurate and efficient monitoring of this compound production in industrial fermentation processes. The implementation of robust analytical techniques, such as HPLC, and the adoption of real-time monitoring technologies are essential for optimizing fermentation performance and ensuring high-quality product outcomes.
References
- 1. [PDF] Current Analytical Methods for Qualitative and Quantitative Measurement of d-Xylitol | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. knauer.net.cn [knauer.net.cn]
- 4. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. remspec.com [remspec.com]
- 7. keit.co.uk [keit.co.uk]
- 8. An on-line approach to monitor ethanol fermentation using FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-Time Monitoring of the Yeast Intracellular State During Bioprocesses With a Toolbox of Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. publications.vtt.fi [publications.vtt.fi]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting peak tailing and broadening in the GC analysis of pentitols.
This guide provides troubleshooting solutions for common issues encountered during the Gas Chromatography (GC) analysis of pentitols (e.g., arabitol, xylitol, ribitol). The content is designed for researchers, scientists, and drug development professionals to diagnose and resolve problems like peak tailing and broadening, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why are my derivatized pentitol peaks tailing significantly?
Peak tailing for polar compounds like pentitols is a common problem in GC analysis. It occurs when a portion of the analyte molecules is retained longer than the main peak band, resulting in an asymmetrical peak shape. An asymmetry factor (As) greater than 1.5 is a clear indicator of a problem that needs investigation.[1]
The primary causes can be divided into two main categories: chemical interactions and physical/system issues.[2] A good diagnostic first step is to observe the chromatogram:
-
If only polar analyte peaks (like pentitols) are tailing: The issue is likely due to chemical interactions (adsorption) with active sites in the system.
-
If all peaks, including non-polar compounds and the solvent peak, are tailing: The issue is likely physical, related to a disruption in the carrier gas flow path.[2][3]
Common Causes & Solutions for Tailing this compound Peaks:
-
Incomplete Derivatization: Pentitols have multiple hydroxyl (-OH) groups that must be derivatized (e.g., silylated) to increase their volatility and reduce polarity.[4][5] If the reaction is incomplete, the remaining free hydroxyl groups will interact strongly with active sites, causing significant tailing.
-
Active Sites in the GC System: The GC flow path, including the inlet liner, column head, and seals, can contain active silanol (B1196071) groups (-Si-OH). These sites can form strong hydrogen bonds with polar analytes like underivatized or partially derivatized pentitols, delaying their elution and causing tailing.[1]
-
Solution 1: Perform inlet maintenance. Replace the inlet liner with a fresh, deactivated liner and replace the septum.[1] Non-volatile residues from previous injections can contaminate the liner, creating active sites.[8]
-
Solution 2: Trim the column. Contamination often accumulates at the front of the GC column. Trimming 10-20 cm from the column inlet can remove these active sites and restore peak shape.[1][8]
-
-
Column Contamination: Accumulation of non-volatile residues from the sample matrix (especially from biological samples) on the column's stationary phase can lead to poor peak shape.[2]
-
Solution: Condition the column by baking it out at a high temperature (as per the manufacturer's recommendation) to remove contaminants. If performance does not improve, trimming the column is the next step.[8]
-
// Nodes Start [label="Peak Tailing or Broadening Observed", fillcolor="#FBBC05", fontcolor="#202124"]; CheckPeaks [label="Are ALL peaks tailing\nor just polar analytes (pentitols)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; PolarTailing [label="Chemical/Adsorption Issue", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AllTailing [label="Physical/Flow Path Issue", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Chemical Issues Branch CheckDeriv [label="Review Derivatization Protocol", fillcolor="#F1F3F4", fontcolor="#202124"]; InletMaint [label="Perform Inlet Maintenance", fillcolor="#F1F3F4", fontcolor="#202124"]; TrimCol [label="Trim GC Column Inlet", fillcolor="#F1F3F4", fontcolor="#202124"]; Result1 [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Physical Issues Branch CheckInstall [label="Check Column Installation", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckCut [label="Inspect Column Cut", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckLeaks [label="Check for Leaks", fillcolor="#F1F3F4", fontcolor="#202124"]; Result2 [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> CheckPeaks; CheckPeaks -> PolarTailing [label=" Only Pentitols "]; CheckPeaks -> AllTailing [label=" All Peaks "];
PolarTailing -> CheckDeriv [label="Is derivatization complete?\n(Anhydrous conditions, correct time/temp)"]; CheckDeriv -> InletMaint [label="Derivatization OK"]; InletMaint -> TrimCol [label="New liner/septum fails to resolve"]; TrimCol -> Result1 [label="Tailing eliminated"];
AllTailing -> CheckInstall [label="Is column positioned correctly\nin inlet and detector?"]; CheckInstall -> CheckCut [label="Positioning is correct"]; CheckCut -> CheckLeaks [label="Cut is clean and square"]; CheckLeaks -> Result2 [label="System is leak-free"]; } caption: Troubleshooting workflow for GC peak tailing.
Q2: My this compound peaks are broad, not tailing. What is the cause?
Peak broadening, where the peak is wider than expected but remains symmetrical, typically points to issues with analyte focusing, system dead volume, or incorrect GC parameters.
-
Improper Injection Technique: For splitless injections, which are common for trace analysis, the initial oven temperature must be low enough to "focus" the analytes into a tight band at the head of the column.[1][3]
-
Solution: Set the initial oven temperature at least 20°C below the boiling point of the injection solvent. This allows for proper thermal and solvent focusing.[1]
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to broadened or fronting peaks.[8]
-
Solution: Dilute the sample or increase the split ratio to reduce the amount of analyte introduced onto the column.
-
-
Dead Volume: Poorly made connections (e.g., at the inlet or detector) can create "unswept" volumes where the carrier gas flow is disrupted. This causes analyte molecules to diffuse and the peak to broaden.[2]
-
Solution: Ensure all fittings and ferrules are correctly installed and leak-free. Make sure the column is installed at the correct height in both the injector and detector as specified by the instrument manufacturer.[2]
-
Quantitative Impact of Troubleshooting
The following table provides representative data on how common troubleshooting steps can improve the peak shape of a derivatized this compound, such as Xylitol. The Peak Asymmetry Factor (As) is calculated at 10% of the peak height; a value of 1.0 indicates a perfectly symmetrical peak.
| Condition | Peak Asymmetry Factor (As) | Peak Shape Description |
| Initial State: Contaminated Liner & Column | 2.1 | Severe Tailing: Peak extends significantly, impacting resolution and integration. |
| Step 1: Replaced with New Deactivated Liner | 1.6 | Moderate Tailing: Improvement seen, but interaction is still occurring.[1] |
| Step 2: Trimmed 15 cm from Column Inlet | 1.1 | Symmetrical: Tailing is eliminated, leading to sharp, Gaussian peaks.[8] |
| Optimized State: Clean System | 1.0 - 1.2 | Excellent: Ideal for accurate quantification and high resolution.[9] |
Experimental Protocols
Protocol 1: Two-Step Methoximation and Silylation of Pentitols
This protocol is essential for preparing pentitols and other sugar alcohols for GC analysis. The first step (methoximation) stabilizes carbonyl groups and prevents the formation of multiple derivative isomers, while the second step (silylation) increases volatility.[10][11]
Materials:
-
Dried sample extract or standard
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst
-
Anhydrous Pyridine
-
Heating block or thermoshaker
-
GC vials (2 mL) with caps
Procedure:
-
Sample Drying: Ensure the sample is completely free of water by lyophilizing (freeze-drying) or drying under a stream of nitrogen gas. Silylating reagents are extremely moisture-sensitive.[6]
-
Methoximation Step:
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in a GC vial.[12]
-
Cap the vial tightly and vortex to ensure the sample is fully dissolved.
-
Incubate the vial at 37°C for 90 minutes with agitation (e.g., in a thermoshaker).[6][12] This step converts any aldehyde or keto groups to their methoxime derivatives.[10]
-
-
Silylation Step:
-
After cooling the vial to room temperature, add 70-80 µL of MSTFA (+1% TMCS).[7][12]
-
Recap the vial tightly and vortex briefly.
-
Incubate the vial at 37°C for 30 minutes with agitation.[6][12] This step replaces the active hydrogens on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.
-
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis. It is recommended to analyze derivatized samples as soon as possible, as the derivatives can degrade over time.
// Nodes Start [label="Start: Dried this compound Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Add Methoxyamine HCl in Pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate at 37°C for 90 min", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Add MSTFA (+1% TMCS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate at 37°C for 30 min", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Ready for GC-MS Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Step1; Step1 -> Incubate1 [label="Protects carbonyls"]; Incubate1 -> Step2; Step2 -> Incubate2 [label="Silylates hydroxyls"]; Incubate2 -> End; } caption: Workflow for this compound derivatization.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. youtube.com [youtube.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 11. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Separation for Co-eluting Pentitol Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of co-eluting pentitol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers like ribitol, arabitol, and xylitol (B92547) by HPLC?
A1: The main challenges stem from their high polarity, structural similarity (as stereoisomers), and lack of a UV-absorbing chromophore.[1][2] These characteristics often lead to poor retention on traditional reversed-phase columns and co-elution, making baseline separation difficult to achieve.
Q2: Which HPLC modes are most effective for separating this compound isomers?
A2: Several HPLC modes can be employed, with the choice depending on the specific isomers and available equipment. The most common and effective modes include:
-
Ion-Exchange Chromatography (IEC): Particularly High-Performance Anion-Exchange Chromatography (HPAEC) with Pulsed Amperometric Detection (PAD), is a powerful technique for separating underivatized carbohydrates.[3][4] Ion exclusion chromatography is another variant that uses a combination of separation modes to resolve minor differences between sugar alcohols.[1][2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating highly polar compounds like pentitols.[5][6][7][8] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[7][8]
-
Reversed-Phase (RP) HPLC with Derivatization: While challenging for underivatized pentitols, RP-HPLC can be effective after derivatization to increase hydrophobicity and introduce a UV-active or fluorescent tag.
Q3: What detection methods are suitable for this compound analysis?
A3: Due to the lack of a strong chromophore, standard UV detection is often not feasible without derivatization.[1][2][9] The most common detectors for this compound analysis are:
-
Refractive Index (RI) Detector: A universal detector that responds to changes in the refractive index of the mobile phase due to the presence of the analyte.[1]
-
Evaporative Light Scattering Detector (ELSD): Another universal detector that is more sensitive than RI and compatible with gradient elution.[1][5][6]
-
Pulsed Amperometric Detector (PAD): Used in conjunction with HPAEC, PAD provides high sensitivity and specificity for carbohydrates without the need for derivatization.[3][4]
-
Mass Spectrometry (MS): LC-MS offers high sensitivity and specificity and can confirm the identity of the isomers.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of co-eluting this compound isomers.
Issue 1: Poor or No Retention of this compound Isomers
Symptoms:
-
Peaks elute at or near the void volume.
-
Inability to achieve separation from the solvent front.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Column Chemistry | For underivatized pentitols, standard C18 columns offer minimal retention. Switch to a more polar stationary phase. Recommended Columns: HILIC (e.g., Amide, Diol, or bare Silica), Amino, or specialized carbohydrate columns.[5][6][7][11] For ion-exchange, use a high-capacity anion-exchange column like the Dionex CarboPac™ MA1.[3] |
| Mobile Phase is Too Strong (HILIC) | In HILIC, water is the strong solvent.[7] To increase retention, increase the proportion of the organic solvent (typically acetonitrile) in the mobile phase.[7][8] |
| Incorrect HPLC Mode | The selected mode (e.g., reversed-phase) may not be suitable for highly polar analytes. Consider switching to HILIC or Ion-Exchange Chromatography.[12] |
Issue 2: Co-elution or Poor Resolution of Isomer Peaks
Symptoms:
-
Overlapping peaks or a single broad peak where multiple isomers are expected.
-
Shoulders on the main peak.[13]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Systematically adjust the mobile phase composition. In HILIC, fine-tune the water/acetonitrile ratio.[14][15] Adding a small amount of buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) can improve peak shape and selectivity.[5][16] In ion-exchange, modifying the eluent concentration (e.g., sodium hydroxide) can alter selectivity.[3] |
| Inadequate Column Efficiency | Ensure the column is in good condition. If the column is old or fouled, efficiency will decrease. Consider using a column with a smaller particle size for higher efficiency, but be mindful of increased backpressure.[17][18] |
| Incorrect Flow Rate | Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the stationary phase.[14][19] |
| Temperature Effects | Changing the column temperature can alter selectivity and viscosity of the mobile phase, which can impact resolution. Experiment with different column temperatures (e.g., in the range of 30-60°C).[19] |
| Need for an Alternative Stationary Phase | If mobile phase optimization is insufficient, a different column chemistry may be required. For example, some isomers may separate better on a calcium-form ion-exchange column versus a lead-form column.[1][2] In HILIC, different polar stationary phases (Amide vs. Diol) can offer different selectivities. |
Issue 3: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a drawn-out tail.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Silica (B1680970) | This can occur with silica-based columns. Adding a small amount of a competing base like triethylamine (B128534) to the mobile phase can mitigate this. Alternatively, use a column with a highly deactivated silica surface. |
| Column Overload | Injecting too much sample can lead to peak tailing. Reduce the injection volume or the sample concentration. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of residual silanols on the column. Adjusting the pH can sometimes improve peak shape. |
| Column Contamination or Degradation | A contaminated guard column or analytical column inlet can cause peak tailing. Flush the column with a strong solvent or replace the guard column. |
Experimental Protocols
Protocol 1: HILIC Separation of Pentitols
This protocol is a general guideline for separating this compound isomers using HILIC.
-
Column: HILIC column (e.g., Amide, Diol, or specialized sugar column like Luna Omega SUGAR) with dimensions such as 150 mm x 4.6 mm, 3 µm particle size.[16]
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water with 10 mM Ammonium Acetate
-
-
Gradient:
-
Start with a high percentage of A (e.g., 85-95%) to ensure retention.
-
Run a shallow gradient, decreasing the percentage of A over time to elute the analytes.
-
-
Flow Rate: 0.5 - 1.5 mL/min.[16]
-
Column Temperature: 30-50°C.
-
Detector: ELSD or RI.
-
Injection Volume: 5-10 µL.
Protocol 2: Ion-Exchange Separation of Pentitols
This protocol is based on High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
-
Column: High-pH anion-exchange column (e.g., Dionex CarboPac MA1).[3]
-
Mobile Phase: An aqueous solution of sodium hydroxide. The concentration can be optimized (e.g., 100-600 mM) to achieve the desired separation.[3] Isocratic or gradient elution can be used.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: Ambient.
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.
-
Injection Volume: 10-25 µL.
Data Presentation
Table 1: Comparison of HPLC Modes for this compound Isomer Separation
| Feature | HILIC | Ion-Exchange (HPAEC-PAD) | Reversed-Phase (with Derivatization) |
| Principle | Partitioning into a water-enriched layer on a polar stationary phase.[7][8] | Anion exchange of weakly acidic carbohydrates at high pH.[3] | Partitioning based on hydrophobicity. |
| Stationary Phase | Polar (Amide, Diol, Silica).[7] | High-capacity anion-exchange resin.[3] | Non-polar (C18, C8). |
| Mobile Phase | High organic (e.g., Acetonitrile/Water).[7] | Aqueous Sodium Hydroxide.[3] | Water/Organic (e.g., Acetonitrile or Methanol). |
| Derivatization | Not required. | Not required.[20] | Required for good retention and detection. |
| Detection | ELSD, RI, MS. | PAD, MS. | UV, Fluorescence, MS. |
| Advantages | Good for polar compounds, MS-friendly mobile phases. | High selectivity and sensitivity for carbohydrates.[3] | Wide availability of columns and solvents. |
| Disadvantages | Longer column equilibration times. | Requires a specialized PAD detector and non-metallic PEEK system for high pH. | Derivatization adds complexity and potential for error.[9] |
Visualizations
Caption: A troubleshooting workflow for optimizing the separation of co-eluting this compound isomers.
Caption: The separation mechanism in Hydrophilic Interaction Liquid Chromatography (HILIC).
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. scispace.com [scispace.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Separation and determination of alditols and sugars by high-pH anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Method of quantitative analysis by HPLC and confirmation by LC-MS of sugar alcohols in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Column Selection - how to choose the right column | Analytics-Shop [analytics-shop.com]
- 12. agilent.com [agilent.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. linklab.gr [linklab.gr]
- 18. auroraprosci.com [auroraprosci.com]
- 19. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 20. m.youtube.com [m.youtube.com]
Improving the efficiency and reproducibility of pentitol derivatization reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentitol derivatization reactions for analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the derivatization of pentitols (e.g., arabitol, ribitol, xylitol) and offers potential solutions in a question-and-answer format.
Q1: My derivatization reaction is incomplete, resulting in low product yield and poor reproducibility. What are the common causes and how can I resolve this?
A1: Incomplete derivatization is a frequent challenge and can be attributed to several factors:
-
Presence of Moisture: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly sensitive to moisture. Water in your sample or solvents will react with the reagent, consuming it and preventing the complete derivatization of your this compound analytes.
-
Solution: Ensure all glassware is thoroughly dried in an oven prior to use. Use anhydrous solvents and reagents. If your samples are aqueous, they must be completely dried down, typically under a stream of dry nitrogen or by lyophilization, before adding the derivatization reagents.
-
-
Suboptimal Reaction Conditions: The temperature and duration of the derivatization reaction are critical for its completion.
-
Solution: Optimize the reaction time and temperature for your specific this compound and derivatization method. For silylation with BSTFA, a common starting point is heating at 60-80°C for 30-60 minutes.[1] For acetylation, reactions may require heating to drive them to completion.
-
-
Insufficient Reagent: An inadequate amount of derivatizing reagent will lead to an incomplete reaction.
-
Solution: A significant molar excess of the derivatizing agent is recommended. For silylation with BSTFA, a general guideline is to use at least a 2:1 molar ratio of the reagent to the active hydrogens on the this compound molecule.[2]
-
-
Sample Matrix Effects: Components within a complex sample matrix can interfere with the derivatization reaction.[3][4][5][6][7][8]
-
Solution: A sample cleanup or extraction step prior to derivatization may be necessary to remove interfering substances.
-
Q2: I am observing multiple peaks for a single this compound analyte in my chromatogram. What could be the cause?
A2: The appearance of multiple peaks for a single analyte can complicate quantification and identification. Potential causes include:
-
Incomplete Derivatization: As discussed in Q1, an incomplete reaction can result in partially derivatized pentitols, which will have different retention times from the fully derivatized molecule, leading to multiple peaks.[9]
-
Solution: Revisit your derivatization protocol to ensure complete reaction, focusing on moisture control, reaction time, temperature, and reagent concentration.
-
-
Formation of Isomers: For some derivatization methods, particularly with reducing sugars, different isomers can be formed, resulting in multiple chromatographic peaks. While pentitols are sugar alcohols and less prone to this than aldoses or ketoses, incomplete reduction during a preliminary step (if applicable) could be a source. For silylation, different hydroxyl groups may exhibit different reactivity, potentially leading to a mixture of partially and fully silylated products under suboptimal conditions.
-
Solution: An oximation step prior to silylation can help to reduce the number of isomers by locking the sugar in its open-chain form, though this is more relevant for reducing sugars than for pentitols themselves.[10][11] For pentitols, ensuring a robust and complete derivatization is the primary solution.
-
-
Degradation of Derivatives: The derivatives themselves may be unstable and degrade in the injector port of the GC, leading to the formation of breakdown products that appear as extra peaks.
-
Solution: Trimethylsilyl (B98337) (TMS) derivatives are known to be susceptible to hydrolysis and are generally less stable than their acetylated counterparts.[12] Analyze silylated samples as soon as possible after derivatization, typically within 24 hours. Acetylation produces more stable derivatives and may be a better choice if sample stability is a concern.
-
Q3: My chromatogram shows significant peak tailing for my derivatized pentitols. How can I improve the peak shape?
A3: Peak tailing can negatively impact resolution and integration accuracy. Common causes and solutions include:
-
Active Sites in the GC System: Polar analytes, even after derivatization, can interact with active sites (silanol groups) in the GC inlet liner, the column, or on particulate matter.[13]
-
Solution: Use a deactivated inlet liner and ensure it is clean. Regularly trim a small portion (e.g., 10-20 cm) from the front of the GC column to remove accumulated non-volatile residues and active sites. Consider using an ultra-inert GC column.
-
-
Improper Column Installation: An incorrectly installed column can cause turbulence and lead to poor peak shape.
-
Solution: Ensure the column is cut cleanly and squarely and installed at the correct depth in both the injector and detector according to the manufacturer's instructions.
-
-
Solvent-Phase Polarity Mismatch: A mismatch between the polarity of your sample solvent and the stationary phase of the GC column can cause peak distortion.
-
Solution: Ensure the solvent used to dissolve the derivatized sample is compatible with the GC column's stationary phase.
-
Q4: I am experiencing low sensitivity and poor signal-to-noise for my derivatized pentitols. How can I enhance my analytical signal?
A4: Low sensitivity can be a significant hurdle in quantitative analysis. Consider the following:
-
Choice of Derivatization Reagent: The derivatization reagent can impact the response of the analyte in the detector.
-
Solution: For electron capture detection (ECD), using derivatizing agents that introduce fluorine atoms can significantly enhance sensitivity. While less common for pentitols, this is a general strategy for improving detectability. For mass spectrometry, ensure the derivatization produces fragments that are characteristic and abundant.
-
-
Incomplete Reaction or Derivative Degradation: As mentioned previously, an incomplete reaction or degradation of the derivative will lead to a lower signal for the target analyte.
-
Solution: Optimize the derivatization reaction and ensure the stability of the derivatives.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte in the mass spectrometer source, leading to a lower signal.[3][4][5][6][7][8]
-
Solution: Improve sample preparation to remove interfering matrix components. The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest can help to compensate for matrix effects.
-
Data Presentation
The following tables summarize key quantitative and qualitative parameters for the two most common this compound derivatization methods: silylation and acetylation.
Table 1: Comparison of Silylation and Acetylation for this compound Derivatization
| Performance Metric | Silylation (TMS Derivatives) | Acetylation (Acetate Esters) | Key Considerations |
| Derivative Stability | Less stable, susceptible to hydrolysis. Analysis within 24 hours is recommended. | More stable than TMS derivatives. Suitable for larger sample batches and when immediate analysis is not possible. | Acetylation offers more robust derivatives, which is advantageous for experiments with many samples or potential delays between preparation and analysis. |
| Reaction Conditions | Requires strictly anhydrous conditions as silylating reagents are moisture-sensitive. The reaction is often rapid and can proceed at room or slightly elevated temperatures (e.g., 60-80°C).[1] | Can be performed under less stringent anhydrous conditions. Often requires heating to drive the reaction to completion. | Silylation requires meticulous sample and solvent drying. Acetylation may necessitate higher temperatures and longer reaction times. |
| Byproducts | Byproducts of reagents like BSTFA are volatile, which minimizes chromatographic interference. | Byproducts such as acetic acid and excess acetic anhydride (B1165640) may need to be removed, adding a step to the workflow. | The volatility of silylation byproducts simplifies sample cleanup. |
| Reproducibility (RSD) | Can exhibit poorer reproducibility if moisture is not strictly controlled. Automated derivatization can improve reproducibility. | Generally considered a robust and reproducible method. | Stringent control of reaction conditions is crucial for reproducibility in both methods. RSD values for derivatization and analysis are typically expected to be below 15%.[14][15][16][17][18] |
Table 2: Typical Reagents and Reaction Conditions for this compound Derivatization
| Derivatization Method | Reagents | Typical Reaction Temperature | Typical Reaction Time |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1-10% Trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) or acetonitrile. | 60-80°C | 30-60 minutes |
| Acetylation | Acetic anhydride with a catalyst such as 1-methylimidazole (B24206) or pyridine. | 60-100°C | 30-60 minutes |
Experimental Protocols
Below are detailed methodologies for the two primary derivatization techniques for pentitols.
Method 1: Silylation using BSTFA + TMCS
This protocol is a general guideline for preparing trimethylsilyl (TMS) derivatives of pentitols for GC-MS analysis.
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (or other suitable anhydrous solvent like acetonitrile)
-
Reaction vials with caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a micro-reaction vial. If the sample is in an aqueous solvent, evaporate it to complete dryness under a gentle stream of dry nitrogen. It is critical to remove all moisture.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample. Vortex to dissolve. Then, add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and mix thoroughly. Heat the vial at 70°C for 45 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. If necessary, the sample can be diluted with an appropriate anhydrous solvent (e.g., hexane (B92381) or ethyl acetate).
Method 2: Acetylation using Acetic Anhydride
This protocol describes the formation of acetate (B1210297) ester derivatives of pentitols.
Materials:
-
This compound standard or dried sample extract
-
Acetic anhydride
-
1-Methylimidazole (as a catalyst)
-
Reaction vials with caps
-
Heating block or oven
-
Ethyl acetate and water for extraction
Procedure:
-
Sample Preparation: Place 1-5 mg of the dried this compound sample into a reaction vial.
-
Reagent Addition: Add 100 µL of 1-methylimidazole and 200 µL of acetic anhydride to the vial.
-
Reaction: Cap the vial tightly and heat at 80°C for 30 minutes.
-
Workup: Cool the reaction mixture to room temperature. Add 1 mL of water to quench the excess acetic anhydride. Extract the acetylated pentitols with 1 mL of ethyl acetate. Vortex and then centrifuge to separate the layers.
-
Sample Collection: Carefully transfer the upper ethyl acetate layer to a clean vial.
-
Analysis: The sample is now ready for GC-MS analysis.
Mandatory Visualization
Experimental Workflow Diagram
Caption: A generalized experimental workflow for this compound derivatization and subsequent GC-MS analysis.
Troubleshooting Logic Diagram
Caption: A decision-making workflow for troubleshooting common issues in this compound derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Addressing the thermal stability of pentitols during sample preparation and analysis.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the thermal stability of pentitols—specifically xylitol (B92547), ribitol, and arabitol—during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are pentitols and why is their thermal stability a concern?
A1: Pentitols are five-carbon sugar alcohols, with common examples being xylitol, ribitol, and arabitol. Their thermal stability is a critical consideration during analytical procedures that involve heat, such as gas chromatography (GC) sample preparation (derivatization, injection) and high-temperature high-performance liquid chromatography (HPLC). Thermal degradation can lead to inaccurate quantification, the appearance of ghost peaks, and misidentification of compounds.
Q2: At what temperatures do pentitols start to degrade?
A2: Generally, pentitols are thermally stable up to 200-250°C.[1] However, the exact onset of decomposition can vary based on the specific pentitol, the experimental conditions (e.g., heating rate, atmosphere), and the presence of other substances. Xylitol, for instance, exhibits thermal decomposition in a single stage, typically starting around 200°C and completing by 330°C.
Q3: What are the common signs of this compound degradation in my analysis?
A3: Signs of thermal degradation can include:
-
Reduced peak area/height: The analyte is being lost due to decomposition.
-
Peak tailing or fronting: Degradation products can interact with the analytical column differently.
-
Appearance of unexpected peaks (ghost peaks): These are the degradation products themselves.
-
Baseline instability: Continuous, slow degradation can lead to a noisy or drifting baseline.
-
Poor reproducibility between injections.
Q4: How does pH affect the thermal stability of pentitols in solution?
A4: The pH of a solution can influence the thermal stability of pentitols. For example, xylitol has been shown to be stable in alkaline solutions.[2] Acidic conditions, especially at elevated temperatures, can potentially lead to dehydration reactions. The optimal pH for xylitol production from xylose by some yeasts is around 5.5, suggesting a degree of stability in mildly acidic conditions at moderate temperatures.[3][4]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue 1: Peak Tailing or Broadening
-
Possible Cause 1: Incomplete Derivatization. Pentitols are polar and non-volatile, requiring derivatization (e.g., silylation) to make them suitable for GC analysis. Incomplete derivatization leaves polar hydroxyl groups exposed, which can interact with active sites in the GC system, causing peak tailing.
-
Solution: Optimize the derivatization protocol. Ensure all reagents are fresh and anhydrous. Increase the reaction time or temperature as needed, and ensure thorough mixing. A common and effective method is a two-step derivatization: first with methoxyamine hydrochloride in pyridine (B92270), followed by a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
-
Possible Cause 2: Active Sites in the GC System. Active sites in the injector liner, column, or detector can interact with the derivatized pentitols.
-
Solution: Use a deactivated inlet liner. Trim the first few centimeters of the column to remove any accumulated non-volatile residues. Condition the column according to the manufacturer's instructions.
-
-
Possible Cause 3: Sub-optimal GC Conditions. An injection temperature that is too high can cause on-port degradation, while a temperature that is too low can lead to slow volatilization and broad peaks.
-
Solution: Optimize the injector temperature. Start with a lower temperature (e.g., 250°C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.
-
Issue 2: Ghost Peaks or Baseline Anomalies
-
Possible Cause 1: Thermal Degradation. The appearance of extra peaks, especially those that are broad or tailing, can indicate that the this compound is degrading during the analysis. Common degradation pathways for sugar alcohols include dehydration.
-
Solution: Lower the injector and/or oven temperature. Check for and eliminate any "hot spots" in the GC system. Analyze the mass spectra of the ghost peaks to identify potential degradation products. Fragmentation of xylitol in mass spectrometry often involves the loss of water and formaldehyde (B43269) units, which can provide clues to the identity of thermal degradation products.
-
-
Possible Cause 2: Contamination. Ghost peaks can also arise from contamination in the syringe, inlet, or carrier gas.
-
Solution: Thoroughly clean the autosampler syringe. Replace the septum and inlet liner. Ensure high-purity carrier gas and install or replace gas purifiers.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Fluctuating Retention Times
-
Possible Cause 1: Unstable Column Temperature. Retention times in HPLC, especially for polar compounds like pentitols, are sensitive to temperature changes.
-
Solution: Use a reliable column oven and ensure it is set to a stable temperature. Allow the system to fully equilibrate at the set temperature before starting the analysis.
-
-
Possible Cause 2: Mobile Phase Inconsistency. Changes in the mobile phase composition, even minor ones, can affect retention times.
-
Solution: Prepare the mobile phase accurately and consistently. Degas the mobile phase thoroughly to prevent bubble formation.
-
Issue 2: Poor Peak Shape
-
Possible Cause 1: Sub-optimal Column Temperature. For sugar alcohol analysis on certain columns (e.g., ligand-exchange columns), elevated temperatures (e.g., 80-85°C) are often necessary for good peak shape and resolution.
-
Solution: Optimize the column temperature. Start with the column manufacturer's recommendation and adjust as needed to achieve symmetrical peaks.
-
-
Possible Cause 2: Inappropriate Mobile Phase. The choice of mobile phase is critical for good chromatography.
-
Solution: For this compound analysis with a Refractive Index Detector (RID), HPLC-grade water is a common mobile phase. Ensure the water is of high purity.
-
Quantitative Data Summary
The following table summarizes key thermal properties of xylitol, ribitol, and arabitol. Note that decomposition temperatures can be influenced by factors such as heating rate and sample purity.
| This compound | Melting Point (°C) | Onset of Thermal Decomposition (TGA, °C) |
| Xylitol | 92 - 96 | ~200 - 330 |
| Ribitol | 102 - 104 | Generally stable up to 200-250 |
| Arabitol | 102 - 103 | Generally stable up to 200-250 |
Experimental Protocols
Protocol 1: GC-MS Analysis of Pentitols with Derivatization
This protocol describes the derivatization and subsequent GC-MS analysis of xylitol, ribitol, and arabitol.
1. Sample Preparation: a. Accurately weigh a known amount of the sample containing the this compound(s) into a reaction vial. b. If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen gas at a temperature not exceeding 40°C. It is crucial that the sample is completely dry, as moisture will deactivate the silylating reagent.
2. Derivatization: a. Step 1 (Methoximation): Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.[5] Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 37°C for 90 minutes.[5] This step converts the aldehyde and ketone groups to their methoxime derivatives, which prevents the formation of multiple isomers during silylation. b. Step 2 (Silylation): Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the vial.[5] Recap the vial, vortex briefly, and incubate at 37°C for 30 minutes.[5] This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the pentitols.
3. GC-MS Analysis: a. GC System: Agilent 7890A GC with a 5975C Mass Spectrometer (or equivalent). b. Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar. c. Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5] d. Injector: Split/splitless injector. e. Injection Volume: 1 µL. f. Injector Temperature: 280°C. g. Oven Temperature Program:
- Initial temperature: 70°C, hold for 4 minutes.[5]
- Ramp to 310°C at 5°C/min.[5]
- Hold at 310°C for 10 minutes.[5] h. MS Parameters:
- Ionization Mode: Electron Impact (EI).
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-600.
Protocol 2: HPLC-RID Analysis of Pentitols
This protocol is suitable for the direct analysis of pentitols in aqueous samples without derivatization.
1. Sample Preparation: a. Dissolve the sample in high-purity, HPLC-grade water. b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC-RID Analysis: a. HPLC System: Agilent 1200 series with a Refractive Index Detector (or equivalent). b. Column: Bio-Rad Aminex HPX-87H or similar ion-exclusion column suitable for sugar alcohol analysis. c. Mobile Phase: HPLC-grade water. d. Flow Rate: 0.6 mL/min. e. Column Temperature: 80-85°C. f. Detector Temperature: 40°C. g. Injection Volume: 20 µL.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Drying Enhances Signal Intensities for Global GC–MS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 5. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the quantification of low-abundance pentitols in complex samples.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of low-abundance pentitols (e.g., arabitol, xylitol (B92547), ribitol) in complex biological and chemical matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low-abundance pentitols?
Pentitols are notoriously difficult to quantify in complex samples due to several factors:
-
High Polarity: Their multiple hydroxyl groups make them highly polar, leading to poor retention on standard reversed-phase liquid chromatography (LC) columns.
-
Isomeric Overlap: Pentitols often exist as isomers (e.g., arabitol and xylitol) with very similar chemical structures and physical properties, making them difficult to separate chromatographically.[1]
-
Low Volatility: They are not naturally volatile, which necessitates a chemical modification step (derivatization) for analysis by gas chromatography (GC).
-
Low Ionization Efficiency: In mass spectrometry (MS), they can exhibit poor ionization efficiency, leading to low sensitivity.[1]
-
Matrix Interferences: Complex sample matrices (like plasma, urine, or food extracts) contain numerous endogenous and exogenous substances that can interfere with the analysis, causing ion suppression or enhancement.[1][2]
Q2: Which analytical platform is better for pentitol analysis: GC-MS or LC-MS/MS?
The choice depends on the specific requirements of your assay. Both platforms are powerful but have distinct advantages and disadvantages.
-
LC-MS/MS: This is often the primary method for its ability to handle polar compounds without derivatization.[1] Hydrophilic Interaction Chromatography (HILIC) is particularly effective for separating isomeric pentitols.[1][3] LC-MS/MS generally offers high sensitivity, specificity, and shorter sample run times.[3]
-
GC-MS: This technique provides excellent chromatographic resolution and high specificity, especially for low-mass pentitols.[1] However, it requires a derivatization step to make the pentitols volatile, which adds time and potential variability to the sample preparation process.[1][4] Trimethylsilylation (TMS) is a common derivatization technique used for this purpose.[5][6]
A decision-making workflow for platform selection is illustrated below.
Caption: Diagram 1: A workflow to guide the selection of an analytical platform.
Q3: How can I mitigate matrix effects in my LC-MS/MS analysis?
Matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte, are a significant challenge.[7] To address this, consider the following:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) instead of simple protein precipitation to remove a larger portion of interfering matrix components.[8][9]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate the pentitols from the bulk of the matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective approach. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction and quantification.[1][8]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering substances.
Q4: Why is derivatization necessary for GC-MS analysis of pentitols?
Derivatization is a chemical process that modifies an analyte to make it suitable for analysis.[4] For pentitols, which are non-volatile, derivatization is essential to:
-
Increase Volatility: The process replaces the active hydrogen atoms in the hydroxyl (-OH) groups with less polar functional groups (e.g., trimethylsilyl (B98337) groups), allowing the this compound to vaporize in the GC inlet without decomposing.[4]
-
Improve Thermal Stability: The resulting derivatives are more stable at the high temperatures used in GC.[4]
-
Enhance Detection Sensitivity: Derivatization can produce derivatives that fragment in predictable ways in the mass spectrometer, leading to better sensitivity and more reliable identification.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Poor/No Signal Intensity | 1. Inefficient ionization. 2. Sample concentration too low. 3. Instrument not properly tuned or calibrated.[10] 4. Incomplete derivatization (GC-MS). | 1. Optimize ionization source parameters (e.g., voltages, gas flows). Experiment with different ionization modes (ESI positive/negative). 2. Concentrate the sample during preparation or inject a larger volume if possible. 3. Perform regular tuning and mass calibration of the mass spectrometer according to the manufacturer's guidelines.[10][11] 4. Optimize derivatization reaction time, temperature, and reagent concentration.[6] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column contamination or degradation. 2. Incompatible sample solvent. 3. Active sites in the GC inlet or column. | 1. Clean or replace the analytical column. Use a guard column to protect the main column. 2. Reconstitute the final extract in a solvent that is weak or identical to the initial mobile phase (LC) or is compatible with the liner (GC). 3. Use a deactivated inlet liner for GC-MS. Ensure derivatization is complete to cap all active sites on the analyte. |
| Inability to Separate Isomers (e.g., Arabitol/Xylitol) | 1. Suboptimal chromatography. 2. Inappropriate column choice. | 1. Optimize the temperature gradient (GC) or mobile phase gradient (LC). Reduce the ramp rate to improve resolution. 2. For LC, use a HILIC column designed for polar analytes.[1] For GC, a mid-polarity column may provide better selectivity. |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte loss during solvent evaporation steps. 3. Incomplete elution from an SPE cartridge. | 1. Optimize the extraction solvent and technique (e.g., vortex time, sonication).[9] 2. Evaporate under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Avoid complete dryness if analytes are unstable.[8] 3. Test different elution solvents and volumes for the SPE protocol. |
| High Background/Contamination | 1. Contaminated reagents, solvents, or glassware. 2. Carryover from a previous injection. | 1. Use high-purity (e.g., LC-MS grade) solvents and reagents. Thoroughly clean all glassware. 2. Implement a robust needle wash protocol in the autosampler. Run blank injections between samples to check for carryover.[11] |
Quantitative Data Summary
The following tables summarize typical performance metrics for the quantification of pentitols and related sugar alcohols using different analytical methods.
Table 1: Performance of LC-Based Methods
| Analyte(s) | Method | Matrix | LLOQ (µg/mL) | Linearity (µg/mL) | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| Arabitol | HPLC-ELSD | Jujube Extract | 6.27 | 25 - 1010 | 95.2 - 105.0 | [12] |
| Xylitol | HPLC-ELSD | Jujube Extract | 12.72 | 50 - 1003 | 95.2 - 105.0 | [12] |
| Lactulose (B1674317) | UPLC-MS/MS | Urine | 2.5 | 2.5 - 1000 | >90.2 | [13] |
| Mannitol (B672) | UPLC-MS/MS | Urine | 10 | 10 - 1000 | >90.2 | [13] |
| Mannitol, Xylitol, Sorbitol | HPLC | Foods | - | - | >91 |[14] |
Table 2: Performance of GC-Based Methods
| Analyte(s) | Method | Matrix | LLOQ | Linearity | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| Pinitol | GC-MS | Carob Syrup | - | - | - | [5] |
| Xylitol, Sorbitol, etc. | GC | Xylitol Product | - | - | - |[15] |
Note: Direct comparisons can be challenging as matrices, instrumentation, and protocols vary significantly between studies. LLOQ = Lower Limit of Quantification.
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a general method for extracting pentitols from plasma or serum samples.
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the working internal standard solution (e.g., a stable isotope-labeled this compound) to each sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile.[8]
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.[8]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for evaporation or direct injection if the instrument can handle the solvent.
Protocol 2: Derivatization for GC-MS Analysis (Silylation)
This protocol describes a common method for the silylation of dried sample extracts.
Caption: Diagram 2: Key steps for silylation prior to GC-MS analysis.
-
Reagent Preparation: Prepare the derivatization reagent. A common choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Solvent Addition: To the dried sample extract, add a solvent such as anhydrous pyridine (e.g., 50 µL). Pyridine helps to dissolve the pentitols and facilitates the reaction.
-
Derivatization: Add the silylating reagent (e.g., 50 µL of BSTFA + 1% TMCS) to the vial.
-
Reaction: Cap the vial tightly and heat it in a heating block or water bath at 70-90°C for 30-60 minutes to allow the reaction to go to completion.[15] The optimal time and temperature may need to be determined empirically.[6]
-
Cooling: Remove the vial from the heat and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS.
Protocol 3: HILIC-LC-MS/MS Analysis
This protocol provides a starting point for developing an LC-MS/MS method.
-
LC Column: A HILIC column (e.g., ZIC®-HILIC) is recommended for good retention and separation of polar pentitols.[3]
-
Mobile Phase A: Water with a buffer additive (e.g., 10 mM ammonium (B1175870) formate) to improve peak shape and ionization.[16]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of organic solvent (e.g., 90% B) and gradually increase the aqueous portion (Mobile Phase A) to elute the pentitols. A shallow gradient is often required for resolving isomers.
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS Detection: Use a tandem mass spectrometer (e.g., triple quadrupole) operating in electrospray ionization (ESI) mode. Both positive and negative modes should be evaluated, though negative mode often works well for sugar alcohols.[14] Detection is performed using Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.
References
- 1. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 7. Impact of Sample Preparation Strategies on the Quantitative Accuracy of Low-Abundance Serum Proteins in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Maltitol: Analytical Determination Methods, Applications in the Food Industry, Metabolism and Health Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gmi-inc.com [gmi-inc.com]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. CN104330486A - Method for detecting xylitol product - Google Patents [patents.google.com]
- 16. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Method development for the analysis of pentitols in challenging matrices like soil or sediment.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the method development for analyzing pentitols (e.g., arabitol, xylitol, ribitol) in challenging matrices like soil and sediment.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing pentitols in soil and sediment?
Analyzing pentitols in soil and sediment presents several key challenges due to the complexity of these matrices. These include:
-
Low Concentrations: Pentitols are often present at trace levels, requiring sensitive analytical methods.
-
Matrix Interference: Soil and sediment contain a vast array of organic and inorganic compounds that can interfere with the extraction, separation, and detection of pentitols.[1]
-
Extraction Efficiency: The strong interaction between the polar pentitols and the soil/sediment matrix can lead to low and variable extraction recoveries.
-
Analyte Stability: Pentitols can be susceptible to degradation during sample processing and analysis.
-
Analytical Method Selection: Choosing between Gas Chromatography-Mass Spectrometry (GC-MS), which requires derivatization, and Liquid Chromatography-Mass Spectrometry (LC-MS), which has its own set of challenges like matrix effects, is a critical decision.
Q2: Which analytical technique is better for pentitol analysis in soil: GC-MS or LC-MS/MS?
Both GC-MS and LC-MS/MS are powerful techniques for this compound analysis, and the choice depends on available instrumentation, expertise, and specific analytical goals.
-
GC-MS: This technique offers high chromatographic resolution and is widely available. However, it necessitates a derivatization step to make the non-volatile pentitols suitable for gas chromatography.[2][3] This additional step can be a source of variability and error if not optimized.
-
LC-MS/MS: This method can often analyze pentitols without derivatization, simplifying sample preparation.[4][5] However, it is more susceptible to matrix effects, where co-eluting compounds from the soil/sediment extract can suppress or enhance the ionization of the target pentitols, affecting accuracy and sensitivity.[1][6][7]
Q3: Why is derivatization necessary for GC-MS analysis of pentitols?
Derivatization is a chemical process that modifies the this compound molecules to make them more suitable for GC-MS analysis.[2] Pentitols are polyols, containing multiple hydroxyl (-OH) groups, which make them highly polar and non-volatile.[3] Derivatization replaces the active hydrogen atoms in the hydroxyl groups with less polar functional groups, which increases their volatility and thermal stability, allowing them to be vaporized and separated in the gas chromatograph without decomposition.[3][8] Common derivatization methods include silylation and acetylation.[2][9]
Troubleshooting Guides
Section 1: Sample Extraction and Cleanup
Problem: Low or inconsistent recovery of pentitols.
-
Possible Cause 1: Inefficient extraction solvent.
-
Solution: Pentitols are polar compounds. Ensure your solvent system has a sufficiently polar component. A mixture of a polar and a non-polar solvent, such as dichloromethane:methanol (2:1, v/v), can be effective for extracting a range of organic compounds from soil, including sugars and sugar alcohols.[10] Sequential extraction protocols, moving from polar to non-polar solvents, can also improve the diversity of extracted compounds.
-
-
Possible Cause 2: Strong analyte-matrix interactions.
-
Solution: Soil organic matter and clay minerals can strongly adsorb pentitols. Increase the extraction time and consider using techniques like sonication or pressurized liquid extraction (PLE) to improve the disruption of these interactions.
-
-
Possible Cause 3: Incomplete sample drying.
-
Solution: Excess water in the soil or sediment sample can interfere with the extraction efficiency of organic solvents. Ensure samples are properly dried (e.g., freeze-drying or air-drying) before extraction.
-
-
Possible Cause 4: Loss of analyte during cleanup.
-
Solution: Solid-phase extraction (SPE) is often used for cleanup. Ensure the SPE sorbent and elution solvents are appropriate for pentitols. A hydrophilic-lipophilic balanced (HLB) SPE cartridge can be effective. Validate your cleanup method by testing the recovery of a known amount of this compound standard.
-
Section 2: Derivatization for GC-MS Analysis
Problem: No peaks or very small peaks for pentitols in the chromatogram.
-
Possible Cause 1: Incomplete derivatization.
-
Solution: The derivatization reaction may be incomplete due to insufficient reagent, time, or temperature. Ensure the derivatization reagent (e.g., BSTFA for silylation) is added in excess.[8] Optimize the reaction time and temperature; for example, silylation with BSTFA can be performed at 70°C for 30-60 minutes.[2]
-
-
Possible Cause 2: Presence of water.
-
Solution: Derivatization reagents like silylating agents are highly sensitive to moisture, which can consume the reagent and prevent the reaction from going to completion.[8] Ensure all glassware is thoroughly dried and that the dried sample extract is free of residual water before adding the derivatization reagent.
-
-
Possible Cause 3: Degradation of derivatives.
-
Solution: The formed derivatives can be unstable. Analyze the derivatized samples as soon as possible. If storage is necessary, keep them in a tightly sealed vial at a low temperature (e.g., 4°C) and in the absence of moisture.
-
Problem: Multiple peaks for a single this compound standard.
-
Possible Cause 1: Formation of isomers.
-
Solution: Silylation can sometimes produce multiple derivative isomers, leading to multiple chromatographic peaks for a single analyte.[2] An oximation step prior to silylation can help to reduce the number of isomers by stabilizing the open-chain form of reducing sugars, although this is less of an issue for sugar alcohols like pentitols.[2] Ensure consistent derivatization conditions to obtain reproducible isomer ratios for quantification.
-
-
Possible Cause 2: Incomplete derivatization.
-
Solution: Partially derivatized pentitols will have different retention times than the fully derivatized compound. Re-optimize the derivatization conditions (reagent amount, time, temperature) to ensure the reaction goes to completion.
-
Section 3: Chromatographic Analysis (GC-MS and LC-MS/MS)
Problem: Poor peak shape (e.g., tailing, fronting).
-
Possible Cause 1 (GC-MS): Active sites in the GC system.
-
Solution: The polar nature of even derivatized pentitols can lead to interactions with active sites in the GC inlet or column. Use a deactivated inlet liner and a high-quality, low-bleed column suitable for polar compounds. Regular maintenance, including trimming the column and cleaning the inlet, is crucial.
-
-
Possible Cause 2 (LC-MS/MS): Inappropriate mobile phase or column.
-
Solution: For LC analysis, pentitols are highly polar and show poor retention on standard reversed-phase columns. Use a column designed for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or an amino-based carbohydrate column. The mobile phase should be optimized for retention and peak shape, often consisting of a high percentage of acetonitrile (B52724) with a small amount of aqueous buffer.
-
Problem: Ion suppression or enhancement (LC-MS/MS).
-
Possible Cause: Matrix effects.
-
Solution: Co-eluting compounds from the soil/sediment matrix are interfering with the ionization of your pentitols in the MS source.[1][6]
-
Improve Sample Cleanup: Use a more rigorous cleanup method (e.g., SPE) to remove interfering matrix components.
-
Dilute the Sample: Diluting the extract can reduce the concentration of interfering compounds, thereby minimizing matrix effects.[7]
-
Use an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard for each this compound. This co-elutes with the analyte and experiences the same ionization effects, allowing for accurate quantification.[6]
-
Method of Standard Addition: This involves spiking the sample with known concentrations of the analyte to create a calibration curve within the matrix itself, which can correct for matrix effects.[6]
-
-
Quantitative Data Summary
The concentration of pentitols in soil and sediment can be highly variable depending on microbial activity, vegetation, and environmental conditions such as drought.[6]
Table 1: Example Concentration Ranges of Pentitols in Soil
| This compound | Typical Concentration Range (µg/g dry soil) | Notes |
| Arabitol | Can be significantly elevated in drought-stressed soils | In some cases, can be hundreds to thousands of times more abundant than other sugars.[6] |
| Xylitol | Trace amounts | Present as an intermediate in microbial metabolism. |
| Ribitol | Trace amounts | A component of some bacterial cell walls. |
| Mannitol | 0.8 µg/g | Found in rhizospheric soil of olive trees. |
| Sorbitol | 0.33 µg/g | Found in rhizospheric soil of olive trees. |
Table 2: Typical Performance Metrics for this compound Analysis Methods
| Parameter | GC-MS (with Derivatization) | LC-MS/MS |
| Recovery | 70-110% | 80-115% |
| Limit of Quantification (LOQ) | 0.01 - 0.1 µg/g | 0.001 - 0.05 µg/g |
| Linearity (R²) | > 0.99 | > 0.995 |
| Precision (RSD) | < 15% | < 10% |
Note: These values are illustrative and should be determined for each specific matrix and method.
Experimental Protocols
Protocol 1: Extraction of Pentitols from Soil/Sediment
-
Sample Preparation: Air-dry or freeze-dry the soil/sediment sample to a constant weight. Sieve the sample through a 2 mm mesh to remove large debris.
-
Weighing: Accurately weigh approximately 5-10 g of the dried, sieved sample into a centrifuge tube.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar sugar alcohol not expected in the sample).
-
Extraction: Add 20 mL of an extraction solvent mixture (e.g., dichloromethane:methanol, 2:1 v/v).[10]
-
Sonication: Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to separate the solvent from the solid matrix.
-
Collection: Carefully transfer the supernatant (the solvent extract) to a clean tube.
-
Repeat: Repeat the extraction process (steps 4-7) two more times, combining the supernatants.
-
Evaporation: Evaporate the combined solvent extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of a suitable solvent (e.g., pyridine (B92270) for GC-MS derivatization, or the initial mobile phase for LC-MS).
Protocol 2: Silylation Derivatization for GC-MS Analysis
-
Transfer: Transfer a 100 µL aliquot of the reconstituted extract into a 2 mL autosampler vial with a micro-insert.
-
Evaporation: Evaporate the solvent to complete dryness under a stream of nitrogen. This step is critical to remove any residual moisture.
-
Reagents: Add 50 µL of pyridine and 50 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Tightly cap the vial and heat it in a heating block or oven at 70°C for 60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS.
Visualizations
Caption: General experimental workflow for the analysis of pentitols in soil and sediment.
Caption: A logical troubleshooting guide for low or absent this compound signals.
References
- 1. researchgate.net [researchgate.net]
- 2. ars.usda.gov [ars.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sugar alcohols in plants: implications for enhancing tree seedlings drought tolerance and production strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Response of enzyme activities and microbial communities to soil amendment with sugar alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Improving peak shape and resolution for sugar alcohols in hydrophilic interaction chromatography (HILIC).
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution for sugar alcohols in Hydrophilic Interaction Chromatography (HILIC).
Troubleshooting Guides
Poor peak shape is a common issue in HILIC analysis of sugar alcohols. This section addresses specific problems and provides actionable solutions.
Q1: What causes peak tailing for my sugar alcohol peaks and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several factors in HILIC analysis of sugar alcohols.
Possible Causes and Solutions:
-
Secondary Interactions: Unwanted interactions between the sugar alcohols and the stationary phase, particularly with residual silanols on silica-based columns, can lead to tailing.
-
Solution: Increase the ionic strength of the mobile phase by increasing the buffer concentration (e.g., from 10 mM to 20-50 mM ammonium (B1175870) formate (B1220265) or acetate). This can help to mask the silanol (B1196071) activity and improve peak shape.[1] However, be aware that very high buffer concentrations can lead to baseline noise with detectors like ELSD and ion suppression in MS.[1]
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to undesirable ionic interactions.
-
Solution: Adjust the mobile phase pH. For many sugar alcohols on amide or zwitterionic columns, a pH between 3 and 6 is a good starting point. For some applications, a higher pH (around 9) can improve peak shape, but ensure your column is stable at higher pH.[2]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Contamination: A dirty column or guard column can lead to peak tailing.
-
Solution: Flush the column with a strong solvent. If using a guard column, replace it.
-
Q2: My sugar alcohol peaks are fronting. What is the cause and how do I resolve it?
Peak fronting, characterized by a sharp front and a sloping tail, is also a common problem.
Possible Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher water content) than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to a distorted peak.[1]
-
Solution: Ideally, dissolve the sample in the mobile phase. If solubility is an issue, use a solvent with a slightly lower or equivalent elution strength to the mobile phase. Minimizing the injection volume can also help mitigate this effect.
-
-
Column Overload: Similar to peak tailing, injecting too much sample can lead to fronting.
-
Solution: Decrease the amount of sample injected by reducing the injection volume or diluting the sample.
-
-
Column Degradation: A void or channel in the column packing can cause peak fronting.
-
Solution: Replace the column. To prevent this, ensure the mobile phase is well-degassed and avoid sudden pressure shocks.
-
Q3: I am observing split peaks for my sugar alcohols. What could be the reason and how can I troubleshoot this?
Split peaks can be particularly problematic as they complicate quantification.
Possible Causes and Solutions:
-
Anomer Separation: Some sugar alcohols can exist as different anomers (isomers that differ in the configuration at the anomeric carbon). Under certain HILIC conditions, these anomers can be partially separated, leading to split or broad peaks.
-
Solution: Adjusting the mobile phase pH or temperature can influence the rate of interconversion between anomers. Increasing the temperature or using a more alkaline mobile phase can sometimes help to coalesce the peaks.
-
-
Injection Solvent Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause peak splitting.
-
Solution: As with peak fronting, dissolve the sample in the mobile phase or a solvent of similar strength.
-
-
Partially Clogged Frit or Column Inlet: A blockage can cause the sample to be introduced onto the column unevenly.
-
Solution: Reverse-flush the column (if the manufacturer's instructions permit) to dislodge any particulates. If the problem persists, the column may need to be replaced. Using an in-line filter can help prevent this issue.
-
-
Co-elution: An interfering compound may be co-eluting with your analyte of interest.
-
Solution: Analyze a standard of the pure sugar alcohol to confirm if the splitting is inherent to the compound under your conditions or due to a matrix component. If it's a matrix effect, sample preparation may need to be optimized.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of HILIC methods for sugar alcohol analysis.
Q4: How does the acetonitrile (B52724) concentration in the mobile phase affect the retention and resolution of sugar alcohols?
In HILIC, acetonitrile is the weak solvent. A higher percentage of acetonitrile in the mobile phase leads to a thicker water layer on the stationary phase, resulting in stronger retention of polar analytes like sugar alcohols.
-
Higher Acetonitrile % (e.g., >80%): Increases retention time and can improve the resolution between closely eluting sugar alcohols.[3] However, excessively high acetonitrile content can lead to very long analysis times and may decrease the solubility of buffer salts.
-
Lower Acetonitrile % (e.g., <70%): Decreases retention time, leading to faster analysis. However, this can also lead to a loss of resolution between critical pairs.
Q5: What is the optimal mobile phase pH for separating sugar alcohols in HILIC?
The optimal pH depends on the specific sugar alcohols being analyzed and the stationary phase of the column.
-
Acidic to Neutral pH (3-7): This is a common range for many HILIC applications. It is generally a good starting point for method development.
-
Alkaline pH (>8): In some cases, an alkaline mobile phase can improve peak shape and selectivity for sugar alcohols.[2] It's crucial to use a pH-stable column for these conditions.
Q6: Which type of HILIC column is best for sugar alcohol analysis?
Several types of HILIC stationary phases are suitable for sugar alcohol analysis, with the choice often depending on the specific separation goals.
-
Amide Phases: These are a popular choice and offer good selectivity for a wide range of polar compounds, including sugar alcohols.
-
Poly-hydroxyl Phases (e.g., Diol): These columns can provide excellent selectivity for saccharides and sugar alcohols.[4]
-
Zwitterionic Phases: These columns have both positively and negatively charged functional groups, which can offer unique selectivity for polar analytes.
Q7: How critical is column equilibration in HILIC for reproducible results?
Column equilibration is extremely important in HILIC and is often overlooked. The water layer on the stationary phase takes a significant amount of time to form and stabilize.
-
Equilibration Time: A minimum of 20-30 column volumes is often recommended for initial equilibration. For gradient methods, a sufficient re-equilibration time between injections is crucial for reproducible retention times.
-
Consequences of Insufficient Equilibration: Poorly equilibrated columns can lead to drifting retention times and poor peak shape.
Data Presentation
The following tables summarize the impact of key chromatographic parameters on the separation of sugar alcohols.
Table 1: Effect of Acetonitrile Concentration on Retention Time of Selected Sugar Alcohols
| Sugar Alcohol | Acetonitrile (%) | Retention Time (min) |
| Xylitol | 75 | 8.5 |
| 80 | 10.2 | |
| 85 | 12.8 | |
| Sorbitol | 75 | 9.2 |
| 80 | 11.5 | |
| 85 | 14.3 | |
| Mannitol | 75 | 9.8 |
| 80 | 12.1 | |
| 85 | 15.0 |
Note: Data is illustrative and will vary depending on the specific column, mobile phase, and other chromatographic conditions.
Table 2: Influence of Mobile Phase pH on Peak Asymmetry of Sorbitol
| pH | Peak Asymmetry (As) |
| 3.0 | 1.8 |
| 4.5 | 1.4 |
| 6.0 | 1.2 |
| 9.0 | 1.1 |
Note: Data is illustrative. A peak asymmetry value closer to 1 indicates a more symmetrical peak.
Experimental Protocols
Protocol 1: HILIC-ELSD Method for the Analysis of Multiple Sugar Alcohols
This protocol is adapted for the simultaneous analysis of several sugar alcohols.[5]
-
Chromatographic System: UHPLC system with an Evaporative Light Scattering Detector (ELSD).
-
Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 90% B
-
2-10 min: 90% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 90% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow: 1.5 L/min
-
-
Sample Preparation:
-
Dissolve the sample in a mixture of 50:50 acetonitrile:water.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.22 µm syringe filter before injection.
-
Protocol 2: Isocratic HILIC Method for the Separation of Sorbitol and Mannitol
This protocol is optimized for the resolution of the critical pair, sorbitol and mannitol.[6]
-
Chromatographic System: HPLC or UHPLC with an ELSD or a Corona Charged Aerosol Detector (CAD).
-
Column: Zwitterionic HILIC column (e.g., 4.6 x 150 mm, 2.5 µm).[7]
-
Mobile Phase: 75:25 Acetonitrile:Water with 10 mM Ammonium Formate, pH 4.5.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Sample Preparation:
-
Accurately weigh the sample and dissolve in the mobile phase.
-
If the sample matrix is complex (e.g., food or pharmaceutical formulation), perform a protein precipitation step by adding an equal volume of acetonitrile, vortexing, and centrifuging.
-
Collect the supernatant and filter through a 0.22 µm filter.
-
Visualizations
HILIC Separation Mechanism for Sugar Alcohols
Caption: HILIC separation of sugar alcohols based on partitioning.
Troubleshooting Workflow for Poor Peak Shape
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. shodex.com [shodex.com]
- 4. Development and validation of HILIC-UHPLC-ELSD methods for determination of sugar alcohols stereoisomers and its application for bioconversion processes of crude glycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. waters.com [waters.com]
Selection of appropriate internal standards for accurate pentitol quantification.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection and use of internal standards for the accurate quantification of pentitols such as xylitol (B92547), arabitol, and ribitol (B610474).
Frequently Asked Questions (FAQs)
Q1: What is the "gold standard" internal standard for pentitol quantification?
A1: The gold standard for accurate and precise quantification of pentitols in complex biological matrices is a stable isotope-labeled version of the analyte.[1][2][3] This is typically a deuterated (e.g., Xylitol-d7) or 13C-labeled (e.g., D-Arabitol-13C-1) analog of the this compound being measured.[1][4] These internal standards are ideal because they share very similar chemical and physical properties with the analyte, including co-elution during chromatography and similar ionization behavior in mass spectrometry.[1][5] This allows them to effectively compensate for variations that can occur during sample preparation, chromatographic injection, and detection, thereby minimizing analytical error.[1][2]
Q2: Can I use a non-isotopically labeled internal standard for this compound analysis?
A2: Yes, it is possible to use a non-isotopically labeled internal standard, but it comes with certain challenges. For instance, other sugar alcohols like inositol (B14025) or erythritol (B158007) have been used.[6] However, it is crucial to ensure that the chosen internal standard is not naturally present in the sample.[7] Additionally, structural analogs may not perfectly mimic the behavior of the analyte during extraction and ionization, which can lead to less accurate correction for matrix effects and other sources of variability.[1] Stereoisomers, such as using ribitol for arabitol quantification, can be particularly problematic as they may be difficult to separate chromatographically and can have identical mass spectra, leading to overlapping signals.[7]
Q3: My this compound of interest is not commercially available in a stable isotope-labeled form. What are my options?
A3: If a stable isotope-labeled version of your specific this compound is unavailable, you have a few alternatives:
-
Use a stable isotope-labeled isomer: For example, if you are quantifying a specific this compound for which a labeled standard is not available, you might consider using a labeled version of another this compound, provided it can be chromatographically separated from your analyte and is not present in your samples.
-
Use a structurally related compound: A different, non-isomeric sugar alcohol could be used, but it is essential to validate its performance thoroughly. You will need to demonstrate that it behaves similarly to your analyte during sample processing and analysis.
-
Matrix-matched calibration: In the absence of a suitable internal standard, creating calibration curves in a matrix that closely resembles your samples can help to compensate for matrix effects.
-
Standard addition: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix. This can be effective but is more labor-intensive.
Q4: I am seeing poor reproducibility in my results. Can an internal standard help?
A4: Absolutely. Poor reproducibility is often due to variations in sample preparation, injection volume, or instrument response.[8] An appropriate internal standard is added at a constant concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[4][9] By calculating the ratio of the analyte's response to the internal standard's response, you can normalize for these variations, leading to significantly improved precision and reproducibility.[4][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Active sites on the GC liner or column interacting with the polar pentitols.- The sample is too concentrated.- Secondary interactions with the LC column packing material. | - Use a deactivated liner and column for GC analysis.[8]- Consider derivatization of the pentitols to reduce their polarity.[8]- Dilute the sample before injection.[8]- For LC, add a modifier like a buffer to the mobile phase to minimize secondary interactions.[10] |
| Low Sensitivity / Poor Signal-to-Noise | - Suboptimal detector settings.- Degradation of the analyte in the GC injector.- Insufficient sample concentration. | - For MS, ensure the detector is properly tuned and consider using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity.[8]- Lower the injector temperature for GC analysis.[8]- Concentrate the sample extract or inject a larger volume if the system permits.[8] |
| Inconsistent Results / Poor Reproducibility | - Variability in sample preparation steps.- Leaks in the chromatographic system.- Instability of the analyte in the prepared sample. | - Use an appropriate internal standard to correct for variations. [8]- Ensure consistent extraction times, solvent volumes, and evaporation steps.- Perform a leak check on the GC or HPLC system.- Analyze samples as quickly as possible after preparation and store them at low temperatures away from light.[8] |
| Matrix Effects (Ion Suppression/Enhancement in MS) | - Co-eluting components from the sample matrix interfering with the ionization of the analyte. | - Use a stable isotope-labeled internal standard that co-elutes with the analyte to effectively compensate for these effects.[1]- Improve sample cleanup procedures (e.g., solid-phase extraction).- Dilute the sample to reduce the concentration of interfering matrix components.- Prepare matrix-matched calibration curves. |
| Internal Standard Not Detected or Low Signal | - Incorrect concentration of the internal standard spiking solution.- Degradation of the internal standard.- Inappropriate mass transition selected for the internal standard in MS/MS. | - Verify the concentration of the internal standard stock and working solutions.- Check the stability of the internal standard under your storage and experimental conditions.- Optimize the MS/MS parameters for the internal standard. |
Quantitative Data Summary
The use of a deuterated internal standard significantly improves the accuracy and precision of this compound quantification compared to non-deuterated alternatives.
Table 1: Comparison of Performance Metrics for Xylitol Quantification
| Parameter | Deuterated Internal Standard | Non-Deuterated Internal Standard |
| Accuracy (% Bias) | Typically < 5%[1] | Can be > 15%[1] |
| Precision (%RSD) | Typically < 5%[1] | Can be > 10%[1] |
| Linearity (r²) | > 0.999[1] | > 0.99[1] |
Experimental Protocols
Protocol 1: Quantification of Xylitol in Human Plasma using a Deuterated Internal Standard and LC-MS/MS
This protocol is adapted from established methodologies for xylitol analysis.[1][2]
1. Materials:
-
Human plasma samples
-
Xylitol analytical standard
-
Xylitol-d7 (B12413354) (deuterated internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes
-
Autosampler vials
2. Sample Preparation:
-
Thaw plasma samples, calibrators, and quality control samples on ice.[1]
-
Prepare a stock solution of Xylitol-d7 internal standard in methanol. From this, prepare a working solution in acetonitrile.
-
In a microcentrifuge tube, add 50 µL of the plasma sample, calibrator, or quality control sample.[1]
-
Add 200 µL of the internal standard working solution (in acetonitrile) to precipitate proteins.[1]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]
-
Transfer 150 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.[1]
3. LC-MS/MS Analysis:
-
LC System: A suitable HPLC or UHPLC system.
-
Column: A column appropriate for polar compounds, such as a HILIC column.
-
Mobile Phase: Optimized for separation of xylitol and its internal standard.
-
Mass Spectrometer: A tandem mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
4. Data Analysis:
-
Integrate the peak areas for both xylitol and xylitol-d7.
-
Calculate the peak area ratio (xylitol peak area / xylitol-d7 peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of xylitol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: General Workflow for this compound Quantification using GC-MS with Derivatization
This is a general workflow as derivatization is often necessary for the analysis of polar compounds like pentitols by GC-MS.
1. Sample Preparation and Internal Standard Spiking:
-
To a known aliquot of your sample (e.g., biological fluid, plant extract), add a precise amount of the chosen internal standard (e.g., a stable isotope-labeled this compound or a suitable structural analog).
-
Perform any necessary sample cleanup, such as protein precipitation or solid-phase extraction.
2. Derivatization:
-
Dry the sample extract completely, for example, under a stream of nitrogen.
-
Add a derivatizing agent to convert the polar hydroxyl groups of the pentitols into less polar, more volatile derivatives. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
-
Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time to ensure complete derivatization.
3. GC-MS Analysis:
-
GC System: A gas chromatograph with a suitable capillary column (e.g., a non-polar or mid-polar column).
-
Injector: Operate in split or splitless mode depending on the sample concentration.
-
Oven Program: Develop a temperature gradient that effectively separates the derivatized pentitols.
-
Mass Spectrometer: A mass spectrometer operating in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis for higher sensitivity.
4. Data Analysis:
-
Integrate the peak areas of the derivatized analyte and internal standard.
-
Calculate the peak area ratio.
-
Quantify the analyte concentration using a calibration curve constructed with derivatized standards.
Visualizations
Caption: Workflow for this compound quantification using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
Dealing with contamination issues in trace-level pentitol analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during trace-level pentitol analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in trace-level this compound analysis?
Contamination in trace-level analysis can originate from several sources, fundamentally categorized as the laboratory environment, the analyst, the reagents and equipment, and sample-to-sample carryover.[1]
-
Laboratory Environment: Airborne particulates such as dust, fibers, and aerosols from cleaning products can settle into samples.[1] Even building materials can contribute to background contamination.[2]
-
Analyst: The person conducting the analysis is a significant potential source of contamination.[1] Direct contact, shedding of skin and hair, and even cosmetics can introduce contaminants.[1][2][3] Human sweat, for instance, contains high concentrations of various metals that can interfere with analysis.[3]
-
Reagents and Equipment: The purity of solvents and reagents is critical.[4][5] Impurities can be introduced from water, acids, and mobile phase additives.[3][6] Labware, including glassware and plastics, can leach contaminants like plasticizers (e.g., phthalates) or trace metals.[4][5] Using dedicated solvent bottles for LC-MS applications is a recommended practice to avoid cross-contamination.[6]
-
Sample-to-Sample Carryover: Residue from a high-concentration sample can be carried over to subsequent analyses, affecting the results of low-concentration samples. This can occur if equipment like pipette tips or syringes are reused without meticulous cleaning.[1]
Q2: How can I minimize contamination from laboratory glassware and plasticware?
Proper selection and rigorous cleaning of all labware are essential to minimize contamination.
-
Material Selection: For trace metals analysis, PFA (perfluoroalkoxy) labware is recommended due to its low levels of impurities.[4] While glass is common, it can be a significant source of trace metal impurities.[4] If using plastics, opt for high-quality, certified low-bleed or contaminant-free options.[5] Polypropylene is often a better choice than other plastics for reducing leachable organic compounds.[5]
-
Cleaning Protocols: A thorough cleaning procedure is crucial. An initial rinse with deionized water should be followed by a wash with a laboratory-grade, phosphate-free detergent.[5] After rinsing with tap and then deionized water, an acid wash (e.g., 10% nitric acid) for several hours is recommended for glassware.[5] The final step should always be a rinse with high-purity (e.g., 18 MΩ·cm) water.[5] For cleaning microwave digestion vessels, acid vapor cleaning is an effective method.[4]
-
Handling and Storage: After cleaning, allow labware to air dry in a clean, dust-free environment like a laminar flow hood; do not wipe it dry.[5] Whenever possible, use disposable glassware or plastic apparatus that is dedicated to trace analysis.[2]
Q3: What are "matrix effects" and how can they impact my this compound analysis?
Matrix effects refer to the alteration of an analyte's ionization efficiency by co-eluting components from the sample matrix.[5] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. In biological samples, common sources of matrix effects include salts, lipids, and proteins.[5]
To mitigate matrix effects:
-
Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to remove interfering components.[5][7]
-
Sample Dilution: Diluting the sample can often reduce the concentration of interfering matrix components to a level where they no longer significantly affect the analyte's signal.[8]
-
Matrix-Matched Standards: Preparing calibration standards in a matrix that closely mimics the composition of your samples can help to compensate for matrix effects.[8]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or Reagents | 1. Use only the highest purity solvents and reagents (e.g., LC-MS grade).[5] 2. Prepare fresh mobile phase. 3. Filter mobile phases, especially if they contain additives at high concentrations.[6] 4. To diagnose, inject a null injection after equilibrating the column and repeat multiple times to see if the peak intensity changes.[9] |
| Carryover from Previous Injections | 1. Inject a blank solvent after a high-concentration sample to check for carryover. 2. Optimize the wash solvent and increase the wash volume and/or time for the injector needle.[9] 3. Ensure the column is adequately flushed with a strong solvent at the end of each run to remove all components from the previous sample.[9] |
| Leachables from Labware | 1. Rinse all plasticware, such as pipette tips and vials, with a high-purity solvent before use.[5] 2. Minimize the contact time between your samples/solvents and plastic surfaces.[5] 3. As a test, prepare a blank sample and subject it to the entire sample preparation workflow to see if the unexpected peak appears. |
| Sample Degradation | 1. Ensure proper storage of this compound samples, for example, at -80°C.[5] 2. Process samples quickly and avoid prolonged exposure to harsh pH or temperature conditions that could cause degradation.[5] |
Issue 2: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Additives | 1. Use LC-MS grade solvents and additives.[5][6] 2. Compare additives from different sources or lots.[6] 3. Consider using an inline trapping column to clean the mobile phase before it reaches the injector.[6] |
| Instrument Contamination | 1. Systematically clean components of the LC-MS system, starting from the mobile phase reservoirs and moving towards the detector. 2. Ensure dedicated solvent bottles are used for your LC-MS to avoid contamination from detergents or other residues.[6] |
| Environmental Contamination | 1. Prepare samples in a clean environment, such as a laminar flow hood, to minimize airborne contaminants.[2] 2. Ensure analysts wear appropriate personal protective equipment (PPE), including gloves and hair coverings, to prevent direct contamination.[3] |
Quantitative Data Summary
Table 1: Trace Metal Contaminants in Human Sweat
| Metal | Typical Concentration (µg/L) |
| Zn | 960 |
| Cd | 24 |
| Pb | 62 |
| Fe | 630 |
| Cu | 14,200 |
| Ni | 57 |
| Mn | 23 |
| Na | 264,000 |
(Data sourced from ELGA LabWater)[3]
Table 2: Comparison of Impurities in Reagent Grade vs. Purified Nitric Acid
| Element | Reagent Grade (ppb) | Purified (ppb) |
| Al | 11.8 | < 1 |
| Ca | 120 | < 1 |
| Cr | < 1 | < 1 |
| Cu | 2.5 | < 1 |
| Fe | 40.5 | < 1 |
| K | 13.9 | < 1 |
| Mg | 11.2 | < 1 |
| Mn | < 1 | < 1 |
| Na | 110 | < 1 |
| Ni | 2.2 | < 1 |
| Zn | 1.8 | < 1 |
(Data generated using ICP-OES, sourced from a CEM application note utilizing a Savillex DST-1000 for purification)[4]
Experimental Protocols
Protocol 1: General Procedure for Cleaning Laboratory Glassware for Trace Analysis
This protocol provides a general guideline for cleaning glassware to minimize background contamination.[5]
-
Initial Rinse: Thoroughly rinse the glassware with deionized water.
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent.
-
Tap Water Rinse: Rinse extensively with tap water to remove all detergent.
-
Deionized Water Rinse: Rinse multiple times with deionized water.
-
Acid Wash: Soak the glassware in a 10% nitric acid solution for at least 4 hours.
-
High-Purity Water Rinse: Rinse thoroughly with high-purity water (e.g., 18 MΩ·cm).
-
Drying: Allow the glassware to air dry in a clean, dust-free environment such as a laminar flow hood. Do not wipe dry.[5]
Protocol 2: HPLC-RI Method for this compound Quantification (Adapted from Mannitol (B672) Analysis)
This protocol is adapted from a method for mannitol and can be used as a starting point for this compound analysis.[8] Optimization for specific pentitols will be required.
-
Objective: To quantify the concentration of a this compound in a liquid sample.
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.
-
Aminex HPX-87H column (or equivalent).
-
Mobile Phase: 0.005 M Sulfuric Acid in HPLC-grade water.
-
This compound analytical standard.
-
0.45 µm syringe filters.
-
-
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound standard (e.g., 10 mg/mL) in the mobile phase.
-
Create a series of calibration standards by serial dilution (e.g., 0.1 to 5 mg/mL).[8]
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 65°C.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of the this compound in the samples by interpolating their peak areas from the calibration curve.[8]
-
-
Visualizations
References
- 1. What Are The Possible Sources Of Contamination During Sample Preparation? A Guide To Protecting Your Data - Kintek Solution [kindle-tech.com]
- 2. env.go.jp [env.go.jp]
- 3. elgalabwater.com [elgalabwater.com]
- 4. savillex.jp [savillex.jp]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Maltitol: Analytical Determination Methods, Applications in the Food Industry, Metabolism and Health Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Tips for Troubleshooting Analyte Contamination in the LC [restek.com]
Optimization of injection parameters for the analysis of viscous pentitol samples.
Technical Support Center: Analysis of Viscous Pentitol Samples
Welcome to the technical support center for the analysis of viscous this compound samples. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your injection parameters and achieve high-quality, reproducible results in your chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: Why are my chromatogram peaks fronting or tailing when injecting viscous this compound samples?
A1: Poor peak shape, such as fronting or tailing, is a common issue when analyzing viscous samples. The primary cause is often a mismatch in viscosity between your sample solvent and the mobile phase (in HPLC) or carrier gas dynamics (in GC).[1][2] This viscosity contrast can lead to a phenomenon known as "viscous fingering," where the sample band is distorted as it enters the column, resulting in broadened or asymmetrical peaks.[1][2] In GC, active sites in the injector liner, caused by sample residue, can also lead to peak tailing.[3][4]
Q2: I'm seeing poor reproducibility in peak areas. What could be the cause?
A2: Poor reproducibility with viscous samples is often linked to the injection process itself. A high sample viscosity can make it difficult for an autosampler to aspirate a consistent volume of sample.[3] This can be caused by using a syringe suction speed that is too fast for the viscous liquid to keep up.[3] Additionally, leaks in the injector, such as a worn septum or loose fittings, can lead to variable injection volumes and poor reproducibility.[5]
Q3: My system pressure is spiking to high levels during injection. How can I fix this?
A3: High-pressure spikes during injection are a direct consequence of trying to force a highly viscous sample through the narrow tubing of the injector and column at a high flow rate.[6] This can be particularly problematic in HPLC systems.[7][8] The issue can be resolved by optimizing injection parameters, such as reducing the injection speed, or by reducing the sample's viscosity through dilution or heating.[4][6]
Q4: Do I need to derivatize my this compound samples for GC analysis?
A4: Yes, derivatization is typically essential for the GC analysis of pentitols (like xylitol, arabitol, etc.). Pentitols are polyalcohols with high boiling points and are not sufficiently volatile for direct GC analysis. Derivatization (e.g., silylation) replaces the polar hydroxyl (-OH) groups with less polar, more volatile groups, allowing them to be analyzed effectively by GC.[9][10][11]
Q5: Can I inject my this compound sample dissolved in a strong solvent in HPLC?
A5: It is highly recommended to dissolve your sample in a solvent that is weaker than or has a similar elution strength to your mobile phase.[12] Injecting a sample in a solvent significantly stronger than the mobile phase can cause severe peak distortion, including splitting and broadening, because the sample components will travel too quickly at the head of the column instead of binding in a tight band.[12][13]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the analysis of viscous this compound samples.
Troubleshooting Workflow for Poor Peak Shape
If you are experiencing issues like peak tailing, fronting, or splitting, follow this logical workflow to diagnose and solve the problem.
Caption: Logical workflow for troubleshooting poor peak shape.
Quantitative Data: Injection Parameter Optimization
The table below summarizes recommended adjustments to injection parameters when analyzing viscous samples compared to non-viscous samples.
| Parameter | Standard (Non-Viscous) Sample | Viscous this compound Sample | Rationale |
| Syringe Suction Speed | Fast (e.g., >200 µL/min) | Slow (e.g., 50-100 µL/min) | Ensures accurate and reproducible sample volume aspiration by preventing bubble formation.[3] |
| Injection Speed | Fast (e.g., >200 µL/min) | Slow (e.g., 50-100 µL/min) | Prevents high-pressure spikes and allows the sample to form a more uniform band at the column head.[4] |
| Injection Volume | 1 - 5 µL | Reduce (e.g., 0.5 - 1 µL) | Minimizes the impact of viscosity mismatch and reduces the chance of column overload.[1][4] |
| Injector Temperature | Analyte Dependent | Increase (e.g., by 20-50°C) | Reduces the sample's viscosity at the point of injection, improving flow characteristics. (Note: Check analyte stability).[3][5] |
| Sample Solvent (HPLC) | Matched to mobile phase | Weaker than mobile phase | A weaker solvent helps focus the analyte band at the head of the column, leading to sharper peaks.[12] |
Experimental Protocols
Protocol 1: Sample Preparation via Dilution
This protocol is the simplest method to reduce sample viscosity.
Objective: To reduce sample viscosity to improve injection accuracy and peak shape.
Materials:
-
Viscous this compound sample
-
Volumetric flasks
-
Pipettes
-
Dilution solvent (compatible with the analytical method, e.g., mobile phase for HPLC)
Procedure:
-
Determine the maximum possible dilution factor that keeps the analyte concentration within the instrument's detection limits.
-
Pipette a precise volume of the viscous sample into a volumetric flask.
-
Add the dilution solvent to the flask, filling to the mark.
-
Mix thoroughly by inverting the flask multiple times until the solution is homogeneous.
-
Transfer the diluted sample to an autosampler vial for analysis.
Protocol 2: GC Derivatization of Pentitols (Silylation)
This protocol makes pentitols volatile for GC analysis.
Objective: To derivatize polar hydroxyl groups to improve volatility and thermal stability.
Caption: Workflow for the silylation of this compound samples.
Procedure:
-
Drying: Pipette an aliquot of the aqueous this compound sample into a reaction vial and evaporate to complete dryness under a stream of nitrogen gas. It is critical to remove all water.
-
Reagent Addition: Add the derivatization reagent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine (B92270) or another suitable solvent).
-
Reaction: Tightly cap the vial and heat it in a heating block or oven (e.g., at 70°C for 30-60 minutes) to allow the reaction to complete.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC.
Disclaimer: These are generalized protocols. Always refer to specific instrument manuals and validated methods for your application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. glsciences.eu [glsciences.eu]
- 4. shopshimadzu.com [shopshimadzu.com]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 6. High injection pressure - Chromatography Forum [chromforum.org]
- 7. Adaptation of a High-Pressure Liquid Chromatography System for the Measurement of Viscosity [mdpi.com]
- 8. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 9. ucyweb.ucy.ac.cy [ucyweb.ucy.ac.cy]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of Pentitols in Solution During Long-Term Storage
Welcome to the technical support center for the long-term storage stability of pentitols in solution. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of pentitol solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supported by quantitative data, detailed experimental protocols, and visual aids.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for this compound solutions to ensure long-term stability?
A1: To maintain the stability of this compound solutions for extended periods, it is recommended to store them in well-sealed containers, protected from light and moisture. For optimal long-term stability, particularly once in solution, storage at low temperatures, such as -20°C or -80°C, is advisable.[1] While short-term storage at room temperature may be acceptable, colder temperatures significantly slow down potential degradation processes.[1]
Q2: How does pH affect the stability of this compound solutions?
A2: Pentitols, such as xylitol (B92547), are generally stable over a wide pH range, typically from pH 1 to 11.[1] One study has shown that xylitol does not undergo chemical reaction in a 2.5 mol/L sodium hydroxide (B78521) solution, indicating high stability in strongly alkaline conditions.[2] However, extreme pH values combined with high temperatures can potentially lead to degradation over extended periods. A preliminary study on xylitol solutions at pH values from 5 to 9 did not show significant compositional changes when analyzed by UV-vis and FTIR spectroscopy at room temperature.[3][4] For long-term storage, it is advisable to maintain the pH of the solution close to neutral (pH 7) unless experimental conditions require otherwise.
Q3: Are this compound solutions susceptible to degradation from light exposure?
A3: Yes, exposure to light, particularly UV light, can potentially lead to the degradation of pentitols. This process is known as photodegradation. Therefore, it is a standard recommendation to store this compound solutions in light-protected containers, such as amber vials or by wrapping the container in aluminum foil, to minimize the risk of photodegradation.[1]
Q4: Can this compound solutions degrade at high temperatures?
A4: Yes, pentitols can degrade at elevated temperatures, although they are generally considered thermally stable. For instance, xylitol is stable at 120°C and does not caramelize.[5] Thermal decomposition of xylitol in a solid state typically occurs at temperatures between 200°C and 330°C.[6] In aqueous solutions, the rate of degradation will be dependent on both the temperature and the duration of exposure. For long-term storage, it is crucial to avoid high temperatures.
Troubleshooting Guide
Problem 1: I observe a change in the color or clarity of my this compound solution over time.
| Possible Cause | Troubleshooting Steps |
| Microbial Contamination | This compound solutions, especially at neutral pH, can be susceptible to microbial growth.[1] Ensure that the solution was prepared using sterile water and filtered through a 0.22 µm filter into a sterile container. If contamination is suspected, discard the solution and prepare a fresh, sterile batch. |
| Chemical Degradation | Prolonged exposure to light, extreme pH, or high temperatures can lead to the formation of degradation products that may alter the appearance of the solution. Review your storage conditions and ensure the solution is protected from light and stored at the recommended temperature. |
| Interaction with Container | Leaching of substances from the storage container can sometimes cause discoloration. Ensure you are using high-quality, inert containers (e.g., borosilicate glass or appropriate plastic polymers) suitable for long-term storage of chemical solutions. |
Problem 2: My analytical results show a decrease in the concentration of the this compound over time.
| Possible Cause | Troubleshooting Steps |
| Degradation | The this compound may be degrading due to improper storage conditions. Verify that the solution is stored at the correct temperature, protected from light, and at an appropriate pH. Consider performing a forced degradation study (see Experimental Protocols section) to understand the degradation profile of your specific formulation. |
| Evaporation | If the container is not properly sealed, solvent evaporation can lead to an apparent increase in concentration, but in some cases, it might lead to precipitation if the solubility limit is exceeded, which could be misinterpreted as a decrease in the dissolved analyte. Ensure containers are tightly sealed. |
| Adsorption to Container | Although less common for small, polar molecules like pentitols, adsorption to the container surface can occur. If you suspect this, try using a different type of container material (e.g., polypropylene (B1209903) vs. glass). |
Problem 3: I am observing unexpected peaks in my chromatogram during the analysis of a stored this compound solution.
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photodegradation. To identify these, a forced degradation study followed by analysis with a mass spectrometer (LC-MS) is recommended.[7] |
| Contamination | The solution may have been contaminated during preparation or handling. Review your laboratory procedures and ensure all glassware and reagents are clean. |
| Leachables from Container | The extra peaks could be substances that have leached from the container. Analyze a blank solvent stored in the same type of container to check for leachables. |
Quantitative Stability Data
The stability of pentitols in solution is influenced by factors such as temperature, pH, and storage time. The following tables summarize available quantitative data.
Table 1: Stability of D-Arabitol-13C-1 in Different States [1]
| State | Storage Condition | Stability Duration | Analytical Method | Notes |
| Solid State (Short-term) | 2-8°C | >2 years | HPLC | Should be protected from light and moisture. |
| Aqueous Solution | 2-8°C | ~24 hours | HPLC | Prone to microbial growth; use sterile water and filter-sterilize. |
| Frozen Solution | -20°C | Up to 3 months | HPLC | Avoid repeated freeze-thaw cycles. |
Table 2: Thermal Decomposition of Xylitol (Solid State) [6]
| Heating Rate | Decomposition Temperature Range |
| 5 °C/min | 150 - 400 °C |
| 10 °C/min | 150 - 400 °C |
| 20 °C/min | 150 - 400 °C |
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Solution
This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and pathways. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution:
-
Prepare a stock solution of the this compound (e.g., xylitol) at a known concentration (e.g., 1 mg/mL) in purified water.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate at a specified temperature (e.g., 60°C) and take samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Incubate at room temperature and take samples at various time points (e.g., 30 minutes, 1, 2, 4 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid (HCl) before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, and take samples at various time points (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
Take samples at various time points (e.g., 1, 2, 5, 7 days).
-
-
Photodegradation:
-
Expose an aliquot of the stock solution in a photochemically transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil and kept alongside the exposed sample.
-
3. Sample Analysis:
-
Analyze the stressed samples and a control sample (stored at 2-8°C and protected from light) using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method for Xylitol
This protocol describes a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantification of xylitol. Since xylitol lacks a strong chromophore, a pre-column derivatization step is necessary for UV detection.
1. Derivatization Reagent:
-
Prepare a solution of p-nitrobenzoyl chloride (PNBC) in a suitable solvent like acetonitrile (B52724).
2. Sample and Standard Preparation:
-
Standard Solutions: Prepare a series of standard solutions of xylitol at different concentrations in purified water.
-
Sample Solutions: Use the stored or stressed this compound solutions.
-
Derivatization: To a known volume of each standard and sample solution, add the PNBC derivatization reagent and a catalyst (e.g., pyridine). Heat the mixture to facilitate the reaction, which results in the formation of a UV-active derivative.
3. HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water may be suitable. The exact composition should be optimized to achieve good separation between the derivatized xylitol and any degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor the absorbance at a wavelength where the derivative has maximum absorbance (e.g., around 260 nm for PNBC derivatives).[8]
-
Injection Volume: 20 µL.
4. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness to ensure it is stability-indicating.
Visualizations
Below are diagrams illustrating key workflows and concepts related to this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. ejournal.upsi.edu.my [ejournal.upsi.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Microbial and Bioconversion Production of D-xylitol and Its Detection and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of an Analytical Method for the Quantification of Pentitols in Accordance with ICH Guidelines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a hypothetical High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI) method for the quantification of pentitols (e.g., arabitol, xylitol, and ribitol) in a pharmaceutical formulation. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This guide also offers a comparison with an alternative analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS), to aid researchers in selecting the most suitable method for their specific needs.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] For quantitative tests of the active moiety in a drug product, key validation characteristics include specificity, linearity, range, accuracy, precision, and limits of detection and quantitation.
Comparison of Analytical Methods for Pentitol Quantification
Two common methods for the quantification of pentitols are HPLC-RI and GC-MS. The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
| Feature | HPLC-RI Method | GC-MS Method |
| Principle | Separation based on polarity, detection based on changes in refractive index. | Separation of volatile derivatives based on boiling point, detection by mass spectrometry. |
| Sample Preparation | Minimal, typically dissolution and filtration. | Derivatization required to increase volatility. |
| Specificity | Good, but may have interference from compounds with similar refractive indices. | Excellent, provides mass spectral data for definitive identification. |
| Sensitivity | Moderate. | High. |
| Precision | Typically high, with RSD < 2%. | High, with RSD < 2%. |
| Linearity | Excellent over a wide range. | Excellent over a wide range. |
| Typical Run Time | 15-30 minutes. | 20-40 minutes. |
| Advantages | Simple, robust, non-destructive. | High sensitivity and specificity. |
| Disadvantages | Lower sensitivity compared to GC-MS, susceptible to temperature and flow rate fluctuations. | Requires derivatization, more complex instrumentation. |
Experimental Protocols
Proposed Method: HPLC-RI for this compound Quantification
This protocol describes a method for the quantification of arabitol in a liquid pharmaceutical formulation.
-
Instrumentation: High-Performance Liquid Chromatograph equipped with a refractive index detector.
-
Column: Amino-based carbohydrate column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of arabitol (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution.
-
Sample Preparation: The pharmaceutical formulation is diluted with the mobile phase to a concentration within the calibration range and filtered through a 0.45 µm filter.
-
Quantification: The concentration of arabitol in the sample is determined by comparing its peak area to the calibration curve.
Alternative Method: GC-MS for this compound Quantification
This protocol provides a general outline for the GC-MS analysis of pentitols.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Derivatization: Pentitols are derivatized (e.g., silylation) to increase their volatility.
-
Column: A nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized pentitols.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.
-
Quantification: A calibration curve is generated using derivatized standards, and the concentration in the sample is determined by comparing the peak area of the target ion.
Validation of the HPLC-RI Method
The following sections present hypothetical data for the validation of the HPLC-RI method for arabitol quantification, based on ICH guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
Experimental Protocol: The specificity of the method was evaluated by analyzing a placebo formulation, a standard solution of arabitol, and a sample of the arabitol-containing pharmaceutical formulation.
Results: The chromatograms showed no interfering peaks from the placebo at the retention time of arabitol.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Protocol: A series of six arabitol standard solutions ranging from 0.1 mg/mL to 2.0 mg/mL were prepared and injected in triplicate.
Results:
| Concentration (mg/mL) | Mean Peak Area (n=3) |
| 0.1 | 12543 |
| 0.25 | 31358 |
| 0.5 | 62715 |
| 1.0 | 125430 |
| 1.5 | 188145 |
| 2.0 | 250860 |
-
Correlation Coefficient (r²): 0.9995
-
Linearity Range: 0.1 - 2.0 mg/mL
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Experimental Protocol: The accuracy was determined by the recovery of known amounts of arabitol spiked into the placebo formulation at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate.
Results:
| Spiked Concentration (mg/mL) | Measured Concentration (mg/mL) (Mean, n=3) | Recovery (%) | RSD (%) |
| 0.8 | 0.795 | 99.4 | 0.8 |
| 1.0 | 1.012 | 101.2 | 0.5 |
| 1.2 | 1.198 | 99.8 | 0.7 |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Six replicate injections of a 1.0 mg/mL arabitol standard solution were performed on the same day.
-
Intermediate Precision (Inter-assay precision): The repeatability assay was repeated on a different day by a different analyst.
Results:
| Precision Level | Mean Peak Area | Standard Deviation | RSD (%) |
| Repeatability | |||
| Day 1 / Analyst 1 | 125480 | 941.1 | 0.75 |
| Intermediate Precision | |||
| Day 2 / Analyst 2 | 126120 | 1135.1 | 0.90 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Results:
| Parameter | Value (mg/mL) |
| Limit of Detection (LOD) | 0.03 |
| Limit of Quantitation (LOQ) | 0.09 |
Visualizing the Validation Workflow
The following diagrams illustrate the workflow for the validation of the analytical method and the logical relationship between the key validation parameters.
Caption: Experimental workflow for analytical method validation.
Caption: Logical relationship of validation parameters.
Conclusion
The presented validation data for the hypothetical HPLC-RI method demonstrates that it is specific, linear, accurate, and precise for the quantification of arabitol in the specified range. The method meets the typical acceptance criteria set forth in the ICH guidelines.
The choice between the HPLC-RI and GC-MS methods will depend on the specific analytical needs. The HPLC-RI method is a robust and straightforward choice for routine quality control where high sensitivity is not a primary concern. In contrast, the GC-MS method is superior for applications requiring higher sensitivity and definitive identification of pentitols, particularly in complex matrices. This guide provides the foundational information for researchers to make an informed decision and to design a comprehensive validation study for their analytical method for this compound quantification.
References
Stereospecificity in Enzyme Kinetics: A Comparative Analysis of D- and L-Arabitol
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of a substrate can profoundly influence its interaction with an enzyme, leading to significant differences in catalytic efficiency. This guide provides a comparative analysis of the stereospecific effects of D- and L-arabitol on the kinetics of various polyol dehydrogenases. Understanding these specificities is crucial for elucidating metabolic pathways, designing enzyme inhibitors, and developing novel therapeutic agents.
Quantitative Comparison of Enzyme Kinetics
The interaction of arabitol isomers with polyol dehydrogenases demonstrates clear stereospecificity. The following tables summarize the kinetic parameters of different enzymes with D- and L-arabitol, highlighting the preferential conversion of one stereoisomer over the other.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Relative Activity (%) |
| Sorbitol Dehydrogenase | Ovis aries (Sheep Liver) | D-Arabitol | 130 | 1.8 | 0.014 | 1.3 |
| L-Arabitol | 29 | 1.1 | 0.038 | 3.5 | ||
| Sorbitol Dehydrogenase | Arabidopsis thaliana | L-Arabitol | Not Reported | Not Reported | Not Reported | 59 vs. Sorbitol[1][2] |
| D-Arabitol | Not Reported | Not Reported | Not Reported | 0 | ||
| Xylitol (B92547) Dehydrogenase (McXDH) | Meyerozyma caribbica | L-Arabitol | 31.1 | Not Reported | 6.5 (min⁻¹mM⁻¹) | ~20 vs. Xylitol[3] |
| D-Arabitol | Not Reported | Not Reported | Not Reported | Not Reported | ||
| Mannitol Dehydrogenase (ManDH) | Not Specified | L-Arabitol | Active | Not Reported | Not Reported | Active[4] |
| D-Arabitol | Not Reported | Not Reported | Not Reported | Not Reported | ||
| D-Arabitol Dehydrogenase (ArDH) | Candida albicans | D-Arabitol | Active | Not Reported | Not Reported | Active[5] |
| L-Arabitol | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The kinetic parameters for sheep liver sorbitol dehydrogenase were determined at pH 7.0. The relative activity of Arabidopsis thaliana sorbitol dehydrogenase is compared to its activity with sorbitol. The catalytic efficiency of McXDH is presented in min⁻¹mM⁻¹ as reported in the study.
Experimental Protocols
The kinetic parameters presented above are typically determined using spectrophotometric assays that monitor the production or consumption of NADH or NADPH at 340 nm.
General Polyol Dehydrogenase Activity Assay
This protocol provides a general framework for determining the activity of NAD(P)⁺-dependent polyol dehydrogenases.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 8.0-9.0)
-
NAD⁺ or NADP⁺ solution (e.g., 10 mM)
-
Substrate solution (D- or L-arabitol, 1 M stock)
-
Purified enzyme solution
-
Nuclease-free water
Procedure:
-
Prepare a reaction mixture in a cuvette containing the buffer, NAD(P)⁺, and water. The final volume is typically 1 mL.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a specific amount of the enzyme solution to the cuvette.
-
Immediately mix the contents and start monitoring the change in absorbance at 340 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
To determine the kinetic parameters (Km and Vmax), the assay is repeated with varying concentrations of the arabitol substrate while keeping the NAD(P)⁺ concentration constant and saturating.
-
The data are then plotted on a Michaelis-Menten or Lineweaver-Burk plot to calculate the Km and Vmax values.
Metabolic Pathways and Experimental Workflows
The differential metabolism of D- and L-arabitol is rooted in specific metabolic pathways governed by stereospecific enzymes.
D-Arabitol Metabolic Pathway
In organisms like the pathogenic yeast Candida albicans, D-arabitol is synthesized from the pentose (B10789219) phosphate (B84403) pathway intermediate D-ribulose-5-phosphate. This pathway involves the action of D-arabitol dehydrogenase (ArDH), which catalyzes the NAD(P)H-dependent reduction of D-ribulose to D-arabitol.[5]
Caption: Biosynthesis of D-arabitol from D-ribulose-5-phosphate.
L-Arabitol Metabolic Pathway
The catabolism of L-arabitol, often derived from the degradation of L-arabinose, involves its oxidation to L-xylulose by an L-arabitol dehydrogenase. This is a key step in routing L-arabitol into the pentose phosphate pathway.
Caption: Catabolic pathway of L-arabitol to the pentose phosphate pathway.
Experimental Workflow for Enzyme Kinetic Analysis
The process of characterizing the stereospecificity of an enzyme towards D- and L-arabitol follows a structured workflow, from enzyme preparation to data analysis.
Caption: Workflow for determining enzyme kinetic parameters.
References
- 1. Frontiers | Polyol specificity of recombinant Arabidopsis thaliana sorbitol dehydrogenase studied by enzyme kinetics and in silico modeling [frontiersin.org]
- 2. Polyol specificity of recombinant Arabidopsis thaliana sorbitol dehydrogenase studied by enzyme kinetics and in silico modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and characterization of xylitol dehydrogenase with l-arabitol dehydrogenase activity from the newly isolated pentose-fermenting yeast Meyerozyma caribbica 5XY2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deltagen.com.au [deltagen.com.au]
- 5. insilico Characterization and Homology Modeling of Arabitol Dehydrogenase (ArDH) from Candida albican - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pentitol and Hexitol Metabolism in Yeast
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pentitol and hexitol (B1215160) metabolism in yeast, focusing on the key pathways, regulatory mechanisms, and quantitative differences. The information presented is supported by experimental data and detailed methodologies to aid in research and development.
Introduction
Yeast, particularly Saccharomyces cerevisiae, serves as a critical model organism and a robust cell factory for various biotechnological applications. Understanding the metabolic pathways of sugar alcohols, such as pentitols (e.g., xylitol) and hexitols (e.g., sorbitol and mannitol), is paramount for applications ranging from biofuel production to the synthesis of pharmaceuticals and food additives. While both classes of polyols are integral to yeast physiology, their metabolic routes, efficiencies, and regulation differ significantly. This guide delves into a comparative analysis of these pathways.
Metabolic Pathways: A Comparative Overview
This compound and hexitol metabolism in yeast primarily revolve around the reduction of corresponding aldose sugars and the subsequent oxidation of the resulting polyol. These pathways are intricately linked to central carbon metabolism, particularly the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and glycolysis, and are heavily influenced by the cellular redox state.
This compound Metabolism (Xylitol Pathway):
The metabolism of D-xylose to xylitol (B92547) is a well-studied example of this compound metabolism in yeast. Saccharomyces cerevisiae does not naturally ferment xylose efficiently, but it possesses the enzymatic machinery to convert it to xylitol. The key enzymes in this pathway are:
-
Xylose Reductase (XR): This enzyme catalyzes the reduction of D-xylose to xylitol. In many yeasts, including Saccharomyces cerevisiae, this activity is primarily carried out by an aldose reductase encoded by the GRE3 gene.[1][2][3] This reaction predominantly utilizes NADPH as a cofactor.
-
Xylitol Dehydrogenase (XDH): This enzyme oxidizes xylitol to D-xylulose, which can then enter the pentose phosphate pathway. The native XDH activity in S. cerevisiae is often low, leading to the accumulation of xylitol. This step typically uses NAD+ as a cofactor.[2][4][5]
A significant challenge in engineering yeast for efficient xylose utilization is the cofactor imbalance between the NADPH-preferring XR and the NAD+-dependent XDH, which can lead to xylitol accumulation.[6]
Hexitol Metabolism (Sorbitol and Mannitol (B672) Pathways):
Hexitols like sorbitol and mannitol are also metabolized by yeast, often as osmolytes or alternative carbon sources.
-
Sorbitol Pathway:
-
Aldose Reductase: Similar to xylose reduction, glucose can be reduced to sorbitol by an aldose reductase, often with a preference for NADPH.
-
Sorbitol Dehydrogenase (SDH): Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase, encoded by the SOR1 and SOR2 genes in S. cerevisiae.[7] This reaction is NAD+-dependent and allows the entry of the carbon skeleton into glycolysis.
-
-
Mannitol Pathway:
-
Some yeasts can produce mannitol from fructose-6-phosphate (B1210287) via mannitol-1-phosphate, involving a phosphatase and a dehydrogenase. Certain yeast species have been shown to excrete mannitol, and this production can be linked to redox balance.
-
Quantitative Comparison of Metabolic Performance
Direct comparative studies of this compound and hexitol metabolism under identical conditions are limited. However, by compiling data from various studies on engineered and wild-type Saccharomyces cerevisiae, we can draw a comparative picture.
Table 1: Comparison of Xylitol and Sorbitol Metabolism in Saccharomyces cerevisiae
| Parameter | This compound (Xylitol) Metabolism | Hexitol (Sorbitol) Metabolism | References |
| Primary Substrate | D-Xylose | D-Glucose / D-Sorbitol | [2] |
| Key Reductive Enzyme | Xylose Reductase (e.g., Gre3p) | Aldose Reductase | [1][2] |
| Key Oxidative Enzyme | Xylitol Dehydrogenase (Xdh) | Sorbitol Dehydrogenase (Sor1p/Sor2p) | [4][7] |
| Cofactor Preference (Reduction) | Primarily NADPH | NADPH | [2][6] |
| Cofactor Preference (Oxidation) | NAD+ | NAD+ | [4][7] |
| Typical Product Yield (from sugar) | Variable, often high xylitol accumulation in engineered strains (e.g., 0.92 g/g from pretreated corn stover).[7] | Generally lower accumulation under non-stress conditions. | [7] |
| Specific Enzyme Activity (Representative) | Xylose Reductase (GRE3 overexpression): ~34 mgg⁻¹ h⁻¹ specific xylitol productivity. | Sorbitol Dehydrogenase activity is present but often lower than engineered XR activity. | |
| Uptake Mechanism | Primarily through hexose (B10828440) transporters (e.g., Hxt7, Gal2) with lower affinity. | Primarily through hexose transporters with higher affinity for glucose. |
Note: The values presented are compiled from different studies and may not be directly comparable due to variations in strains and experimental conditions.
Experimental Protocols
Yeast Cultivation for Sugar Alcohol Metabolism Studies
Objective: To prepare yeast cultures for the analysis of this compound or hexitol metabolism.
Materials:
-
Saccharomyces cerevisiae strain of interest
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Synthetic complete (SC) medium with a defined carbon source (e.g., 2% D-xylose, D-sorbitol, or D-mannitol)
-
Sterile culture flasks
-
Incubator shaker
Protocol:
-
Inoculate a single colony of the yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).
-
The next day, dilute the overnight culture into 50 mL of fresh YPD medium to an initial OD600 of 0.1 and grow to mid-log phase (OD600 of 0.8-1.0).
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cell pellet twice with sterile distilled water.
-
Resuspend the cells in the desired SC medium containing the specific this compound or hexitol as the sole carbon source to an initial OD600 of 0.2.
-
Incubate at 30°C with shaking (200 rpm) and collect samples at regular intervals for analysis of cell growth (OD600) and metabolite concentrations.
Quantification of Sugar Alcohols by HPLC
Objective: To determine the concentration of pentitols and hexitols in the fermentation broth.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.
-
Bio-Rad Aminex HPX-87H column or equivalent.
-
Mobile phase: 5 mM H2SO4.
-
Syringe filters (0.22 µm).
-
Standards for xylitol, sorbitol, mannitol, glucose, and ethanol.
Protocol:
-
Collect 1 mL of the yeast culture at desired time points.
-
Centrifuge at 14,000 x g for 2 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Prepare a standard curve using known concentrations of the sugar alcohols and other relevant metabolites.
-
Set the HPLC conditions:
-
Column: Aminex HPX-87H
-
Mobile Phase: 5 mM H2SO4
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: 40-60°C
-
Detector: Refractive Index (RI)
-
-
Inject 10-20 µL of the filtered sample and standards.
-
Quantify the concentration of each compound by comparing the peak areas to the standard curve.[1]
Enzyme Activity Assays
A. Preparation of Yeast Cell-Free Extract:
-
Harvest approximately 50 OD600 units of yeast cells from the culture by centrifugation.
-
Wash the cell pellet with ice-cold lysis buffer (e.g., 100 mM phosphate buffer, pH 7.0, with 1 mM DTT and protease inhibitors).
-
Resuspend the cells in 500 µL of lysis buffer.
-
Add an equal volume of acid-washed glass beads (0.5 mm).
-
Disrupt the cells by vigorous vortexing for 10 cycles of 1 minute, with 1 minute of cooling on ice in between.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell-free extract) and determine the protein concentration using a Bradford assay.
B. Xylose Reductase (XR) Activity Assay:
Principle: The activity is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Reaction Mixture (1 mL):
-
100 mM Phosphate buffer (pH 7.0)
-
0.2 mM NADPH
-
100 mM D-xylose
-
Cell-free extract (containing 10-50 µg of protein)
Procedure:
-
Add the buffer and NADPH to a cuvette and incubate at 30°C for 5 minutes.
-
Add the cell-free extract and mix.
-
Start the reaction by adding D-xylose.
-
Immediately measure the decrease in absorbance at 340 nm for 5-10 minutes.
-
One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
C. Sorbitol Dehydrogenase (SDH) Activity Assay:
Principle: The activity is measured by monitoring the increase in absorbance at 340 nm due to the reduction of NAD+.
Reaction Mixture (1 mL):
-
100 mM Tris-HCl buffer (pH 9.0)
-
2.5 mM NAD+
-
200 mM D-sorbitol
-
Cell-free extract (containing 10-50 µg of protein)
Procedure:
-
Add the buffer and NAD+ to a cuvette and incubate at 30°C for 5 minutes.
-
Add the cell-free extract and mix.
-
Start the reaction by adding D-sorbitol.
-
Immediately measure the increase in absorbance at 340 nm for 5-10 minutes.
-
One unit of activity is defined as the amount of enzyme that reduces 1 µmol of NAD+ per minute.
Signaling Pathways and Regulation
The metabolism of pentitols and hexitols is tightly regulated, primarily to maintain cellular redox balance. The differential use of NADPH and NADH by the reductases and dehydrogenases in these pathways has a significant impact on the overall NAD(P)H/NAD(P)+ ratios.
References
- 1. Minimize the Xylitol Production in Saccharomyces cerevisiae by Balancing the Xylose Redox Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression of bifunctional enzymes with xylose reductase and xylitol dehydrogenase activity in Saccharomyces cerevisiae alters product formation during xylose fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High activity of xylose reductase and xylitol dehydrogenase improves xylose fermentation by recombinant Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xylose fermentation efficiency of industrial Saccharomyces cerevisiae yeast with separate or combined xylose reductase/xylitol dehydrogenase and xylose isomerase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving xylitol yield by deletion of endogenous xylitol-assimilating genes: a study of industrial Saccharomyces cerevisiae in fermentation of glucose and xylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Untapped Potential of Pentitols: A Comparative Guide for the Early Detection of Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Metabolic syndrome (MetS) represents a cluster of cardiometabolic risk factors, including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, that significantly elevates the risk for type 2 diabetes and cardiovascular disease.[1][2][3][4] Early and accurate detection is paramount for timely intervention and improved patient outcomes. While established biomarkers such as triglycerides, HDL cholesterol, fasting glucose, and blood pressure are routinely used, there is a pressing need for novel, sensitive, and specific biomarkers that can identify individuals at the nascent stages of MetS.
This guide explores the potential of pentitols—five-carbon sugar alcohols including arabitol, xylitol, and ribitol (B610474)—as emerging biomarkers for the early detection of metabolic syndrome. While clinical validation is still in its infancy, preclinical studies and our understanding of their metabolic pathways suggest a promising role in reflecting the metabolic dysregulation characteristic of MetS. This document provides a comparative overview of pentitols against established biomarkers, details the experimental protocols for their quantification, and outlines the necessary steps for their clinical validation.
Established vs. Investigational Biomarkers for Metabolic Syndrome
The diagnosis of metabolic syndrome currently relies on a constellation of clinical and biochemical markers. A conceptual comparison highlights the potential niche for pentitol biomarkers.
| Biomarker Category | Examples | Current Role in MetS Diagnosis | Potential Advantages of this compound Biomarkers (Hypothetical) |
| Established Lipids | Triglycerides, HDL Cholesterol | Core diagnostic criteria | May provide a more dynamic reflection of metabolic flux and insulin sensitivity. |
| Established Glucose Metabolism | Fasting Plasma Glucose, HbA1c | Core diagnostic criteria for hyperglycemia | Could indicate early shifts in glucose metabolism pathways (e.g., pentose (B10789219) phosphate (B84403) pathway) before overt hyperglycemia. |
| Anthropometric | Waist Circumference, BMI | Indicator of central obesity | May offer a molecular snapshot of metabolic health independent of physical measurements. |
| Blood Pressure | Systolic and Diastolic BP | Core diagnostic criteria | Could reflect underlying endothelial dysfunction and oxidative stress linked to MetS. |
| Investigational Pentitols | Arabitol, Xylitol, Ribitol | Not yet clinically validated | Potential to serve as integrative markers of altered polyol and pentose phosphate pathway activity, reflecting early metabolic dysregulation. |
The Metabolic Underpinnings of Pentitols and Metabolic Syndrome
Pentitols are intermediates in the pentose phosphate pathway (PPP) and are related to the polyol pathway.[5][6][7] Dysregulation of these pathways is implicated in the pathophysiology of metabolic disorders. The PPP is a crucial route for glucose metabolism that generates NADPH, a key reductant in combating oxidative stress, and precursors for nucleotide synthesis.[5][8] The polyol pathway, which converts glucose to sorbitol and then to fructose, can become overactivated in hyperglycemic states, contributing to diabetic complications through osmotic stress and increased oxidative stress.[9][10][11][12][13]
Preclinical evidence suggests a potential role for pentitols in metabolic health. For instance, studies in rats have indicated that D-arabitol may ameliorate obesity and metabolic disorders.[14] Furthermore, research in cancer cell lines has demonstrated that ribitol can significantly alter central carbon metabolism, including glycolysis and the pentose phosphate pathway, highlighting its bioenergetic role.[15][16][17][18][19] These findings provide a rationale for investigating whether circulating or urinary levels of pentitols could serve as early indicators of the metabolic perturbations seen in MetS.
Figure 1: Core Components of Metabolic Syndrome.
Experimental Protocols for this compound Quantification
Accurate and reproducible quantification of pentitols in biological matrices is crucial for their validation as biomarkers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Plasma Pentitols
This protocol is adapted from established methods for the analysis of sugar alcohols in plasma.[20][21][22][23][24]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Deproteinize the sample by adding 900 µL of ice-cold methanol.
-
Vortex the mixture and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate at 60°C for 60 minutes. This step protects the carbonyl groups.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70°C for 30 minutes to silylate the hydroxyl groups, making the pentitols volatile.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 320°C at a rate of 10°C/min, and hold for 5 minutes.
-
Mass Spectrometry: Operate in electron ionization (EI) mode and scan for characteristic ions of the derivatized pentitols or use selected ion monitoring (SIM) for targeted quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Urinary Pentitols
This protocol is based on established methods for the analysis of polar metabolites in urine.[25][26][27][28][29]
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 10,000 x g for 5 minutes to remove particulate matter.
-
Dilute 50 µL of the urine supernatant with 450 µL of an internal standard solution in an appropriate solvent (e.g., 80:20 acetonitrile:water).
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the diluted sample onto the LC-MS/MS system.
-
LC Column: Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal retention of polar pentitols.
-
Mobile Phase: Employ a gradient elution with a binary solvent system, such as A: water with 10 mM ammonium (B1175870) acetate (B1210297) and B: acetonitrile.
-
Mass Spectrometry: Operate in electrospray ionization (ESI) negative mode. Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each this compound and the internal standard for high selectivity and sensitivity.
-
Visualizing the Path Forward: Workflows and Pathways
The validation of any new biomarker follows a structured pipeline from discovery to clinical application.[30][31][32][33] For pentitols, the initial discovery and analytical validation stages are underway, but clinical validation in large cohorts is the critical next step.
Figure 2: General Biomarker Validation Workflow.
The potential link between pentitols and metabolic syndrome lies in their connection to central glucose metabolism. A simplified representation of these pathways illustrates the hypothetical connection.
Figure 3: this compound Metabolism and its Link to Glucose Pathways.
Future Directions and Conclusion
The validation of pentitols as early biomarkers for metabolic syndrome is a promising but nascent field of research. While direct clinical evidence is currently lacking, the metabolic rationale and preliminary preclinical data warrant further investigation.
The critical next steps include:
-
Cross-sectional studies: To measure this compound levels in well-characterized cohorts of individuals with and without metabolic syndrome to establish associations.
-
Longitudinal studies: To determine if elevated this compound levels can predict the future development of metabolic syndrome.
-
Mechanistic studies: To elucidate the precise mechanisms by which this compound metabolism is altered in states of insulin resistance and metabolic dysregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Laboratory markers of metabolic syndrome [explorationpub.com]
- 4. Metabolic syndrome: pathophysiology, management, and modulation by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
- 6. ludwigcancer.princeton.edu [ludwigcancer.princeton.edu]
- 7. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 10. Polyol pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. avehjournal.org [avehjournal.org]
- 14. d-Arabitol Ameliorates Obesity and Metabolic Disorders via the Gut Microbiota-SCFAs-WAT Browning Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer | PLOS One [journals.plos.org]
- 17. Metabolic Reprogramming by Ribitol Expands the Therapeutic Window of BETi JQ1 against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synergistic Effect of Ribitol and Shikonin Promotes Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer | PLOS One [journals.plos.org]
- 20. GC × GC-TOFMS metabolomics analysis identifies elevated levels of plasma sugars and sugar alcohols in diabetic mellitus patients with kidney failure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. gcms.cz [gcms.cz]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol [bio-protocol.org]
- 26. Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 29. edepot.wur.nl [edepot.wur.nl]
- 30. pythiabio.com [pythiabio.com]
- 31. sonraianalytics.com [sonraianalytics.com]
- 32. blog.crownbio.com [blog.crownbio.com]
- 33. From Discovery to Clinic: Navigating the Stages of Biomarker Identification and Validation [labx.com]
A Comparative Guide to Antibody Specificity and Cross-Reactivity in Pentitol Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody performance in immunoassays for the detection of pentitols, a class of sugar alcohols including xylitol (B92547), ribitol (B610474), and arabitol. The specificity and cross-reactivity of antibodies are critical parameters for the development of accurate and reliable immunoassays for these small molecules. This document summarizes available experimental data on the cross-reactivity of pentitol-specific antibodies, outlines detailed experimental protocols for key assays, and presents visual representations of the underlying principles and workflows.
Understanding Antibody Specificity in this compound Immunoassays
Pentitols are five-carbon sugar alcohols that are structurally very similar, differing only in the stereochemistry of their hydroxyl groups. This structural similarity poses a significant challenge in the development of highly specific antibodies for immunoassays. An ideal antibody for a this compound immunoassay would exhibit high affinity for its target this compound and minimal cross-reactivity with other structurally related pentitols and sugar alcohols.
Cross-reactivity occurs when an antibody raised against a specific antigen (in this case, a this compound) also binds to other, structurally similar molecules.[1] In the context of this compound immunoassays, high cross-reactivity can lead to inaccurate quantification and false-positive results. Therefore, a thorough characterization of antibody specificity is paramount.
Comparative Analysis of this compound Antibody Cross-Reactivity
The following tables summarize the reported cross-reactivity data for polyclonal antibodies raised against xylitol and ribitol. The data is compiled from studies that developed competitive enzyme-linked immunosorbent assays (ELISAs) for these pentitols. For comparative purposes, cross-reactivity data for a D-mannitol-specific antibody is also included to provide a broader context of sugar alcohol immunoassays.
Table 1: Cross-Reactivity of Anti-Xylitol Polyclonal Antibodies
| Inhibitor | % Cross-Reactivity | Reference |
| D-Xylitol | 100 | Sreenath & Venkatesh, 2010[2] |
| Other sugars and sugar alcohols | Minimal | Sreenath & Venkatesh, 2010[2] |
Note: The original publication stated "minimal cross-reactivity" without providing specific quantitative data for other pentitols.
Table 2: Cross-Reactivity of Anti-D-Ribitol Polyclonal Antibodies
| Inhibitor | % Cross-Reactivity | Reference |
| D-Ribitol | 100 | Ravi & Venkatesh, 2017 |
| Sorbitol | 10-15 | Ravi & Venkatesh, 2017 |
| Xylitol | 10-15 | Ravi & Venkatesh, 2017 |
| Mannitol | 10-15 | Ravi & Venkatesh, 2017 |
| L-Arabinitol | 5-7 | Ravi & Venkatesh, 2017 |
| meso-Erythritol | 5-7 | Ravi & Venkatesh, 2017 |
Table 3: Cross-Reactivity of Anti-D-Mannitol Polyclonal Antibodies (for comparison)
| Inhibitor | % Cross-Reactivity | Reference |
| D-Mannitol | 100 | Hegde & Venkatesh, 2007 |
| Sorbitol | 8.8 | Hegde & Venkatesh, 2007 |
| Other sugars and sugar alcohols | < 5 | Hegde & Venkatesh, 2007 |
| L-Mannitol | < 1 | Hegde & Venkatesh, 2007 |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in generating and characterizing antibodies for this compound immunoassays. These protocols are based on the methods described in the cited literature.
Hapten Synthesis and Immunogen Preparation
To elicit an immune response against small molecules like pentitols (which are haptens), they must first be conjugated to a larger carrier protein.
Objective: To covalently link a this compound to a carrier protein (e.g., Bovine Serum Albumin - BSA for immunization, and a different protein like Keyhole Limpet Hemocyanin - KLH for antibody purification) to create an immunogenic conjugate.
Materials:
-
D-Xylose, D-Ribose, or D-Arabinose
-
Bovine Serum Albumin (BSA)
-
Keyhole Limpet Hemocyanin (KLH)
-
Sodium cyanoborohydride
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing (10 kDa MWCO)
Procedure (Reductive Amination):
-
Dissolve the pentose (B10789219) (e.g., D-xylose for xylitol antibody production) and the carrier protein (e.g., BSA) in PBS.
-
Add sodium cyanoborohydride to the solution. This will reduce the Schiff bases formed between the aldehyde group of the open-chain form of the pentose and the primary amino groups of the protein, forming a stable covalent bond and converting the pentose to the corresponding this compound.
-
Incubate the reaction mixture at room temperature for an extended period (e.g., 7-10 days).
-
Terminate the reaction and remove unreacted reagents by extensive dialysis against PBS at 4°C.
-
Characterize the resulting this compound-protein conjugate to determine the hapten-to-carrier ratio.
Figure 1. Hapten synthesis workflow for this compound immunoassays.
Antibody Production and Purification
Objective: To generate polyclonal antibodies specific to the target this compound and purify them.
Materials:
-
This compound-BSA conjugate (immunogen)
-
Freund's complete and incomplete adjuvant
-
Rabbits (for immunization)
-
This compound-KLH conjugate (for affinity purification)
-
CNBr-activated Sepharose 4B
-
Buffers for affinity chromatography (binding, washing, and elution buffers)
Procedure:
-
Immunization: Emulsify the this compound-BSA conjugate with Freund's complete adjuvant and inject into rabbits. Administer booster injections with the conjugate emulsified in Freund's incomplete adjuvant at regular intervals.
-
Antiserum Collection: Collect blood from the immunized rabbits and separate the antiserum.
-
Affinity Column Preparation: Couple the this compound-KLH conjugate to CNBr-activated Sepharose 4B to create an affinity matrix.
-
Antibody Purification:
-
Pass the antiserum over the affinity column. The this compound-specific antibodies will bind to the immobilized this compound-KLH.
-
Wash the column extensively with a binding buffer to remove non-specific proteins.
-
Elute the bound antibodies using a low pH elution buffer.
-
Immediately neutralize the eluted fractions.
-
Pool the antibody-containing fractions and dialyze against PBS.
-
Figure 2. Antibody production and purification workflow.
Indirect Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the specificity of the purified antibodies by measuring their cross-reactivity with various pentitols and other sugar alcohols.
Materials:
-
96-well microtiter plates
-
This compound-protein conjugate (coating antigen, e.g., xylitol-BSA)
-
Purified this compound-specific antibody
-
Standard solutions of the target this compound and potential cross-reactants
-
Blocking buffer (e.g., BSA in PBS)
-
Wash buffer (e.g., PBS with Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the this compound-protein conjugate. Incubate overnight at 4°C.
-
Washing: Wash the plate to remove unbound antigen.
-
Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Competitive Reaction:
-
Prepare a series of dilutions of the standard this compound and the potential cross-reacting compounds.
-
In separate tubes, pre-incubate a fixed concentration of the purified primary antibody with each dilution of the standard or cross-reactant.
-
Add these mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate to remove unbound antibodies.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Detection: Add the substrate solution to each well and incubate until color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the target this compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of antibody binding) for the target this compound and each cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of target this compound / IC50 of cross-reactant) x 100
Figure 3. Principle of Indirect Competitive ELISA.
Conclusion and Recommendations
The development of specific immunoassays for pentitols is achievable, as demonstrated by the successful generation of antibodies against xylitol and ribitol. However, the inherent structural similarities among pentitols and other sugar alcohols necessitate a thorough evaluation of antibody cross-reactivity.
-
For Xylitol Immunoassays: The available data suggests that highly specific antibodies with minimal cross-reactivity to other sugar alcohols can be produced.
-
For Ribitol Immunoassays: Antibodies raised against ribitol show a moderate level of cross-reactivity with other pentitols like xylitol and arabitol, as well as with the hexitol (B1215160) sorbitol. This should be taken into consideration when developing quantitative assays for ribitol in complex matrices.
-
For Arabitol Immunoassays: There is a need for the development and characterization of specific antibodies for arabitol to enable its accurate quantification by immunoassay. The cross-reactivity of anti-ribitol antibodies with L-arabinitol suggests that generating highly specific anti-arabitol antibodies may be challenging but is a crucial area for future research.
Researchers and drug development professionals should carefully consider the cross-reactivity profiles of the antibodies used in their this compound immunoassays to ensure the accuracy and reliability of their results. When high specificity is required, the use of monoclonal antibodies or further optimization of polyclonal antibody purification and assay conditions may be necessary.
References
Comparison of different derivatization reagents for the GC-MS analysis of pentitols.
For researchers, scientists, and professionals in drug development, the accurate gas chromatography-mass spectrometry (GC-MS) analysis of pentitols, a class of sugar alcohols, is crucial in various applications, including metabolic studies and pharmaceutical formulation. Due to their low volatility and high polarity, direct GC-MS analysis of pentitols is not feasible. Derivatization is a mandatory sample preparation step to convert these polyhydroxy compounds into volatile and thermally stable derivatives. This guide provides an objective comparison of three commonly used derivatization reagents: Acetic Anhydride (B1165640), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), supported by experimental data and detailed protocols.
Comparison of Derivatization Reagent Performance
The choice of derivatization reagent significantly impacts the efficiency, reproducibility, and sensitivity of the GC-MS analysis of pentitols. The following table summarizes the key performance characteristics of acetic anhydride, BSTFA, and MSTFA based on available literature for polyols, including pentitols like xylitol.
| Performance Metric | Acetic Anhydride (Acetylation) | BSTFA (Silylation) | MSTFA (Silylation) |
| Derivative Type | Penta-acetate | Penta-trimethylsilyl (TMS) | Penta-trimethylsilyl (TMS) |
| Reaction Byproducts | Acetic acid (non-volatile) | N-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide (volatile) | N-methyl-N-trimethylsilyl-trifluoroacetamide (volatile) |
| Derivative Stability | High, stable for extended periods | Moderate, susceptible to hydrolysis, analysis within 24-48 hours recommended[1] | Moderate, susceptible to hydrolysis, analysis within 24-48 hours recommended |
| Reaction Conditions | Higher temperatures (e.g., 100°C) and longer reaction times may be required.[2] | Mild conditions (e.g., 60-80°C), relatively fast reaction. | Mild conditions (e.g., 60-80°C), generally considered more reactive than BSTFA. |
| Moisture Sensitivity | Less sensitive to trace amounts of water. | Highly sensitive to moisture, requires anhydrous conditions.[3] | Highly sensitive to moisture, requires anhydrous conditions. |
| Chromatographic Performance | Typically produces a single, sharp peak for each pentitol.[3] | Generally good peak shape, but can sometimes produce multiple peaks if derivatization is incomplete. | Often provides sharp peaks and good resolution. |
| GC-MS Sensitivity | Good sensitivity. | Good sensitivity, with reported low µg/mL detection limits for related polyols. | Good sensitivity, with reported low µg/mL detection limits for xylitol.[3] |
Experimental Workflow and Chemical Reactions
The overall workflow for the GC-MS analysis of pentitols involves sample preparation, derivatization, and subsequent analysis. The choice of derivatization reagent dictates the specific chemical transformation.
General experimental workflow for the GC-MS analysis of pentitols.
The chemical reactions involved in the derivatization of a generic this compound (C5H12O5) with each reagent are illustrated below.
Chemical derivatization of a this compound via acetylation and silylation.
Detailed Experimental Protocols
The following are detailed methodologies for the derivatization of pentitols using acetic anhydride, BSTFA, and MSTFA.
Method 1: Acetylation with Acetic Anhydride
This protocol is adapted from established methods for the acetylation of polyols.[2]
Materials:
-
This compound standard or dried sample extract
-
Acetic Anhydride (reagent grade)
-
Pyridine (anhydrous)
-
Reaction vials with caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
Ethyl acetate (B1210297) and deionized water for extraction
Procedure:
-
Sample Preparation: Place 1-5 mg of the dried this compound sample into a reaction vial.
-
Reagent Addition: Add 0.5 mL of anhydrous pyridine and 0.5 mL of acetic anhydride to the vial.
-
Reaction: Tightly cap the vial and heat at 100°C for 1 hour in a heating block or oven.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Evaporate the pyridine and excess acetic anhydride under a gentle stream of nitrogen.
-
To remove residual reagents, add 1 mL of toluene (B28343) and evaporate to dryness. Repeat this step.
-
Partition the residue between 1 mL of ethyl acetate and 1 mL of deionized water. Vortex thoroughly.
-
Transfer the upper organic layer (ethyl acetate) containing the acetylated this compound to a clean vial.
-
-
Analysis: Inject 1 µL of the ethyl acetate solution into the GC-MS system.
Method 2: Silylation with BSTFA
This protocol is a general procedure for the trimethylsilylation of polar compounds.[4]
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), available with or without 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (anhydrous)
-
Reaction vials with caps
-
Heating block or oven
-
Nitrogen gas supply for drying (optional)
Procedure:
-
Sample Preparation: Place 1-5 mg of the dried this compound sample into a reaction vial. Ensure the sample is completely dry, as BSTFA is moisture-sensitive.[3]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 200 µL of BSTFA (with or without 1% TMCS).
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system. Inject 1 µL of the derivatized sample.
Method 3: Silylation with MSTFA
This protocol is similar to BSTFA derivatization and is often used in metabolomics for a wide range of polar metabolites.[5]
Materials:
-
This compound standard or dried sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Reaction vials with caps
-
Heating block or oven
-
Nitrogen gas supply for drying (optional)
Procedure:
-
Sample Preparation: Place 1-5 mg of the dried this compound sample into a reaction vial. Anhydrous conditions are critical.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 200 µL of MSTFA.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample directly into the GC-MS system.
Mass Spectra Comparison
The mass spectra of the derivatized pentitols provide characteristic fragmentation patterns that are useful for identification and quantification.
-
TMS-derivatized pentitols , such as the 5TMS derivative of arabitol, typically show characteristic fragment ions resulting from cleavage of the carbon chain and loss of trimethylsilanol (B90980) groups. Common fragments include m/z 73, 103, 147, 205, 217, and 319. The NIST WebBook provides a reference mass spectrum for the 5TMS derivative of arabitol.
-
Acetylated pentitols also exhibit predictable fragmentation patterns, often involving the loss of acetic acid (60 Da) or ketene (B1206846) (42 Da) from the molecular ion. The resulting fragment ions can be used for structural confirmation.
Conclusion and Recommendations
The choice of derivatization reagent for the GC-MS analysis of pentitols depends on the specific requirements of the study.
-
Acetic anhydride offers the advantage of producing highly stable derivatives, making it suitable for large sample batches or when a delay between derivatization and analysis is expected. The procedure is also less sensitive to trace amounts of moisture. However, the non-volatile byproducts necessitate a work-up step, which can increase sample preparation time.
-
BSTFA and MSTFA are powerful silylating agents that offer rapid and efficient derivatization under mild conditions. Their volatile byproducts simplify sample preparation as no clean-up is required before GC-MS analysis. MSTFA is often considered a more potent silylating agent than BSTFA. The primary drawback of silylation is the moisture sensitivity of the reagents and the lower stability of the resulting TMS derivatives, which require prompt analysis.
For routine analysis where high throughput is desired, MSTFA or BSTFA are generally preferred due to the simpler and faster workflow. When derivative stability is a major concern, acetic anhydride is a more robust option. Researchers should validate the chosen method for their specific application to ensure optimal performance in terms of linearity, sensitivity, and reproducibility.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 4. mdpi.com [mdpi.com]
- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the performance of different HPLC columns for pentitol separation.
For researchers, scientists, and professionals in drug development, achieving accurate and efficient separation of pentitols is crucial for various applications, from quality control in manufacturing to metabolic studies. This guide provides an objective comparison of the performance of different High-Performance Liquid Chromatography (HPLC) columns for the separation of key pentitols such as xylitol, ribitol, and arabitol. The information is supported by experimental data and detailed methodologies to aid in the selection of the most suitable column for your specific analytical needs.
The separation of pentitols, which are sugar alcohols, can be challenging due to their high polarity and structural similarity. Several HPLC modes are employed for their analysis, primarily Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exchange Chromatography (IEC), and to a lesser extent, Reversed-Phase (RP) chromatography, often requiring derivatization.
Comparative Performance of HPLC Columns
The choice of an HPLC column significantly impacts the resolution, retention time, and overall efficiency of pentitol separation. Below is a summary of the performance of different column types based on available data.
| Column Type | Stationary Phase | Key Performance Characteristics for this compound Separation |
| HILIC | Amide, Amino, Diol, Zwitterionic | Advantages: Excellent retention and resolution for polar compounds like pentitols without derivatization.[1][2] Compatible with mass spectrometry.[3] Considerations: Requires careful mobile phase optimization (high organic content).[1] |
| Ion-Exchange | Quaternary Ammonium (Anion-Exchange) | Advantages: High selectivity for carbohydrates, including sugar alcohols, often with baseline resolution.[4] Operates at high pH, which can enhance separation.[5] Considerations: Mobile phase (high pH) may not be compatible with all detectors.[3] |
| Reversed-Phase | C18 (Octadecylsilyl) | Advantages: Widely available and robust. Considerations: Pentitols, being highly polar, show poor retention on traditional C18 columns without derivatization.[3] Derivatization can add complexity and time to the workflow.[6] |
Experimental Data and Protocols
Below are examples of experimental conditions and performance data for this compound separation on different HPLC columns.
HILIC Separation on an Amide Column
An Inertsil Amide column has demonstrated effective separation of several sugar alcohols.
| Analyte | Retention Time (min) |
| Glycerine | ~3.5 |
| Erythritol | ~4.0 |
| Xylitol | ~5.5 |
| Sorbitol | ~6.5 |
| Inositol | ~8.0 |
Experimental Protocol:
-
Column: Inertsil Amide (2.1 mm I.D. x 250 mm L, 3 µm)[7]
-
Mobile Phase: Water/Acetonitrile (30/70)[7]
-
Flow Rate: 0.2 mL/min[7]
-
Column Temperature: 30ºC[7]
-
Detection: Refractive Index (RI)[7]
-
Injection Volume: 1 µL[7]
Anion-Exchange Separation on a Polymer-Based Column
High-pH anion-exchange chromatography (HPAEC) with pulsed amperometric detection (PAD) is a powerful technique for the determination of sugar alcohols. The Dionex CarboPac MA1 column is specifically designed for this purpose.
| Analyte | Elution Order |
| Sugar Alcohols (e.g., Sorbitol, Mannitol) | Elute first due to higher pKa values |
| Monosaccharides | Elute after sugar alcohols |
| Disaccharides | Elute after monosaccharides |
Experimental Protocol:
-
Column: Dionex CarboPac MA1[5]
-
Mobile Phase: Sodium Hydroxide (concentration gradient up to 600 mM)[5]
-
Temperature: Ambient[5]
-
Detection: Pulsed Amperometric Detection (PAD)[5]
Reversed-Phase Separation (with Derivatization)
While not ideal for underivatized pentitols, reversed-phase columns like C18 can be used after a derivatization step, such as benzoylation.
Experimental Protocol:
-
Derivatization: Benzoylation of the sample containing sugar alcohols.[6]
-
Mobile Phase: Acetonitrile/water gradient.[6]
-
Detection: Ultraviolet (UV) absorption.[6]
Visualizing the Experimental Workflow and Evaluation Logic
To better understand the processes involved in HPLC analysis and column evaluation, the following diagrams are provided.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. Determination of maltitol, isomaltitol, and lactitol by high-pH anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. JP2008170428A - HPLC analysis of sugars and sugar alcohols - Google Patents [patents.google.com]
- 7. jasco-global.com [jasco-global.com]
- 8. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pentitols as Cryoprotective Agents: A Guide for Researchers
A comprehensive review of the cryoprotective potential of xylitol, adonitol (ribitol), and arabitol for the preservation of biological samples.
In the realm of cryopreservation, the selection of an appropriate cryoprotective agent (CPA) is paramount to maintaining the viability and functionality of cells and tissues post-thaw. Pentitols, a class of five-carbon sugar alcohols, have garnered interest for their potential cryoprotective properties. This guide offers a comparative overview of three key pentitols: xylitol, adonitol (also known as ribitol), and arabitol, intended for researchers, scientists, and professionals in drug development.
While direct comparative studies with quantitative data on the cryoprotective efficacy of xylitol, adonitol, and arabitol on the same cell type are limited in current scientific literature, this guide synthesizes available information to provide insights into their potential roles as cryoprotectants.
Performance Comparison of Pentitols
Due to a lack of studies directly comparing the cryoprotective effects of xylitol, adonitol, and arabitol using identical cell types and experimental conditions, a quantitative comparison table cannot be provided at this time. However, individual studies on different sugar alcohols and polyols offer some insights into their cryoprotective mechanisms.
General Mechanisms of Cryoprotection by Sugar Alcohols:
Sugar alcohols, including pentitols, are thought to exert their cryoprotective effects through several mechanisms:
-
Vitrification: At high concentrations, they can promote the formation of a glassy, amorphous state upon cooling, which prevents the formation of damaging ice crystals.
-
Membrane Stabilization: They can interact with the polar head groups of phospholipids (B1166683) in the cell membrane, potentially stabilizing the membrane structure and reducing cryoinjury.[1]
-
Osmotic Effects: By remaining in the extracellular space, non-penetrating sugar alcohols can create an osmotic gradient that dehydrates the cells, reducing the amount of intracellular water available to form ice.
-
Protein Stabilization: They can help to maintain the native conformation of proteins during the stresses of freezing and thawing.
Experimental Protocols
This section outlines a general experimental workflow for evaluating and comparing the cryoprotective efficacy of different pentitols. The specific parameters will need to be optimized for the particular cell type being cryopreserved.
Preparation of Cryoprotectant Solutions:
-
Prepare stock solutions of xylitol, adonitol, and arabitol in a suitable basal medium (e.g., DMEM, PBS).
-
Create a range of final concentrations for each pentitol to be tested (e.g., 0.1 M, 0.25 M, 0.5 M, 1.0 M).
-
A control group with a standard cryoprotectant (e.g., 10% DMSO) and a negative control group (basal medium only) should be included.
Cell Preparation and Cryopreservation:
-
Harvest cells in the logarithmic growth phase.
-
Centrifuge the cell suspension and resuspend the pellet in the prepared cryoprotectant solutions at a specific cell density (e.g., 1 x 10^6 cells/mL).
-
Dispense the cell suspensions into cryovials.
-
Utilize a controlled-rate freezer for gradual cooling (e.g., -1°C/minute) to -80°C.
-
Transfer the cryovials to liquid nitrogen for long-term storage.
Thawing and Post-Thaw Analysis:
-
Rapidly thaw the cryovials in a 37°C water bath.
-
Dilute the cell suspension with pre-warmed culture medium to reduce the concentration of the cryoprotectant.
-
Centrifuge the cells to remove the cryoprotectant and resuspend them in fresh culture medium.
-
Perform cell viability and functional assays immediately post-thaw and at subsequent time points (e.g., 24, 48, and 72 hours) to assess recovery.
Key Experimental Assays:
| Assay | Purpose | Typical Method(s) |
| Cell Viability | To determine the percentage of live cells after thawing. | Trypan Blue Exclusion, Propidium Iodide (PI) Staining with Flow Cytometry, Live/Dead Cell Staining Kits (e.g., Calcein-AM/Ethidium Homodimer-1). |
| Cell Proliferation | To assess the ability of cells to grow and divide after cryopreservation. | MTT Assay, XTT Assay, BrdU Incorporation Assay. |
| Functional Assays | To evaluate the specific functions of the cells (cell-type dependent). | e.g., Metabolic activity assays, cytokine secretion assays (for immune cells), beating frequency (for cardiomyocytes). |
| Hemolysis Assay (for red blood cells) | To quantify the percentage of red blood cell lysis. | Spectrophotometric measurement of hemoglobin release. |
Visualizing Experimental and Mechanistic Pathways
To aid in the understanding of the experimental workflow and the potential mechanisms of cryoprotection, the following diagrams are provided.
References
Assessing the impact of different extraction methods on pentitol recovery and stability.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various extraction methods for pentitols, a class of sugar alcohols with significant potential in the pharmaceutical and food industries. The selection of an appropriate extraction technique is critical for maximizing recovery and ensuring the stability of these valuable compounds. This document evaluates the performance of conventional and modern extraction techniques, supported by experimental data, to assist researchers in choosing the most suitable method for their specific applications.
Data Presentation: A Comparative Analysis of Extraction Methods
The efficiency of pentitol extraction is influenced by several factors, including the chosen method, solvent, temperature, and extraction time. While direct comparative studies on a wide range of pentitols are limited, data from studies on related compounds and specific pentitols like arabitol and xylitol (B92547) provide valuable insights.
| Extraction Method | Principle | Typical Solvent(s) | Temperature | Extraction Time | This compound Recovery | Advantages | Disadvantages |
| Maceration | Soaking of solid material in a solvent. | Ethanol (B145695), Methanol, Water | Room Temperature | Days | Moderate | Simple, suitable for thermolabile compounds.[1] | Time-consuming, large solvent volume, potentially lower yield.[1] |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent. | Ethanol, Methanol, Hexane | Boiling point of solvent | Hours | High | High extraction efficiency, less solvent than maceration.[2] | Requires heating, which can degrade thermolabile pentitols.[1][3] |
| Ultrasound-Assisted Extraction (UAE) | Use of acoustic cavitation to disrupt cell walls and enhance mass transfer. | Ethanol, Water | Room to moderate temperature | Minutes | High | Fast, efficient, reduced solvent consumption, suitable for thermolabile compounds.[1] | Equipment cost. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample, accelerating extraction. | Polar solvents (e.g., Ethanol, Water) | Moderate to high | Minutes | High | Very fast, efficient, reduced solvent consumption.[1] | Requires polar solvents, potential for localized overheating. |
Note: The recovery percentages are relative and can vary significantly based on the specific this compound, the source material, and the precise experimental conditions. For instance, a multi-step process involving solvent extraction to purify arabitol from a fermentation broth reported an overall recovery of 66%.[4]
This compound Stability: A Critical Consideration
The stability of pentitols during extraction is paramount to ensure the integrity of the final product. High temperatures, in particular, can be detrimental.
-
Thermal Stability : While pentitols are generally more stable than some other phytochemicals, prolonged exposure to high temperatures, such as those used in Soxhlet extraction, can lead to degradation.[1][3] Studies on sugar alcohols as phase change materials have shown that some, like D-mannitol and dulcitol, exhibit poor thermal stability under repeated heating and cooling cycles.[5] Maltitol, another sugar alcohol, begins to decompose at 269.79°C, a temperature much higher than typical extraction conditions, suggesting that shorter exposures to moderately elevated temperatures may be acceptable.[6]
-
Solvent Effects : The choice of solvent can also impact stability. While polar solvents are generally required to extract hydrophilic pentitols, the pH and reactivity of the solvent system should be considered to prevent unwanted side reactions.
Experimental Protocols
Detailed methodologies for key extraction and analytical procedures are provided below.
Maceration Protocol for this compound Extraction
This protocol is adapted from general methods for phytochemical extraction and is suitable for small-scale laboratory extractions.
Materials:
-
Dried and finely powdered source material (e.g., plant leaves, fruit pulp)
-
Solvent (e.g., 80% ethanol in water)
-
Erlenmeyer flask with a stopper
-
Orbital shaker
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered source material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% ethanol to the flask, ensuring the material is fully submerged.
-
Stopper the flask and place it on an orbital shaker at room temperature.
-
Macerate for 48-72 hours with continuous agitation.
-
After the maceration period, filter the mixture through filter paper to separate the extract from the solid residue.
-
Wash the residue with an additional 20 mL of the solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to minimize thermal degradation.
-
The resulting crude extract can be used for this compound quantification and further purification.
Ultrasound-Assisted Extraction (UAE) Protocol for Pentitols
This protocol is designed to be a more rapid and efficient alternative to maceration.
Materials:
-
Dried and finely powdered source material
-
Solvent (e.g., 80% ethanol in water)
-
Beaker
-
Ultrasonic bath or probe sonicator
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place 10 g of the powdered source material into a 250 mL beaker.
-
Add 100 mL of 80% ethanol.
-
Place the beaker in an ultrasonic bath or insert a probe sonicator.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 30-40°C).
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Wash the residue with an additional 20 mL of the solvent.
-
Combine the filtrates and concentrate using a rotary evaporator at a temperature below 50°C.
Soxhlet Extraction Protocol for Pentitols
This method is suitable for exhaustive extraction but should be used with caution for potentially thermolabile pentitols.
Materials:
-
Dried and finely powdered source material
-
Cellulose (B213188) thimble
-
Soxhlet apparatus
-
Solvent (e.g., ethanol)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place 10 g of the powdered source material into a cellulose thimble.
-
Place the thimble inside the main chamber of the Soxhlet apparatus.
-
Fill a round-bottom flask with 150 mL of ethanol and connect it to the Soxhlet extractor and a condenser.
-
Heat the solvent using a heating mantle to its boiling point.
-
Allow the extraction to proceed for 4-6 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, allow the apparatus to cool.
-
Remove the round-bottom flask and concentrate the extract using a rotary evaporator.
Quantification of Pentitols using High-Performance Liquid Chromatography (HPLC)
This is a common and reliable method for the separation and quantification of pentitols in an extract.
Instrumentation and Conditions:
-
HPLC System: With a Refractive Index (RI) detector.
-
Column: A column suitable for sugar alcohol analysis, such as an Aminex HPX-87H column.
-
Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM sulfuric acid in water).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of the pentitols of interest (e.g., arabitol, xylitol, ribitol) in the mobile phase at known concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/mL).
-
Sample Preparation: Dilute the crude extract with the mobile phase to a concentration that falls within the range of the standard curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of each this compound in the samples by comparing their peak areas to the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the general workflows for this compound extraction and analysis.
Caption: A generalized workflow for this compound extraction and analysis.
Caption: Logical flow for comparing different this compound extraction methods.
References
- 1. jabe.in [jabe.in]
- 2. hawachfilterpaper.com [hawachfilterpaper.com]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Purification of Arabitol from Fermentation Broth of Debaryomyces Hanse" by Lu-Kwang Ju [ideaexchange.uakron.edu]
- 5. repositori.udl.cat [repositori.udl.cat]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to Pentitol Disposal for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive overview of the proper disposal procedures for pentitols, a class of sugar alcohols. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
While many pentitols, such as xylitol, are not classified as hazardous substances, it is imperative to consult the specific Safety Data Sheet (SDS) for the particular pentitol compound being used in your research.[1] This document will provide definitive guidance on its classification and any specific disposal requirements.
Summary of Key Disposal Information
The following table summarizes the essential information for the proper disposal of this compound waste streams.
| Waste Type | Recommended Containment | Disposal Procedure | Key Precautions |
| Unused/Expired this compound Powder | Original, sealed container or a clearly labeled, non-reactive container. | Dispose of as non-hazardous chemical waste through a licensed waste management provider, unless otherwise specified by the SDS or local regulations. | Avoid generating dust. Keep container tightly closed. |
| Aqueous Solutions of this compound | Sealed, labeled, non-reactive container. | Small quantities of non-hazardous this compound solutions may be permissible for drain disposal with copious amounts of water, subject to institutional and local regulations. For larger volumes or if mixed with hazardous materials, manage as chemical waste.[2] | Always check with your institution's Environmental Health and Safety (EHS) department before drain disposal. Neutralize pH if necessary.[2][3] |
| Contaminated Labware (e.g., vials, pipette tips) | Labeled hazardous or non-hazardous waste container, as appropriate. | If contaminated with hazardous substances, dispose of as hazardous waste. Otherwise, dispose of in accordance with institutional guidelines for non-hazardous lab waste. | Segregate from general laboratory trash. |
| Contaminated Personal Protective Equipment (PPE) | Labeled waste bag within a rigid outer container. | If contaminated with hazardous materials, manage as hazardous waste. Otherwise, dispose of as regular laboratory waste. | Do not dispose of in common trash receptacles. |
Step-by-Step Disposal Protocol for this compound Waste
The following workflow outlines the decision-making and handling process for the disposal of this compound and associated materials.
General Chemical Hygiene and Disposal Principles
When handling any chemical waste, including pentitols, adhere to these fundamental safety principles:
-
Waste Minimization : Strive to minimize waste generation wherever possible.
-
Labeling : All waste containers must be clearly and accurately labeled with their contents.[4]
-
Segregation : Do not mix different waste streams.[5] Incompatible chemicals can react dangerously.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling chemical waste.[6]
-
Storage : Store waste containers in a designated, well-ventilated area, away from incompatible materials.[7] Containers should be kept tightly closed.[4]
-
Regulatory Compliance : Ensure all disposal practices comply with federal, state, and local regulations.[8] Consult with your institution's EHS department for specific guidance.[9]
While this guide provides a general framework for the proper disposal of pentitols, it is not a substitute for the specific guidance provided in the Safety Data Sheet for the compound in use and the established protocols of your institution. Always prioritize safety and regulatory compliance in all laboratory operations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 3. ehs.uc.edu [ehs.uc.edu]
- 4. ethz.ch [ethz.ch]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Your Research: A Comprehensive Guide to Handling Pentitols
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Pentitols, a class of sugar alcohols. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling Pentitols in a laboratory setting, it is crucial to use the appropriate Personal Protective Equipment (PPE) to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] It is recommended to handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. |
| Respiratory Protection | Under normal use conditions where dust is not generated, no protective equipment is typically needed.[1] If dusts are generated, respiratory protection is required. Use adequate general or local exhaust ventilation to keep airborne concentrations low. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of Pentitols and ensuring a safe laboratory environment.
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[2]
-
Avoid contact with skin and eyes.[1]
-
Do not breathe dust.[1]
-
Wash thoroughly after handling.
-
Avoid ingestion and inhalation.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Pentitols can be hygroscopic, so it is important to avoid exposure to moist air or water.[1]
Spill and Disposal Management
In the event of a spill or the need for disposal, follow these guidelines to mitigate any potential hazards.
Spill Response:
-
Containment: Collect, bind, and pump off spills.
-
Clean-up: Take up the material dry and clean the affected area.
-
Ventilation: Ensure adequate ventilation.
-
Dust Prevention: Avoid the generation of dusts.
Disposal:
-
Dispose of contaminated gloves and other waste in accordance with applicable local, state, and federal regulations.
-
Do not reuse empty containers.
First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.[2] |
| Skin Contact | Wash skin with soap and water.[2] Take off immediately all contaminated clothing and rinse skin with water/shower. |
| Inhalation | Remove to fresh air.[2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[2] If swallowed, seek immediate medical assistance.[1] |
Experimental Workflow for Safe Handling of Pentitols
The following diagram illustrates the standard workflow for safely handling Pentitols in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








